Cucurbitacin D
描述
属性
IUPAC Name |
(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23,31-32,36-37H,10,13-15H2,1-8H3/b12-11+/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPHMISUTWFFKJ-QJNWWGCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032034 | |
| Record name | Cucurbitacin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3877-86-9 | |
| Record name | Cucurbitacin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3877-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitacin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003877869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cucurbitacin D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cucurbitacin D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cucurbitacin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3877-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUCURBITACIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I62H4ORC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cucurbitacin D: A Technical Guide to Its Discovery, Isolation, and Characterization from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin D is a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family, a class of bitter-tasting secondary metabolites.[1][2] First isolated in the mid-20th century, these compounds are primarily known for their defensive role in plants against herbivores.[2] this compound, specifically, has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory and cytotoxic effects, making it a promising candidate for further investigation in drug development.[3][4]
This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, physicochemical properties, and detailed methodologies for its extraction, isolation, and purification. It also outlines the key signaling pathways modulated by this compound, offering a technical resource for researchers in natural product chemistry, pharmacology, and oncology.
Natural Sources of this compound
This compound is predominantly found in plants of the Cucurbitaceae family, commonly known as the gourd family.[5] However, its presence has been identified in several other plant families as well. The concentration of this compound can vary significantly between different species and even different tissues within the same plant, with the highest levels often found in the fruits and roots.[6][7]
| Family | Genus | Species | Common Name(s) | Reference(s) |
| Cucurbitaceae | Ecballium | Ecballium elaterium | Squirting Cucumber | [8][9] |
| Trichosanthes | Trichosanthes kirilowii | Chinese Cucumber | [10] | |
| Trichosanthes | Trichosanthes tricuspidata | [11] | ||
| Cucurbita | Cucurbita andreana | [10] | ||
| Momordica | Momordica charantia | Bitter Melon | [12][13] | |
| Bryonia | Bryonia cretica | [14] | ||
| Cruciferae | Iberis | Iberis amara | Wild Candytuft | [14] |
| (Brassicaceae) | Lepidium | Lepidium sativum | Garden Cress | [7] |
| Elaeocarpaceae | Elaeocarpus | Elaeocarpus chinensis | [11] |
Table 1: Prominent Natural Sources of this compound.
Physicochemical Properties
This compound is a crystalline solid characterized by a highly oxygenated tetracyclic lanostane (B1242432) skeleton.[11][12] Its chemical structure and properties are fundamental to the design of effective extraction and purification protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₄O₇ | [11] |
| Molecular Weight | 516.67 g/mol | [8] |
| CAS Number | 3877-86-9 | [11] |
| Appearance | Crystalline solid / Needles | [6] |
| Taste | Extremely bitter | [6] |
| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate. Limited solubility in water and petroleum ether. | [6][12] |
| UV Absorption (λmax) | 228-234 nm | [6] |
Table 2: Physicochemical Properties of this compound.
Isolation and Purification Methodologies
The isolation of this compound from plant material is a multi-step process that leverages its physicochemical properties, particularly its polarity and solubility.[12] The general workflow involves solvent extraction, liquid-liquid partitioning, and chromatographic separation.
References
- 1. mdpi.com [mdpi.com]
- 2. Cucurbitacin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. phcogrev.com [phcogrev.com]
- 6. plantarchives.org [plantarchives.org]
- 7. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Apoptosis | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C30H44O7 | CID 5281318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Occurrence and Analysis of Cucurbitacin D in the Cucurbitaceae Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin D, a tetracyclic triterpenoid (B12794562) compound, is a member of the cucurbitacin family, which is well-known for its bitter taste and diverse biological activities. Predominantly found in plants of the Cucurbitaceae family, this compound has garnered significant scientific interest due to its potent cytotoxic, anti-inflammatory, and anticancer properties.[1] This technical guide provides an in-depth overview of the natural sources of this compound within the Cucurbitaceae family, detailed methodologies for its extraction, isolation, and quantification, and a summary of its known signaling pathways.
Natural Sources and Distribution of this compound
This compound has been isolated from various species within the Cucurbitaceae family. Its concentration can vary significantly depending on the plant species, the specific organ, and the developmental stage of the plant. Generally, cucurbitacins are found in higher concentrations in the fruits and roots of mature plants, while seeds tend to have very low levels.[2][3]
Quantitative Data of this compound in Cucurbitaceae Species
The following table summarizes the quantitative data available for this compound in various species of the Cucurbitaceae family. It is important to note that the concentration of cucurbitacins can be influenced by environmental factors and genetic variations.
| Plant Species | Plant Part | Concentration of this compound | Reference |
| Cucurbita moschata (Crookneck pumpkin) | Seed Oil | 310.7 ± 1.02 µg/g | [4] |
| Cucurbita pepo (Pumpkin) | Seed Oil | Quantified (less than C. moschata) | [5] |
| Cucurbita maxima (Squash) | Seed Oil | Quantified (less than C. moschata) | [5] |
| Trichosanthes kirilowii (Chinese snake gourd) | Roots | Identified and isolated | [6][7] |
| Ecballium elaterium (Squirting cucumber) | Fruits | Isolated, cytotoxic effects studied | [8] |
| Cucurbita andreana (Wild giant squash) | Fruits | Detected | [9] |
Experimental Protocols
The isolation and quantification of this compound from plant sources involve a multi-step process that includes extraction, purification, and analysis. The following protocols are a synthesis of methodologies reported in the scientific literature.
Extraction of this compound
Objective: To extract this compound and other cucurbitacins from the plant matrix.
Materials:
-
Fresh or dried plant material (e.g., fruits, roots)
-
Methanol or ethanol (B145695) (80-90%)
-
Homogenizer or blender
-
Shaker or sonicator
-
Filtration apparatus (e.g., cheesecloth, filter paper)
-
Rotary evaporator
Procedure:
-
Harvest and wash the desired plant material. For fresh material, proceed to the next step. For dried material, grind it into a fine powder.
-
Homogenize the fresh plant material or mix the powdered dry material with a suitable solvent (e.g., 90% methanol) in a flask. A common ratio is 1:10 (w/v) of plant material to solvent.[1]
-
Agitate the mixture for an extended period (e.g., 24 hours) at room temperature using a shaker or sonicator to ensure thorough extraction.[8]
-
Filter the mixture through cheesecloth and then filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
Purification of this compound
Objective: To isolate this compound from the crude extract.
Materials:
-
Crude extract
-
Ethyl acetate
-
Deionized water
-
Separatory funnel
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform, acetone (B3395972), ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system (preparative)
Procedure:
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in deionized water.
-
Perform sequential extractions with solvents of increasing polarity. First, partition with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Discard the hexane layer.[10]
-
Next, extract the aqueous layer multiple times with a moderately polar solvent such as chloroform or ethyl acetate. This compound will partition into the organic phase.[3][8]
-
Combine the organic fractions and evaporate the solvent to yield a partially purified extract enriched with cucurbitacins.
-
-
Column Chromatography:
-
Pack a glass column with silica gel slurried in a non-polar solvent.
-
Dissolve the partially purified extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity (e.g., by adding acetone or ethyl acetate).[10]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative HPLC:
-
For higher purity, the fractions containing this compound can be further purified using a preparative HPLC system with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient).[11]
-
Quantification of this compound
Objective: To determine the concentration of this compound in the purified fractions or crude extract.
Materials:
-
Purified this compound sample or extract
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water)
-
HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.[4]
-
Sample Preparation: Dissolve a known amount of the purified sample or extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
A common method uses a C18 column with a gradient elution of acetonitrile and water. The detection wavelength is typically set around 230 nm.[6][12]
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways, particularly those involved in cell proliferation, apoptosis, and inflammation. Its anticancer activity is often attributed to its ability to inhibit pro-survival pathways and activate pro-apoptotic pathways in cancer cells.
Caption: Experimental workflow for the isolation and quantification of this compound.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the phosphorylation of STAT3, a key protein in this pathway, thereby preventing its translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation.[13][14]
References
- 1. impactfactor.org [impactfactor.org]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantarchives.org [plantarchives.org]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cucurbitacins from Trichosanthes kirilowii as the inhibitory components on tyrosinase activity and melanin synthesis of B16/F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
- 11. mjcce.org.mk [mjcce.org.mk]
- 12. researchgate.net [researchgate.net]
- 13. Trichosanthes kirilowii Ethanol Extract and this compound Inhibit Cell Growth and Induce Apoptosis through Inhibition of STAT3 Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trichosanthes kirilowii Ethanol Extract and this compound Inhibit Cell Growth and Induce Apoptosis through Inhibition of STAT3 Activity in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure and stereochemistry of Cucurbitacin D
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cucurbitacin D
Introduction
This compound is a tetracyclic triterpenoid (B12794562) compound belonging to the cucurbitacin family, a class of bitter-tasting substances predominantly found in plants of the Cucurbitaceae family.[1][2] These compounds are known for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anticancer effects, making them a subject of significant interest in pharmacological and drug development research.[3][4] This guide provides a detailed overview of the , along with methodologies for its isolation and characterization, and its interaction with key signaling pathways.
Chemical Structure and Stereochemistry
This compound possesses a complex molecular architecture based on the cucurbitane skeleton, which is a derivative of lanostane.[1][5] The core structure is a tetracyclic system with a unique side chain at the C-17 position. The systematic IUPAC name for this compound is (2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione.[1]
The molecule is characterized by multiple stereocenters, giving rise to its specific three-dimensional conformation which is crucial for its biological activity. It features several hydroxyl (-OH) and carbonyl (C=O) functional groups, as well as a double bond in the side chain, contributing to its classification as a secondary and tertiary alpha-hydroxy ketone.[1][5]
Key Stereochemical Features:
-
Ring Junctions: The stereochemistry at the ring junctions of the tetracyclic core defines the overall shape of the molecule.
-
Side Chain: The side chain at C-17 contains an (E)-configured double bond and a stereocenter at the C-20 position.
-
Substituents: The hydroxyl and methyl groups on the tetracyclic ring system have specific stereochemical orientations (alpha or beta).
Physicochemical Properties and Identifiers
A summary of the key physicochemical properties and chemical identifiers for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | (2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | [1] |
| CAS Number | 3877-86-9 | [6] |
| Molecular Formula | C₃₀H₄₄O₇ | [5] |
| Molar Mass | 516.67 g/mol | [6] |
| SMILES Notation | C[C@@]12C--INVALID-LINK--[C@@]3([C@H]2CC=C4[C@H]3C--INVALID-LINK--C4(C)C)O)C)C)--INVALID-LINK--(C(=O)/C=C/C(C)(C)O)O">C@HO | [1] |
| InChI Key | SRPHMISUTWFFKJ-QJNWWGCFSA-N | [1] |
Experimental Protocols
The isolation and structural elucidation of this compound from natural sources involve a series of well-established experimental procedures.
Isolation of this compound
A general protocol for the isolation of this compound from plant material is as follows:
-
Extraction: The dried and powdered plant material (e.g., fruits of Trichosanthes kirilowii) is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature.[2]
-
Fractionation: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.[3]
-
Chromatographic Purification: The fraction containing this compound (often the chloroform or ethyl acetate fraction) is subjected to further purification using chromatographic techniques. This typically involves:
-
Column Chromatography: Separation on a silica (B1680970) gel column with a gradient elution system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).[2]
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield pure this compound.[7][8]
-
Structure Elucidation
The chemical structure and stereochemistry of the isolated this compound are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.[9][10][11]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) are used to determine the molecular weight and elemental composition of the compound.[12][13]
-
UV-Visible Spectroscopy: The UV spectrum of this compound shows a characteristic absorption maximum which can aid in its identification.[12]
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of the molecule.
Biological Activity and Signaling Pathways
This compound has been shown to exert its biological effects by modulating several key cellular signaling pathways. One of the prominent pathways affected is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][14] this compound has been found to inhibit the phosphorylation of key components of this pathway, leading to the suppression of cancer cell growth and proliferation.[1]
Visualizations
Chemical Structure of this compound
Caption: Simplified 2D representation of the this compound chemical structure.
Experimental Workflow for Isolation and Characterization
Caption: General experimental workflow for the isolation and characterization of this compound.
Simplified PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
Caption: Simplified diagram of this compound inhibiting the PI3K/Akt/mTOR signaling pathway.
References
- 1. This compound Reprograms Glucose Metabolic Network in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound IS A DISRUPTOR OF THE HSP90 CHAPERONE MACHINERY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C30H44O7 | CID 5281318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. mjcce.org.mk [mjcce.org.mk]
- 8. Simultaneous isolation and purification of this compound and I from Ecballium elaterium (l.) A. Rich fruit juice | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 9. High-field 1H-NMR spectral analysis of some cucurbitacins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulatory Effect of this compound from Elaeocarpus hainanensis on ZNF217 Oncogene Expression in NPM-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H and 13C NMR signal assignment of cucurbitacin derivatives from Citrullus colocynthis (L.) Schrader and Ecballium elaterium L. (Cucurbitaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxic evaluation and chromatographic analysis of this compound and F from sorbaria sorbifolia (Journal Article) | ETDEWEB [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Cucurbitacin D: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucurbitacin D is a naturally occurring tetracyclic triterpenoid (B12794562) compound found in various plants of the Cucurbitaceae family. It has garnered significant scientific interest due to its potent biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its investigation, and a thorough analysis of its impact on key cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized using diagrams.
Physical and Chemical Properties
This compound is a crystalline solid with a complex chemical structure. Its key physical and chemical properties are summarized in the table below, compiled from various sources.[1][2][3][4][5][6][7][8]
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₄O₇ | [1][2][4][5] |
| Molecular Weight | 516.67 g/mol | [1][2][3][4] |
| IUPAC Name | (2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | [2] |
| CAS Number | 3877-86-9 | [1][3][4][5][7] |
| Appearance | White to yellow solid/powder | [1] |
| Melting Point | 149-152 °C (with decomposition) | [4] |
| Boiling Point | 684.0 ± 55.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1][3][7] Slightly soluble in water.[8] | [1][3][7][8] |
| Storage | Store at 2-8°C, protected from light, in a dry and sealed container.[3] For long-term storage, -20°C is recommended.[7] | [3][7] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound.
Mass Spectrometry (MS): High-resolution mass spectrometry data has been reported.
-
Precursor m/z: 499.305 ([M-H₂O+H]⁺)[5]
-
Major Fragments (m/z): 481.297119, 149.096848, 317.212585, 123.081398, 167.107513[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR have been used for the structural elucidation of this compound, detailed, publicly available spectral data with assigned chemical shifts and coupling constants is limited. Researchers are advised to acquire their own NMR data for confirmation of structure and purity.
Infrared (IR) Spectroscopy: Specific IR absorption data for this compound is not readily available in the cited literature. Experimental determination is recommended for comprehensive characterization.
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating several critical cellular signaling pathways, primarily implicated in cancer cell proliferation, survival, and inflammation.
JAK/STAT Signaling Pathway
This compound is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is often constitutively active in many cancers.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial target of this compound, playing a significant role in cell survival and proliferation. Molecular docking studies suggest that this compound can interact with both PI3K and Akt1.[7][8]
ErbB (EGFR) Signaling Pathway
This compound has been shown to overcome resistance to EGFR inhibitors by directly blocking the binding of epidermal growth factor (EGF) to its receptor (EGFR).[1] This leads to the inhibition of downstream signaling cascades like the ERK and Akt pathways.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression levels of specific proteins.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel for separation.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
References
- 1. This compound Overcomes Gefitinib Resistance by Blocking EGF Binding to EGFR and Inducing Cell Death in NSCLCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C30H44O7 | CID 5281318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Cancer Potency of this compound through PI3K and AKT1: A Molecular Docking Studies | Atlantis Press [atlantis-press.com]
- 8. atlantis-press.com [atlantis-press.com]
The Biosynthesis of Cucurbitacins: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Biosynthetic Pathway, its Regulation, and Experimental Analysis
Cucurbitacins are a class of highly oxygenated tetracyclic triterpenoids predominantly found in the plant family Cucurbitaceae. Renowned for their intense bitterness, these compounds play a crucial role in plant defense against herbivores. Beyond their ecological significance, cucurbitacins have garnered substantial interest from the scientific and pharmaceutical communities due to their wide range of pharmacological activities, including potent anti-inflammatory, anti-cancer, and anti-diabetic properties. This technical guide provides a comprehensive overview of the cucurbitacin biosynthesis pathway, its intricate regulation, and detailed methodologies for its study, catering to researchers, scientists, and professionals in drug development.
The Core Biosynthetic Pathway of Cucurbitacins
The biosynthesis of cucurbitacins originates from the mevalonate (B85504) (MVA) pathway, leading to the formation of the universal triterpenoid (B12794562) precursor, 2,3-oxidosqualene (B107256). The pathway then diverges to produce the characteristic cucurbitane skeleton, which is subsequently modified by a series of enzymes to generate the vast diversity of cucurbitacin compounds. The core pathway can be dissected into three main stages: backbone synthesis, core modifications, and species-specific decorations.
Backbone Synthesis: Formation of Cucurbitadienol (B1255190)
The first committed step in cucurbitacin biosynthesis is the cyclization of 2,3-oxidosqualene to form the foundational tetracyclic structure, cucurbitadienol. This reaction is catalyzed by a specialized oxidosqualene cyclase (OSC) known as cucurbitadienol synthase, encoded by the Bitter (Bi) gene.[1][2][3] This step is a critical control point in the pathway.
Core Modifications: The Role of Cytochrome P450s and Acyltransferases
Following the formation of cucurbitadienol, the core structure undergoes a series of oxidative modifications, primarily hydroxylation and carbonylation, catalyzed by a suite of cytochrome P450 monooxygenases (CYP450s).[1][2] These modifications occur at various positions on the cucurbitane skeleton, leading to the formation of different cucurbitacin backbones. Key modifications include oxidations at C-2, C-11, C-19, C-20, and C-25.[1][2][4]
Subsequently, acyltransferases (ACTs) play a pivotal role in the acetylation of hydroxyl groups, a common modification that contributes to the structural diversity and biological activity of cucurbitacins.[2][5] For instance, the acetylation at the C-25 hydroxyl group is a key step in the formation of major cucurbitacins like cucurbitacin B and E.[5]
The genes encoding the enzymes responsible for these core modifications are often found clustered together with the Bi gene in the plant genome, forming a "biosynthetic gene cluster." This co-localization facilitates the coordinated expression of the pathway genes.
Species-Specific Decorations
The final stage of cucurbitacin biosynthesis involves further species- and tissue-specific modifications, including additional hydroxylations, acetylations, and glycosylations, catalyzed by various enzymes such as UDP-glucosyltransferases (UGTs).[5] These modifications give rise to the vast array of cucurbitacin derivatives observed in nature, each with potentially unique biological activities.
Quantitative Data on Cucurbitacin Biosynthesis
Quantitative analysis of enzyme kinetics, gene expression, and metabolite accumulation is crucial for understanding the efficiency and regulation of the cucurbitacin biosynthetic pathway. The following tables summarize key quantitative data from the literature.
| Enzyme | Substrate | Km | kcat | kcat/Km | Vmax | Source Organism | Reference |
| ACT3 | Cucurbitacin B | 14.2 µM | 1.83 s⁻¹ | 0.129 µM⁻¹s⁻¹ | 1.83 nmol/min/mg | Citrullus lanatus | [6] |
| ACT3 | Cucurbitacin D | 15.6 µM | 1.35 s⁻¹ | 0.087 µM⁻¹s⁻¹ | 1.35 nmol/min/mg | Citrullus lanatus | [6] |
| ACT3 | Cucurbitacin E-Glu | 13.9 µM | 2.54 s⁻¹ | 0.183 µM⁻¹s⁻¹ | 2.54 nmol/min/mg | Citrullus lanatus | [6] |
| Gene | Condition | Fold Change in Expression | Plant and Tissue | Reference |
| CpCYP81BF1 | Overexpression of CpCUCbH1 | ~2.5 | Cucurbita pepo hairy roots | [4] |
| CpCYP89A140 | Overexpression of CpCUCbH1 | ~3.0 | Cucurbita pepo hairy roots | [4] |
| CpACT1 | Overexpression of CpCUCbH1 | ~4.0 | Cucurbita pepo hairy roots | [4] |
| LaBi | Drought Stress | Upregulated | Luffa acutangula | [5] |
| LaACT | Drought Stress | Upregulated | Luffa acutangula | [5] |
| LaCYP450s | Drought Stress | Upregulated | Luffa acutangula | [5] |
| LaBi | ABA Treatment | Upregulated | Luffa acutangula | [5] |
| LaACT | ABA Treatment | Upregulated | Luffa acutangula | [5] |
| LaCYP450s | ABA Treatment | Upregulated | Luffa acutangula | [5] |
Signaling Pathways Regulating Cucurbitacin Biosynthesis
The production of cucurbitacins is tightly regulated by a complex network of signaling pathways, primarily involving the plant hormones jasmonic acid (JA) and abscisic acid (ABA), which are key mediators of plant defense and stress responses.
Jasmonate Signaling
Jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are central regulators of plant defense against herbivores and necrotrophic pathogens. The JA signaling pathway is initiated by the perception of JA-Ile by the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.[3] This leads to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins.[1] The degradation of JAZ proteins releases the transcription factor MYC2, which can then activate the expression of JA-responsive genes, including the cucurbitacin biosynthetic genes.[1][3] The transcription factors Bitter leaf (Bl) and Bitter fruit (Bt), which are basic helix-loop-helix (bHLH) transcription factors, are key regulators of the tissue-specific expression of the Bi gene and other downstream pathway genes.[2]
Abscisic Acid Signaling
Abscisic acid is a key hormone involved in the plant's response to abiotic stresses such as drought and salinity. ABA signaling is initiated by its binding to the PYR/PYL/RCAR family of receptors, which leads to the inactivation of type 2C protein phosphatases (PP2Cs).[7] This allows for the activation of SNF1-related protein kinases (SnRK2s), which in turn phosphorylate and activate downstream transcription factors, such as ABRE-binding factors (ABFs), that regulate the expression of ABA-responsive genes.[8] Several studies have shown that drought stress and exogenous ABA application lead to the upregulation of cucurbitacin biosynthetic genes, indicating a positive regulatory role for ABA in this pathway.[5]
Crosstalk between Jasmonate and Abscisic Acid Signaling
There is significant crosstalk between the JA and ABA signaling pathways in regulating plant defense and stress responses.[1] JAZ proteins and MYC2 appear to be key nodes of this crosstalk. For example, ABA can promote the degradation of certain JAZ proteins, thereby potentiating JA signaling.[1] Conversely, components of the JA signaling pathway can influence ABA biosynthesis and signaling. This intricate interplay allows the plant to fine-tune its defensive and adaptive responses to a combination of biotic and abiotic stresses.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of cucurbitacin biosynthesis.
Extraction and Quantification of Cucurbitacins by HPLC-MS/MS
This protocol describes a general method for the extraction and quantitative analysis of cucurbitacins from plant material.
Materials:
-
Plant tissue (lyophilized and ground)
-
Methanol (B129727) (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
-
Acetonitrile (B52724) with 0.1% formic acid (HPLC grade)
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
-
Analytical standards for cucurbitacins of interest
Procedure:
-
Weigh approximately 100 mg of lyophilized and ground plant tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of methanol to the tube.
-
Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Perform HPLC-MS/MS analysis using a C18 reverse-phase column. A typical gradient elution would be from 10% to 90% acetonitrile in water (both with 0.1% formic acid) over 30 minutes.
-
The mass spectrometer should be operated in positive ion mode, and multiple reaction monitoring (MRM) can be used for quantification of specific cucurbitacins using their characteristic precursor and product ion transitions.
-
Prepare a standard curve using analytical standards of the cucurbitacins of interest to quantify their concentration in the plant extracts.
Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana
This protocol outlines the transient expression of cucurbitacin biosynthetic genes in N. benthamiana leaves using Agrobacterium tumefaciens-mediated infiltration. This method is useful for functional characterization of candidate genes.
Materials:
-
Agrobacterium tumefaciens strain GV3101 carrying the expression vector with the gene of interest.
-
N. benthamiana plants (4-6 weeks old).
-
LB medium with appropriate antibiotics.
-
Infiltration buffer: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.
-
1 mL needleless syringe.
Procedure:
-
Grow a single colony of A. tumefaciens containing the plasmid of interest in 5 mL of LB medium with appropriate antibiotics at 28°C overnight with shaking.
-
The next day, inoculate 50 mL of LB medium with the overnight culture and grow until the OD₆₀₀ reaches 0.6-0.8.
-
Centrifuge the bacterial culture at 4,000 x g for 10 minutes and discard the supernatant.
-
Resuspend the bacterial pellet in infiltration buffer to a final OD₆₀₀ of 0.5-1.0.
-
Incubate the bacterial suspension at room temperature for 2-3 hours in the dark.
-
Using a 1 mL needleless syringe, infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants.
-
After 3-5 days, harvest the infiltrated leaf tissue for metabolite analysis (as described in section 4.1) or protein expression analysis.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships described in this guide.
Caption: The core biosynthetic pathway of cucurbitacins.
Caption: Regulatory signaling pathways for cucurbitacin biosynthesis.
Caption: A typical experimental workflow for studying cucurbitacin biosynthesis.
References
- 1. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hormone Crosstalk in Plant Disease and Defense: More Than Just JASMONATE-SALICYLATE Antagonism | Annual Reviews [annualreviews.org]
- 3. mdpi.com [mdpi.com]
- 4. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Abscisic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
The Cytotoxic Effects of Cucurbitacin D on Tumor Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin D, a tetracyclic triterpenoid (B12794562) found in plants of the Cucurbitaceae family, has emerged as a potent anti-cancer agent with significant cytotoxic effects against a wide range of tumor cell lines.[1][2][3][4] This technical guide provides an in-depth overview of the cytotoxic mechanisms of this compound, focusing on its impact on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development efforts in this area.
Data Presentation: Quantitative Effects of this compound
The cytotoxic efficacy of this compound has been quantified across various cancer cell lines, primarily through the determination of IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The tables below summarize the reported IC50 values and the effects on apoptosis and cell cycle distribution.
Table 1: IC50 Values of this compound in Various Tumor Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) | Reference |
| AGS | Gastric Adenocarcinoma | 0.3 µg/mL | 24 | [5] |
| Capan-1 | Pancreatic Cancer | Not explicitly stated, but significant viability reduction at 0.1-1 µM | Not specified | [2][3] |
| MCF-7 | Breast Cancer | ~30 µM | 24 | [6] |
| MDA-MB-468 | Breast Cancer | ~25 µM | 24 | [6] |
| YD-8 | Oral Cancer | Significant viability reduction at 0.1-0.5 µM | 72 | [7] |
| YD-9 | Oral Cancer | Significant viability reduction at 0.1-0.5 µM | 72 | [7] |
| YD-38 | Oral Cancer | Significant viability reduction at 0.1-0.5 µM | 72 | [7] |
| HepG2 | Hepatocellular Carcinoma | Dose-dependent reduction | Not specified | [8][9] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| MCF7/ADR | 0.5 µg/mL | 114% increase in apoptosis; Upregulation of cleaved caspase-3, -8, and PARP | G2/M arrest and increase in sub-G1 population | [1] |
| Capan-1 | Not specified | Significant increase in apoptotic cells | G2/M arrest | [2][3] |
| HepG2 | Dose-dependent | Induction of apoptosis | Cell cycle block | [8][9] |
| Endometrial and Ovarian Cancer Cells | Various | Induction of apoptosis confirmed by Annexin V staining and loss of mitochondrial membrane potential | Increase in sub-G0/G1 and G2/M phases | [10] |
Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects by modulating several key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The primary targets identified in multiple studies are the STAT3, NF-κB, and MAPK pathways.
STAT3 and NF-κB Signaling Pathway
This compound is a potent inhibitor of STAT3 and NF-κB signaling.[1][11][12] It has been shown to suppress the phosphorylation of STAT3, preventing its activation and nuclear translocation.[1][13] Similarly, it inhibits the activation of NF-κB by increasing the levels of its inhibitor, IκBα, in the cytosol and preventing the nuclear translocation of the p-NF-κB subunit.[1] The inhibition of these pathways leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis and cell cycle arrest.
Caption: this compound inhibits STAT3 and NF-κB signaling pathways.
MAPK Signaling Pathway
This compound has also been shown to induce apoptosis and cell cycle arrest through the activation of the p38 MAPK pathway, often mediated by the generation of reactive oxygen species (ROS).[2][3][4] In some cancer cell lines, this compound downregulates the MAPK signaling cascade, contributing to its anti-proliferative effects.[8][9]
Caption: this compound induces apoptosis and cell cycle arrest via the ROS/p38 MAPK pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are representative and may require optimization for specific cell lines and laboratory conditions.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow Diagram
Caption: A typical workflow for an MTT cell viability assay.
Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[17]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[17]
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V/PI Staining for Apoptosis by Flow Cytometry
This assay is used to detect apoptosis by staining for phosphatidylserine (B164497) on the outer leaflet of the plasma membrane (Annexin V) and cellular DNA (Propidium Iodide).[18][19][20][21]
Protocol
-
Cell Preparation: Seed cells in 60-mm dishes and treat with this compound for the desired time.[1]
-
Harvesting: Harvest the cells by trypsinization, and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[19]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[19]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[22][23][24][25]
Protocol
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-NF-κB, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[26]
Conclusion
This compound demonstrates significant cytotoxic effects against a variety of tumor cell lines by inducing apoptosis and cell cycle arrest. Its mechanism of action is primarily attributed to the inhibition of the STAT3 and NF-κB signaling pathways and modulation of the MAPK pathway. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in cancer therapy. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound as a potential chemotherapeutic agent.
References
- 1. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. This compound Induces G2/M Phase Arrest and Apoptosis via the ROS/p38 Pathway in Capan-1 Pancreatic Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer effects of SH003 and its active component this compound on oral cancer cell lines via modulation of EMT and cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. This compound induces growth inhibition, cell cycle arrest, and apoptosis in human endometrial and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
- 22. benchchem.com [benchchem.com]
- 23. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
A Technical Guide to the Anti-inflammatory Properties of Cucurbitacin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucurbitacin D (CuD) is a tetracyclic triterpenoid (B12794562) compound found in various plants, notably within the Cucurbitaceae family.[1][2] Renowned for a wide spectrum of biological activities, including anti-cancer and anti-viral effects, its potent anti-inflammatory properties are of significant interest for therapeutic development.[1][3][4] This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary mechanisms involve the robust inhibition of the NF-κB and JAK/STAT signaling cascades, leading to a significant downstream reduction in the expression of key pro-inflammatory mediators such as COX-2, iNOS, and various cytokines.[5][6][7][8]
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways that are frequently over-activated during inflammatory responses. The primary targets are the Nuclear Factor-kappa B (NF-κB) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound effectively suppresses this pathway through several mechanisms:
-
Inhibition of IκBα Degradation: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. This compound has been shown to increase the levels of IκBα in the cytosol, thereby preventing NF-κB's release and activation.[9]
-
Suppression of NF-κB Nuclear Translocation: By stabilizing IκBα, CuD effectively decreases the levels of phosphorylated NF-κB (p-NF-κB) in the nucleus.[7][9] This action blocks the transcription of NF-κB target genes, including those for COX-2, iNOS, and pro-inflammatory cytokines like TNF-α and IL-6.[5][6][7][8]
-
Modulation of Upstream Kinases: Studies on cucurbitacins suggest they can modulate upstream signaling components, such as Akt, which can influence IκB kinase (IKK) activation. By reducing levels of phosphorylated Akt (p-Akt), CuD further contributes to the suppression of the NF-κB cascade.[7][8]
Inhibition of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors, playing a key role in inflammation and immunity. This compound is a potent inhibitor of this pathway, primarily by targeting STAT3.[9][10][11]
-
Inhibition of STAT3 Phosphorylation: Cucurbitacins are known to suppress the phosphorylation of STAT3.[9] By preventing the activation of STAT3, CuD blocks its dimerization and subsequent translocation to the nucleus.
-
Suppression of STAT3 Transcriptional Activity: Once in the nucleus, activated STAT3 binds to DNA and promotes the transcription of genes involved in cell proliferation, survival, and inflammation. Luciferase reporter gene assays have confirmed that CuD significantly represses the transcriptional activity of STAT3.[9] This inhibition is a key mechanism for its anti-inflammatory and anti-cancer effects, as persistent STAT3 activation is a hallmark of many chronic inflammatory diseases and cancers.[9]
Quantitative Data on Anti-inflammatory Effects
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.
Table 1: In Vitro Cytotoxicity and Anti-inflammatory Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HepG2 | MTT Assay | IC₅₀ (48h) | 0.306 µM | [7] |
| HepG2 | ELISA | COX-2 Reduction | Significant at 5 µM | [5][7][8] |
| HepG2 | ELISA | iNOS Reduction | Significant at 5 µM | [5][7][8] |
| HepG2 | Griess Assay | NO Level Reduction | Significant at 5 µM | [5][7][8] |
| Murine Model | Cytokine Assay | TNFα, IL-6, IL-1β Suppression | Effective in LPS-induced models | [12] |
Table 2: Effects of this compound on Key Inflammatory Proteins
| Cell Line | Treatment | Protein Target | Effect | Reference |
| MCF7/ADR | CuD (0.5, 2 µg/mL) | p-NF-κB (Nuclear) | Decreased | [9] |
| MCF7/ADR | CuD (0.5, 2 µg/mL) | IκBα (Cytosolic) | Increased | [9] |
| HepG2 | CuD (Dose-dependent) | p-Akt | Reduced | [5][7][8] |
| HepG2 | CuD (Dose-dependent) | p-IκBα | Reduced | [7] |
| Breast Cancer Cells | CuD | p-STAT3 | Suppressed | [4] |
| HepG2 | CuD | Nuclear NF-κB | Reduced | [5] |
Experimental Protocols
Reproducibility is paramount in scientific research. This section details common experimental protocols used to evaluate the anti-inflammatory properties of this compound.
In Vitro LPS-Induced Inflammation in Macrophages
This model is widely used to screen for anti-inflammatory compounds by mimicking a bacterial inflammatory challenge.
Objective: To measure the effect of this compound on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Assay reagents: Griess Reagent for nitric oxide (NO) and ELISA kits for cytokines (TNF-α, IL-6).
Procedure:
-
Cell Seeding: Seed macrophages in 96-well plates at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.[13] (If using THP-1 monocytes, differentiate them into macrophages by treating with PMA for 24-48 hours, followed by a 24-hour rest period in fresh medium).[13]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) group must be included. Incubate for 1-2 hours.
-
Stimulation: Add LPS (typically 100 ng/mL to 1 µg/mL) to all wells except the negative control group.[14][15]
-
Incubation: Incubate the plates for 12-24 hours at 37°C in a 5% CO₂ incubator.[14][15]
-
Sample Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant for analysis. The remaining cells can be lysed for protein analysis via Western Blot.
-
Analysis:
-
Nitric Oxide (NO): Measure nitrite (B80452) concentration in the supernatant using the Griess Reagent.
-
Cytokines: Quantify the levels of TNF-α, IL-6, and other cytokines in the supernatant using specific ELISA kits according to the manufacturer's protocol.[14]
-
Western Blot Analysis for Inflammatory Proteins
Objective: To determine the effect of this compound on the expression levels of key proteins in inflammatory signaling pathways (e.g., p-STAT3, p-NF-κB, IκBα, COX-2).
Procedure:
-
Protein Extraction: Following treatment and/or stimulation as described above, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-NF-κB, anti-IκBα, anti-COX-2, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13]
-
Visualization: After final washes, apply a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).
Toxicology and Safety Profile
While cucurbitacins exhibit significant therapeutic potential, they are also known for their toxicity at high doses.[2][16] Acute toxicity studies in mice have determined LD₅₀ values for various cucurbitacins. For this compound, an acute toxicity (LD₅₀) against BDF-1 mice was reported as 4.7 mg/kg/day.[17] The therapeutic window—the concentration range where CuD is effective without being toxic—is a critical consideration for drug development. Most in vitro anti-inflammatory and anti-cancer effects are observed at concentrations significantly lower than those causing widespread cytotoxicity.[7][16]
Conclusion and Future Directions
This compound is a potent natural compound with well-defined anti-inflammatory properties. Its ability to dually inhibit the NF-κB and JAK/STAT pathways makes it a compelling candidate for the development of novel therapeutics for a range of inflammatory conditions, from autoimmune disorders to certain cancers.
Future research should focus on:
-
In Vivo Efficacy: Expanding studies in animal models of chronic inflammatory diseases.
-
Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.[11]
-
Structural Modification: Synthesizing novel analogues of this compound to enhance efficacy and reduce toxicity, thereby improving its therapeutic index.[16]
-
Combination Therapies: Evaluating the synergistic potential of this compound with existing anti-inflammatory drugs or chemotherapeutics.[18]
By addressing these areas, the full therapeutic potential of this compound as a lead compound in drug discovery can be realized.
References
- 1. Uncovering the anti-cancer mechanism of this compound against colorectal cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel detection method to rapidly quantify toxic cucurbitacin in Lagenaria siceraria (bottle gourd) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antiinflammatory effects of cucurbitacins and sorafenib in Hepg2 cells by modulating the IκB/NF-κB/COX-2 pathway through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiinflammatory effects of cucurbitacins and sorafenib in Hepg2 cells by modulating the IκB/NF-κB/COX-2 pathway through Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxic evaluation and chromatographic analysis of this compound and F from sorbaria sorbifolia (Journal Article) | ETDEWEB [osti.gov]
- 18. mdpi.com [mdpi.com]
preliminary in vitro studies of Cucurbitacin D
An In-Depth Technical Guide to Preliminary In Vitro Studies of Cucurbitacin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CuD) is a tetracyclic triterpenoid (B12794562) compound found in plants of the Cucurbitaceae family, such as Trichosanthes kirilowii and Ecballium elaterium.[1][2][3] These compounds are known for their bitter taste and serve as a natural defense mechanism for the plants.[4] In recent years, CuD has attracted significant scientific interest due to its potent biological activities, particularly its anti-cancer properties demonstrated in a variety of preclinical in vitro models.[4][5] Studies have shown that CuD can inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in numerous cancer types, including breast, lung, pancreatic, colorectal, liver, ovarian, and endometrial cancers.[6][7][8][9] This guide provides a comprehensive overview of the key in vitro findings, details the experimental protocols used to assess its activity, and visualizes the molecular pathways it modulates.
Core Mechanism of Action: In Vitro Findings
Preliminary in vitro research has established that this compound exerts its anti-cancer effects through several primary mechanisms: the induction of apoptosis, cell cycle arrest, and the inhibition of critical oncogenic signaling pathways.[4][5]
-
Induction of Apoptosis: CuD is a potent inducer of apoptosis in cancer cells.[6] This programmed cell death is triggered through multiple avenues, including the activation of the caspase cascade (cleavage of caspase-3 and caspase-8), loss of mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[1][3][6][10] Apoptosis induction has been confirmed in numerous cell lines, including those resistant to conventional chemotherapeutics like doxorubicin.[10]
-
Cell Cycle Arrest: A hallmark of CuD's activity is its ability to arrest the cell cycle at the G2/M phase.[3][4][6] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. This effect is often observed in conjunction with the induction of apoptosis.[3]
-
Inhibition of Key Signaling Pathways: CuD's effects on apoptosis and the cell cycle are mediated by its modulation of several crucial intracellular signaling pathways that are often dysregulated in cancer.[7][8] It effectively inhibits the constitutive activation of transcription factors like STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa B), both of which are critical for cancer cell survival and proliferation.[4][10][11] Furthermore, CuD has been shown to suppress the PI3K/Akt/mTOR and MAPK signaling cascades, which are central to regulating cell growth, survival, and metabolism.[8][12]
Data Presentation: Cytotoxic Activity of this compound
The following table summarizes the quantitative data on the cytotoxic effects of this compound across various human cancer cell lines as measured by cell viability assays.
| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time | Reference |
| CaSki | Cervical Cancer | MTT | ~400 nM | 24 hrs | [13] |
| SiHa | Cervical Cancer | MTT | ~400 nM | 24 hrs | [13] |
| A549 | Lung Carcinoma | MTT | < 1 µM | Not Specified | |
| BEL-7402 | Hepatocellular Carcinoma | MTT | < 1 µM | Not Specified | |
| Capan-1 | Pancreatic Cancer | WST-1 | ~0.1 µM | 24 hrs | [3] |
| AsPC-1 | Pancreatic Cancer | WST-1 | ~0.2 µM | 24 hrs | [3] |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | 24 hrs | [1] |
| HT29 | Colorectal Cancer | Not Specified | Not Specified | 24 hrs | [1] |
| MCF7/ADR | Doxorubicin-Resistant Breast Cancer | MTT | < 2 µg/mL (~3.8 µM) | 24 hrs | [10][14] |
| HepG2 | Hepatocellular Carcinoma | MTT | Dose-dependent | 24-72 hrs | [8][15] |
Signaling Pathways Modulated by this compound
This compound's anti-cancer activity stems from its ability to concurrently inhibit multiple oncogenic signaling pathways. The diagram below illustrates the primary targets of CuD, leading to reduced proliferation and increased apoptosis. By inhibiting the phosphorylation and activation of key proteins like JAK, STAT3, PI3K, and Akt, CuD effectively shuts down downstream signals that promote cell survival and growth.[4][7][8]
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed, standardized protocols for the key in vitro assays used to characterize the activity of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[16][17]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)[18]
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the equivalent concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[17]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[7][19]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[7] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.[7]
Materials:
-
Treated and control cells
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.[7]
-
Cell Harvesting: Collect both adherent and floating cells. Use trypsin for adherent cells and combine with the supernatant. Centrifuge to obtain a cell pellet.
-
Washing: Wash the cells twice with ice-cold PBS, centrifuging between washes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and is essential for studying the effect of this compound on signaling pathway components.[7][8]
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay kit for protein quantification
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-cleaved caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse with RIPA buffer to extract total protein.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C. Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system. The band intensity corresponds to the level of protein expression.
Conclusion
The preliminary in vitro data for this compound strongly support its potential as an anti-cancer agent. Its ability to induce apoptosis and cell cycle arrest in a wide range of cancer cell lines is directly linked to its inhibitory action on critical oncogenic signaling pathways, most notably JAK/STAT, PI3K/Akt, and NF-κB. The provided protocols offer a standardized framework for researchers to further investigate the mechanisms of CuD and explore its therapeutic promise. Future studies should focus on elucidating its effects on the tumor microenvironment, investigating potential synergistic combinations with existing therapies, and advancing the most promising findings into in vivo models.
References
- 1. This compound Induces Apoptotic Cell Death via NOX4 and Overcomes Radioresistance in Colorectal Cancer [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces growth inhibition, cell cycle arrest, and apoptosis in human endometrial and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uncovering the anti-cancer mechanism of this compound against colorectal cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Novel Mechanistic Insight into the Anticancer Activity of this compound against Pancreatic Cancer (Cuc D Attenuates Pancreatic Cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. francis-press.com [francis-press.com]
- 12. This compound | Apoptosis | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. eurekaselect.com [eurekaselect.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. MTT assay protocol | Abcam [abcam.com]
A Technical Guide to Cucurbitacin D: Natural Variants, Derivatives, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin D, a tetracyclic triterpenoid (B12794562) found predominantly in plants of the Cucurbitaceae family, has garnered significant scientific interest due to its potent biological activities.[1][2] This highly oxygenated molecule and its analogs have demonstrated promising anticancer, anti-inflammatory, and immunomodulatory properties.[3][4][5] Their mechanism of action often involves the modulation of critical cellular signaling pathways that are dysregulated in various diseases, most notably cancer.[6][7][8] This technical guide provides a comprehensive overview of the natural variants and synthetic derivatives of this compound, their biological activities with a focus on quantitative data, detailed experimental protocols for their study, and a visualization of the key signaling pathways they influence.
Chemical Structures and Natural Occurrence
This compound belongs to a large family of bitter-tasting compounds that plants produce as a defense mechanism.[1] The core structure is a cucurbitane skeleton, a 19-(10→9β)-abeo-10α-lanost-5-ene.[3] Variations in the substitution patterns on the tetracyclic core and the side chain give rise to a diverse array of natural analogs.
Table 1: Natural Variants of this compound
| Compound Name | Molecular Formula | Key Structural Differences from this compound | Natural Sources |
| This compound | C30H44O7 | - | Ecballium elaterium, Trichosanthes kirilowii[7][9] |
| Hexanorthis compound | C24H34O5 | Hexanor-cucurbitane skeleton[10] | Aquilaria malaccensis[10] |
| 22-Deoxothis compound | C30H46O6 | Lacks the C-22 keto group[11] | Ecballium elaterium[10] |
| Cucurbitacin R | C30H46O7 | Saturation of the C23-C24 double bond (23,24-dihydrothis compound)[8][12] | Cayaponia racemosa, C. tayuya[10] |
Biological Activity and Quantitative Data
This compound and its derivatives exhibit potent cytotoxic and anti-inflammatory effects. Their primary mechanism of anticancer activity involves the inhibition of key signaling pathways such as the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways, leading to cell cycle arrest and apoptosis.[6][8][13]
Table 2: In Vitro Anticancer Activity of this compound and Analogs
| Compound | Cancer Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| This compound | AGS (Gastric Adenocarcinoma) | MTT Assay | 0.3 µg/mL | 24 h | [14] |
| This compound | A549 (Lung Carcinoma) | MTT Assay | < 1 µM | Not Specified | [11] |
| This compound | BEL-7402 (Hepatocellular Carcinoma) | MTT Assay | < 1 µM | Not Specified | [11] |
| Hexanorthis compound | MCF-7 (Breast Cancer) | MTT Assay | ~20 µM | 48 h | [11] |
| Cucurbitacin E | AGS (Gastric Adenocarcinoma) | MTT Assay | 0.1 µg/mL | 24 h | [14] |
| Cucurbitacin I | AGS (Gastric Adenocarcinoma) | MTT Assay | 0.5 µg/mL | 24 h | [14] |
Table 3: In Vivo Antitumor Activity of this compound
| Cancer Type | Animal Model | Cell Line (Xenograft) | Dosage and Administration | Key Outcomes | Reference |
| Pancreatic Cancer | NOD-SCID Gamma Mice | HPAF-II | 1 mg/kg, intraperitoneally | Significant reduction in tumor volume and weight. No apparent toxicity observed. | [15] |
| Gastric Cancer | Nude Mice | AGS | 2 µM solution | Induced tumor cell apoptosis. | [15] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting multiple signaling cascades that are crucial for cancer cell proliferation, survival, and inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of this compound and its derivatives.
Isolation and Purification of Cucurbitacins
A general protocol for the extraction and purification of cucurbitacins from plant material is outlined below. This method can be adapted based on the specific plant source and target compound.[14][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacins and cucurbitane glycosides: structures and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. This compound | CAS:3877-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. plantarchives.org [plantarchives.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 22-Deoxothis compound | C30H46O6 | CID 5474791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PubChemLite - 22-deoxothis compound (C30H46O6) [pubchemlite.lcsb.uni.lu]
- 16. researchgate.net [researchgate.net]
Cucurbitacin D in Traditional Medicine: A Modern Scientific Perspective on an Ancient Remedy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cucurbitacin D, a tetracyclic triterpenoid (B12794562) compound, is a prominent member of the cucurbitacin family, known for their characteristic bitterness and potent biological activities.[1][2][3] These compounds are predominantly found in plants of the Cucurbitaceae family, such as cucumbers, melons, and gourds, which have been utilized for centuries in various traditional medicine systems across the globe.[2][3][4] Historically, these plants have been used to treat a wide array of ailments, including inflammation, diabetes, and cancer.[2][3][5] This whitepaper provides a comprehensive technical overview of this compound, bridging its traditional uses with modern scientific understanding of its molecular mechanisms, particularly its anticancer effects.
Traditional Medicinal Uses
Plants containing cucurbitacins have a long history in traditional medicine. For instance, species from the genus Trichosanthes have been used in Chinese traditional medicine for their curative effects in metabolic diseases.[2] The fruits of Momordica balsamina (Balsam pear) are another example of a cucurbitacin-containing plant used in traditional remedies.[6] These traditional applications, often passed down through generations, have provided the foundation for modern scientific investigation into the therapeutic potential of these bitter compounds.[4] While traditional knowledge highlighted the efficacy of these plant extracts, contemporary research has focused on isolating and characterizing the active compounds, such as this compound, to elucidate their mechanisms of action.
Molecular Mechanisms of Action: Focus on Anticancer Properties
Extensive research has revealed that this compound exerts its biological effects, most notably its anticancer activity, by modulating a variety of critical cellular signaling pathways.[7][8][9][10] These pathways are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis.[11][12]
Inhibition of JAK/STAT Signaling Pathway
A primary and well-documented mechanism of this compound is the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3.[11][13][14][15] The JAK/STAT pathway is crucial for cytokine and growth factor signaling, and its constitutive activation is a hallmark of many cancers, contributing to tumorigenesis.[11][16]
This compound has been shown to inhibit the phosphorylation of STAT3, which is a critical step for its activation and nuclear translocation.[12][13] By preventing STAT3 phosphorylation, this compound effectively blocks the transcription of downstream target genes that are essential for cell proliferation, survival, angiogenesis, and metastasis.[14] This inhibitory effect on the JAK/STAT pathway has been observed in various cancer cell lines, including breast, pancreatic, and cervical cancers.[12][13][17]
Signaling Pathway Diagram: JAK/STAT Inhibition by this compound
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Modulation of PI3K/Akt/mTOR and MAPK Signaling Pathways
This compound also influences other critical cancer-related pathways, including the PI3K/Akt/mTOR and MAPK pathways.[7][8][9] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[18] Studies have shown that this compound can down-regulate the expression of key proteins in this pathway.[7][9]
Similarly, the MAPK pathway, which is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis, is also modulated by this compound.[7][19] The compound has been observed to affect the activation of proteins within this pathway, contributing to its anticancer effects.[7][9]
Induction of Apoptosis and Cell Cycle Arrest
A significant outcome of the modulation of these signaling pathways is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[12][13][14][19][20][21][22] this compound has been demonstrated to induce apoptosis through the activation of caspases, key enzymes in the apoptotic cascade, and by altering the expression of pro-apoptotic and anti-apoptotic proteins.[13][21][23] For instance, it can up-regulate the expression of Bax (a pro-apoptotic protein) and decrease the expression of Bcl-2 (an anti-apoptotic protein).[23]
Furthermore, this compound can cause cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[11][12][13][14][20] This prevents cancer cells from proceeding through the cell cycle and dividing, thereby inhibiting tumor growth.[12]
Logical Relationship Diagram: this compound's Multifaceted Anticancer Effects
References
- 1. benchchem.com [benchchem.com]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. plantarchives.org [plantarchives.org]
- 7. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Apoptosis | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Cucurbitacins: A Systematic Review of the Phytochemistry and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. phcogrev.com [phcogrev.com]
- 13. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Application of Cucurbitacins as Anticancer Agents [mdpi.com]
- 15. Cucurbitacins are Natural Anticancer Compounds Found in Plants of the Cucurbitaceae Family [jhpr.ir]
- 16. aacrjournals.org [aacrjournals.org]
- 17. jcancer.org [jcancer.org]
- 18. Uncovering the anti-cancer mechanism of this compound against colorectal cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Induces G2/M Phase Arrest and Apoptosis via the ROS/p38 Pathway in Capan-1 Pancreatic Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. scienceopen.com [scienceopen.com]
- 23. This compound impedes gastric cancer cell survival via activation of the iNOS/NO and inhibition of the Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In vitro Cucurbitacin D Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Cucurbitacin D, a natural triterpenoid (B12794562) with potent anti-cancer properties. The protocols detailed below are based on established methodologies for assessing its efficacy and mechanism of action in cell culture.
Introduction to this compound
This compound (CuD) is a tetracyclic triterpenoid compound found in plants of the Cucurbitaceae family. It has demonstrated significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines. Its primary mechanisms of action include the induction of cell cycle arrest, apoptosis, and the inhibition of key oncogenic signaling pathways such as JAK/STAT3, PI3K/Akt, and NF-κB.[1][2][3] These characteristics make this compound a promising candidate for cancer therapeutic research.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach:
-
Inhibition of STAT3 Signaling: CuD has been shown to directly bind to STAT3, inhibiting its phosphorylation at Tyr705 and Ser727.[4] This prevents its dimerization, nuclear translocation, and transcriptional activity, leading to the downregulation of STAT3 target genes involved in cell survival and proliferation like c-Myc and MMP9.[5][4]
-
Induction of Apoptosis: CuD triggers apoptosis through both intrinsic and extrinsic pathways. It can induce the generation of reactive oxygen species (ROS) and activate the mitochondrial apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio and the release of cytochrome c.[6][7][8] This leads to the activation of caspase-9 and caspase-3, and subsequent PARP cleavage.[3][7][8]
-
Cell Cycle Arrest: Treatment with this compound can induce cell cycle arrest, primarily at the G2/M or G1/S phase, depending on the cell line.[4][6] This is often associated with the modulation of cell cycle regulatory proteins such as Cyclin D1, CDK4, p21, and p27.[4]
-
Inhibition of Akt/mTOR and NF-κB Signaling: CuD can suppress the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.[2][7][8] It also inhibits the NF-κB signaling pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[3]
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time (h) | Assay |
| CaSki | Cervical Cancer | 400 nM | 72 | MTS |
| SiHa | Cervical Cancer | 250 nM | 72 | MTS |
| AGS | Gastric Cancer | 0.3 µg/mL | 24 | MTT |
| HT-29 | Colorectal Cancer | 4.5 µM | Not Specified | MTT |
| SW-480 | Colorectal Cancer | 35 µM | Not Specified | MTT |
| MCF7 | Breast Cancer | Dose-dependent decrease | 24-72 | MTT |
| MDA-MB-231 | Breast Cancer | Dose-dependent decrease | 24-72 | MTT |
| SKBR3 | Breast Cancer | Dose-dependent decrease | 24-72 | MTT |
| MCF7/ADR (Doxorubicin-resistant) | Breast Cancer | Dose-dependent decrease | 24-72 | MTT |
| Capan-1 | Pancreatic Cancer | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells into the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. A common seeding density for a 96-well plate is 5 x 10³ to 1 x 10⁴ cells/well.[9][10]
-
Cell Adherence: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in a complete cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. Replace the existing medium in the culture plates with the medium containing this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[9][11]
Cell Viability Assay (MTT Assay)
This protocol is adapted from established methods to determine the cytotoxic effects of this compound.[3][9]
-
Cell Treatment: Following the cell culture and treatment protocol (Section 4.1), proceed with the MTT assay.
-
MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in complete medium) to each well and incubate for 1-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This method is used to quantify the percentage of apoptotic cells following this compound treatment.[3][9]
-
Cell Collection: After treatment, collect both adherent and floating cells.
-
Cell Washing: Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The Annexin V-positive/PI-negative population represents early apoptotic cells, while the Annexin V-positive/PI-positive population represents late apoptotic/necrotic cells.
Western Blot Analysis
This protocol is for assessing changes in protein expression in key signaling pathways affected by this compound.[3][9]
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: this compound inhibits key survival pathways and induces apoptosis.
Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Cucurbitacins: A Systematic Review of the Phytochemistry and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exhibits potent anti-cancer activity in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trichosanthes kirilowii Ethanol Extract and this compound Inhibit Cell Growth and Induce Apoptosis through Inhibition of STAT3 Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces G2/M Phase Arrest and Apoptosis via the ROS/p38 Pathway in Capan-1 Pancreatic Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound impedes gastric cancer cell survival via activation of the iNOS/NO and inhibition of the Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound impedes gastric cancer cell survival via activation of the iNOS/NO and inhibition of the Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncovering the anti-cancer mechanism of this compound against colorectal cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound exhibits potent anti-cancer activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Anticancer Potency of Cucurbitacin D: Application Notes and Protocols for IC50 Determination in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucurbitacin D, a tetracyclic triterpenoid (B12794562) compound isolated from plants of the Cucurbitaceae family, has demonstrated significant anticancer properties across a spectrum of cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways, leading to cell cycle arrest and apoptosis.[1] This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. Furthermore, it summarizes reported IC50 values and elucidates the primary signaling pathways affected by this potent natural compound.
Introduction
Cucurbitacins are a class of natural compounds known for their diverse pharmacological activities, including potent anti-inflammatory and anticancer effects.[2] this compound, in particular, has been shown to inhibit the proliferation and survival of cancer cells by targeting critical cellular processes.[3] Understanding the IC50 value of this compound is a fundamental step in assessing its potency and therapeutic potential. This value represents the concentration of the compound required to inhibit the growth of a cancer cell population by 50% and serves as a crucial parameter in preclinical drug development. The primary mechanism of this compound's anticancer activity involves the induction of apoptosis and cell cycle arrest, often at the G2/M phase.[1][4] These effects are mediated through the inhibition of key oncogenic signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, and NF-κB pathways.[3][4][5]
Data Presentation: IC50 Values of this compound in Cancer Cell Lines
The cytotoxic activity of this compound has been evaluated against a variety of cancer cell lines. The IC50 values, which can vary depending on the cell line and the assay conditions (e.g., incubation time), are summarized in the table below.
| Cancer Type | Cell Line | IC50 (µM) | Assay | Incubation Time (h) | Reference |
| Gastric Cancer | AGS | ~1.0 | CCK-8 | Not Specified | [3] |
| Gastric Cancer | SNU1 | ~1.5 | CCK-8 | Not Specified | [3] |
| Gastric Cancer | Hs746T | ~1.25 | CCK-8 | Not Specified | [3] |
| Pancreatic Cancer | AsPC-1 | Not Specified (Nanomolar range) | Not Specified | Not Specified | [6] |
| Pancreatic Cancer | BxPC-3 | Not Specified (Nanomolar range) | Not Specified | Not Specified | [6] |
| Pancreatic Cancer | CaPan-1 | Not Specified (Nanomolar range) | Not Specified | Not Specified | [6] |
| Pancreatic Cancer | HPAF-II | Not Specified (Nanomolar range) | Not Specified | Not Specified | [6] |
| Breast Cancer | MCF7/ADR (Doxorubicin-resistant) | Not Specified | Not Specified | 24 | [2] |
| Cervical Cancer | CaSki | Not Specified | Not Specified | 24 | [7] |
| Cervical Cancer | SiHa | Not Specified | Not Specified | 24 | [7] |
Note: The exact IC50 values from some studies were not explicitly stated in the abstracts and would require access to the full-text articles for precise data. The provided concentrations are based on graphical representations or descriptive text in the cited sources.
Experimental Protocols
Two common and reliable colorimetric assays for determining the IC50 value of a compound are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the SRB (Sulphorhodamine B) assay.
Protocol 1: MTT Assay for IC50 Determination
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8][9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1, 0.5, 1, 2, 5, 10, 20, and 50 µM.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Protocol 2: SRB Assay for IC50 Determination
The SRB assay is based on the ability of the sulforhodamine B dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[12][13] The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Cell Fixation:
-
After the incubation period with this compound, gently add 50 µL of cold 10% TCA to each well (final concentration 4%).
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the wells five times with distilled water and allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[14]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Conclusion
This compound demonstrates potent anticancer activity across a range of cancer cell lines, primarily by inducing apoptosis and inhibiting cell proliferation. The determination of its IC50 value is a critical step in its preclinical evaluation. The provided protocols for MTT and SRB assays offer reliable methods for quantifying the cytotoxic effects of this compound. Furthermore, understanding its inhibitory effects on key signaling pathways such as PI3K/Akt/mTOR, JAK/STAT, and NF-κB provides a mechanistic basis for its anticancer properties and supports its further development as a potential therapeutic agent.
References
- 1. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiinflammatory effects of cucurbitacins and sorafenib in Hepg2 cells by modulating the IκB/NF-κB/COX-2 pathway through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cucurbitacin D in Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the solubility, handling, and application of Cucurbitacin D in various experimental assays. The protocols outlined below are based on established methodologies to ensure reproducibility and accuracy in your research.
Data Presentation: this compound Solubility
This compound exhibits varying solubility depending on the solvent. For most in vitro cellular assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions, which are then further diluted in aqueous media.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 80 - 100 mg/mL[1][2] | 154.84 - 193.54 mM[1][2] | Sonication is recommended to aid dissolution. Use fresh, high-quality DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[1][2] |
| Ethanol (B145695) | ~1 mg/mL[3] | ~1.94 mM | A stock solution can be prepared in ethanol.[3] For related compounds like Cucurbitacin E, solubility is around 30 mg/mL.[4] |
| 10% DMSO + 90% Corn Oil | 3.3 mg/mL[1] | 6.39 mM | This solvent system is suitable for in vivo studies. Sonication is recommended.[1] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | - | Direct dissolution in aqueous buffers is not recommended. For aqueous working solutions, it is advised to first dissolve this compound in a primary organic solvent like DMSO or ethanol and then dilute with the aqueous buffer.[4] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.1935 mL of DMSO to 1 mg of this compound).[5]
-
Vortex or sonicate the solution until the this compound is completely dissolved.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year for enhanced stability.[1]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours.[6][7]
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete growth medium. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.[8] Remove the old medium and add the medium containing various concentrations of this compound (e.g., 0.05 µM to 5 µM).[7] Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][10]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound (e.g., 0.5 and 2 µg/mL) for 24 hours.[6]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay kit
-
SDS-PAGE gels, PVDF membrane
-
Primary and HRP-conjugated secondary antibodies
Protocol:
-
Cell Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[7]
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][6][7][11]
Caption: this compound inhibits the JAK/STAT3, PI3K/Akt/mTOR, and NF-κB pathways.
General Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound | Apoptosis | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mjcce.org.mk [mjcce.org.mk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncovering the anti-cancer mechanism of this compound against colorectal cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound impedes gastric cancer cell survival via activation of the iNOS/NO and inhibition of the Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
Preparation of Cucurbitacin D Stock Solutions for Laboratory Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cucurbitacin D is a tetracyclic triterpenoid (B12794562) compound found in various plants of the Cucurbitaceae family. It has garnered significant scientific interest due to its potent anti-proliferative, pro-apoptotic, and anti-inflammatory activities. In laboratory settings, accurate and reproducible experimental results are contingent upon the correct preparation and storage of this compound stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in various research applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₃₀H₄₄O₇ | [1][2] |
| Molecular Weight | 516.67 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | DMSO: ≥60 mg/mL (116.12 mM) | [3] |
| DMSO: 80 mg/mL (154.84 mM) | [4] | |
| Ethanol, Methanol, Chloroform, Ethyl Acetate: Soluble | [2] | |
| Water: Sparingly soluble | ||
| Storage (Solid Form) | Store at -20°C for up to 3 years. | [4] |
| Storage (Stock Solution in DMSO) | Store at -80°C for up to 1 year. | [4] |
| Store at -20°C for up to 1 month. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing of this compound:
-
On a calibrated precision balance, carefully weigh out 5.17 mg of this compound powder.
-
Calculation: To prepare a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 516.67 g/mol = 5.1667 mg
-
-
Dissolution:
-
Aseptically transfer the weighed this compound powder into a sterile amber microcentrifuge tube.
-
Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.[5]
-
Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and solvent (DMSO).
-
-
Long-term Storage:
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation and storage of this compound stock solution.
Application in Cell Culture
When using the this compound stock solution for cell culture experiments, it is crucial to dilute it to the desired final concentration in the cell culture medium.
Protocol for Treating Cells:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final experimental concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired experimental duration.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, and MAPK pathways.[6][7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
JAK/STAT Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the JAK/STAT signaling pathway.
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Stability and Handling Precautions
-
Cucurbitacins are susceptible to degradation in the presence of strong acids, bases, oxidizing agents, and exposure to light and elevated temperatures.[5]
-
Prepare fresh dilutions from the frozen stock solution for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution.[5]
-
Always use appropriate personal protective equipment when handling this compound, as it can be toxic.
References
- 1. This compound | C30H44O7 | CID 5281318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:3877-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. abmole.com [abmole.com]
- 4. This compound | Apoptosis | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Cucurbitacin D in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin D, a tetracyclic triterpenoid (B12794562) derived from plants of the Cucurbitaceae family, has demonstrated significant potential as an anticancer agent.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in pancreatic cancer research. Pancreatic cancer is a malignancy with a notably poor prognosis, often characterized by late diagnosis and resistance to conventional chemotherapies.[2][3] this compound has emerged as a promising therapeutic candidate, exhibiting cytotoxic effects against various pancreatic cancer cell lines.[4] Its mechanisms of action include the induction of cell cycle arrest at the G2/M phase and apoptosis, primarily through the modulation of the ROS/p38 MAPK and STAT3 signaling pathways.[1][3][5] These application notes are intended to guide researchers in investigating the therapeutic potential and cellular effects of this compound in pancreatic cancer models.
Data Presentation
The following tables summarize the quantitative effects of this compound on various human pancreatic cancer cell lines.
Table 1: Cytotoxicity of this compound on Pancreatic Cancer Cell Lines
| Cell Line | Treatment Time (h) | IC50 (µM) |
| AsPC-1 | 72 | ~0.27 |
| BxPC-3 | 72 | ~0.39 |
| Capan-1 | 24 | Not specified |
| HPAF-II | 72 | Not specified |
| PANC-1 | 24 | 1.0 |
| PANC-1 | 48 | 0.11 |
| PANC-1 | 96 | 0.022 |
Note: IC50 values can vary between studies and experimental conditions.
Table 2: Effect of this compound on Cell Cycle Distribution in Capan-1 and AsPC-1 Cells (24h treatment)
| Cell Line | This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Capan-1 | 0 | 55.3 ± 2.1 | 28.1 ± 1.5 | 16.6 ± 0.6 |
| 0.1 | 48.2 ± 1.8 | 23.5 ± 1.2 | 28.3 ± 1.3 | |
| 0.2 | 41.7 ± 2.5 | 19.8 ± 1.7 | 38.5 ± 2.2 | |
| 0.4 | 35.6 ± 2.9 | 15.4 ± 1.9 | 49.0 ± 3.1 | |
| AsPC-1 | 0 | 58.7 ± 2.4 | 25.4 ± 1.8 | 15.9 ± 1.1 |
| 0.1 | 51.3 ± 2.0 | 21.7 ± 1.4 | 27.0 ± 1.6 | |
| 0.2 | 45.9 ± 2.7 | 18.2 ± 1.9 | 35.9 ± 2.4 | |
| 0.4 | 39.8 ± 3.1 | 14.1 ± 2.1 | 46.1 ± 3.3 |
Data are presented as mean ± SD from three independent experiments.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
Caption: this compound signaling in pancreatic cancer.
Caption: Experimental workflow for this compound studies.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted from methodologies described for assessing the cytotoxic effects of this compound.[1][2][6]
Materials:
-
Pancreatic cancer cell lines (e.g., Capan-1, AsPC-1, BxPC-3, HPAF-II)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 2,500 - 5,000 cells per well in 100 µL of complete culture medium.[2][4]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range is 0.025 to 0.8 µM.[2] Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72, or 96 hours).[4]
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2] Afterwards, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Shake the plate for 10 minutes.
-
For MTS Assay: Add 20-25 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[2][6]
-
Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on methods used to determine the effect of this compound on the cell cycle progression of pancreatic cancer cells.[2]
Materials:
-
Pancreatic cancer cells
-
6-well cell culture plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.[2]
-
Treat the cells with various concentrations of this compound (e.g., 0.05, 0.1, 0.2, 0.4 µM) for 24 hours.[2]
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5-10 minutes at 4°C.[2]
-
Wash the cells with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and centrifuge to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[2]
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol provides a general framework for analyzing protein expression changes induced by this compound.[1][2]
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p38, phospho-p38, STAT3, phospho-STAT3, Cyclin B1, p21, cleaved Caspase-7, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with this compound as described previously.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels. Densitometry analysis can be performed to quantify the changes in protein expression.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. This compound Induces G2/M Phase Arrest and Apoptosis via the ROS/p38 Pathway in Capan-1 Pancreatic Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory effect of cucurbitacin E on pancreatic cancer cells growth via STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Mechanistic Insight into the Anticancer Activity of this compound against Pancreatic Cancer (Cuc D Attenuates Pancreatic Cancer) - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cucurbitacin D in Colorectal Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin D, a tetracyclic triterpenoid (B12794562) compound isolated from plants of the Cucurbitaceae family, has emerged as a promising agent in colorectal cancer (CRC) research.[1][2] Extensive studies have demonstrated its potent anti-cancer properties, including the ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in various colorectal cancer cell lines.[2][3] This document provides a comprehensive overview of the applications of this compound in CRC research, detailing its mechanisms of action, experimental protocols, and key quantitative data.
Mechanism of Action
This compound exerts its anti-cancer effects on colorectal cancer cells through multiple mechanisms, primarily by modulating key signaling pathways involved in cell growth, survival, and apoptosis.
Inhibition of Pro-Survival Signaling Pathways:
-
JAK/STAT3 Pathway: A primary target of this compound is the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][2] This pathway is often constitutively activated in colorectal cancer, promoting uncontrolled cell growth and survival.[2] this compound inhibits the phosphorylation of STAT3, preventing its activation and downstream signaling.[1][2][4]
-
PI3K/AKT Pathway: this compound has been shown to interfere with the PI3K/AKT signaling pathway, another critical regulator of cell survival and proliferation that is frequently dysregulated in CRC.[1][2]
-
ErbB Signaling Pathway: The ErbB family of receptor tyrosine kinases plays a significant role in CRC progression. This compound has been found to impact this signaling pathway, contributing to its anti-cancer effects.[1][2]
Induction of Apoptosis:
-
Caspase Activation: this compound treatment leads to the induction of apoptosis, as evidenced by increased activity and cleavage of caspase-3, a key executioner caspase.[2][5]
-
ER Stress-Mediated Apoptosis: this compound can induce endoplasmic reticulum (ER) stress, leading to apoptotic cell death. This is mediated through the PERK-ATF4-CHOP axis, triggered by an increase in intracellular calcium (Ca2+) and reactive oxygen species (ROS) generation.[5] The production of ROS is linked to the activity of NADPH Oxidase 4 (NOX4).[5]
Cell Cycle Arrest:
-
Studies have indicated that cucurbitacins can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[1][6]
The multifaceted mechanism of action of this compound, targeting several key oncogenic pathways, makes it a compelling candidate for further investigation in colorectal cancer therapy.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on colorectal cancer cell lines.
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 Value | Incubation Time | Assay Method | Reference |
| HT-29 | 5 µM | 24 h | MTT Assay | [7] |
| SW-480 | > 10 µM (approx. 50% lethality at 50 µM) | Not Specified | MTT Assay | [8] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Effects of this compound Treatment on Colorectal Cancer Cells
| Cell Line(s) | This compound Concentration | Duration | Observed Effect | Reference |
| DLD-1, LoVo, HCT-8, HCT-15 | 0.05, 0.5, 5 µM | 24 h | Dose-dependent decrease in cell viability. | [3] |
| HCT116, HT29 | Not Specified | Not Specified | Suppression of cell viability, increased LDH cytotoxicity, increased caspase-3 activity and cleavage. | [5] |
| CRC Xenograft Mouse Models | Not Specified | Not Specified | Significantly smaller tumor volumes compared to control. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound on colorectal cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the metabolic activity and viability of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, DLD-1, LoVo, HCT-8, HCT-15)[3][7]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)[7]
-
This compound (dissolved in a suitable solvent like DMSO)[2]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in complete medium)[2]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrophotometer
Procedure:
-
Seed colorectal cancer cells into 96-well plates at a density of 5 x 10³ cells/well.[2]
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treat the cells with various concentrations of this compound (e.g., 0.05, 0.5, 5 µM) for the desired duration (e.g., 24 hours).[2] Include a vehicle control (DMSO) and an untreated control.
-
After the treatment period, add MTT working solution to each well and incubate for 1 hour at 37°C.[2]
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.[2]
-
Cell viability is calculated as a percentage relative to the untreated control cells.
Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol is used to quantify the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
6-well plates
-
0.25% Trypsin-EDTA[2]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-Aminoactinomycin D (7-AAD), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells by detaching them with 0.25% Trypsin-EDTA.[2]
-
Wash the cells with cold PBS and resuspend the cell pellet in binding buffer.
-
Add Annexin V-FITC to the cell suspension and incubate for 15 minutes in the dark at 4°C.[2]
-
Add 7-AAD to the cell suspension and incubate for another 15 minutes in the dark at 4°C.[2]
-
Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells can be distinguished.[2]
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in key signaling pathways affected by this compound.
Materials:
-
Colorectal cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., STAT3, p-STAT3, AKT, p-AKT, Caspase-3, Cleaved Caspase-3, β-actin)[1][2][5]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, often normalizing to a loading control like β-actin.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Uncovering the anti-cancer mechanism of this compound against colorectal cancer through network pharmacology and molec… [ouci.dntb.gov.ua]
- 2. Uncovering the anti-cancer mechanism of this compound against colorectal cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencerepository.org [sciencerepository.org]
- 5. This compound Induces Apoptotic Cell Death via NOX4 and Overcomes Radioresistance in Colorectal Cancer [mdpi.com]
- 6. Cucurbitacin B inhibits cell proliferation and induces cell apoptosis in colorectal cancer by modulating methylation status of BTG3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
- 8. omicsonline.org [omicsonline.org]
Application Notes and Protocols: Cucurbitacin D in Cervical Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin D, a tetracyclic triterpenoid (B12794562) compound, has demonstrated significant anti-cancer properties in various malignancies. In the context of cervical cancer, it shows potent activity by inhibiting tumor growth and modulating key oncogenic signaling pathways.[1][2] These application notes provide a comprehensive overview of the effects of this compound in cervical cancer, with a specific focus on its application in xenograft models. Detailed protocols for in vitro and in vivo experimentation are provided to facilitate further research and drug development efforts.
Mechanism of Action
This compound exerts its anti-cancer effects in cervical cancer through a multi-targeted approach. It has been shown to induce apoptosis and cause cell cycle arrest at the G1/S phase.[1][2] This is achieved by modulating the expression of key cell cycle regulatory proteins, including the downregulation of Cyclin D1, CDK4, pRb, and Rb, and the upregulation of p21 and p27.[1] Furthermore, this compound inhibits major survival signaling pathways, including the PI3K/Akt and STAT3 pathways, which are often constitutively active in cervical cancer.[2][3][4] This inhibition leads to a reduction in the phosphorylation of Akt and STAT3, and the downregulation of their downstream targets such as c-Myc and MMP-9.[1][2][3] Additionally, this compound has been found to enhance the expression of tumor-suppressing microRNAs, including miR-145, miR-143, and miR-34a.[1][2]
Data Presentation
In Vitro Efficacy of this compound on Cervical Cancer Cell Lines
| Cell Line | Assay | Parameter | Value | Reference |
| CaSki | MTS Assay | IC50 (72h) | 400 nM | [1][2] |
| SiHa | MTS Assay | IC50 (72h) | 250 nM | [1][2] |
In Vivo Efficacy of this compound in an Orthotopic Cervical Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |
| Athymic Nude Mice | CaSki | This compound | 1 mg/kg body weight (intratumoral, 3 days/week) | Significant reduction in tumor volume and weight | [1][2][5] |
Signaling Pathway Diagram
Caption: this compound signaling pathway in cervical cancer.
Experimental Protocols
In Vitro Protocols
1. Cell Culture
-
Cell Lines: CaSki and SiHa human cervical cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Viability (MTS) Assay
-
Seed 2,500 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.05–1 µM) for 72 hours.[2]
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
3. Western Blot Analysis
-
Treat cells with desired concentrations of this compound for 24 hours.
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (e.g., antibodies against PI3K, p-Akt, p-STAT3, Cyclin D1, CDK4, p21, p27, and β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Protocol: Orthotopic Cervical Cancer Xenograft Model
1. Animal Model
-
Species: Athymic nude mice (4-6 weeks old).
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
2. Tumor Cell Implantation
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small incision in the lower abdomen to expose the cervix.[6]
-
Inject 4 x 10^6 CaSki cells in 50 µL of PBS into the cervical stroma.[5]
-
Suture the incision and monitor the animal for recovery.
3. This compound Treatment
-
Allow tumors to establish for 5 weeks post-implantation.[5]
-
Divide mice into a control group and a treatment group (n=5 per group).[5]
-
Treatment Group: Administer this compound at a dose of 1 mg/kg body weight via intratumoral injection, 3 times a week for 4 weeks.[2][5]
-
Control Group: Administer an equal volume of the vehicle control (e.g., 0.2 ml PBS containing 0.1% DMSO).[5]
-
Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Record body weight and observe for any signs of toxicity.
4. Endpoint Analysis
-
At the end of the treatment period (9 weeks post-implantation), euthanize the mice.[5]
-
Excise the tumors, weigh them, and fix them in formalin for histological analysis (H&E staining) and immunohistochemistry (e.g., for PCNA, p-Akt, p-STAT3).
Experimental Workflow Diagram
Caption: Workflow for cervical cancer xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exhibits potent anti-cancer activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Apoptosis | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
Investigating JAK/STAT Pathway Inhibition by Cucurbitacin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical regulator of a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. Dysregulation of this pathway is frequently implicated in the pathogenesis of various diseases, particularly cancer and inflammatory disorders. Constitutive activation of STAT3, a key component of this pathway, is a hallmark of many human malignancies, making it an attractive target for therapeutic intervention.
Cucurbitacin D, a tetracyclic triterpenoid (B12794562) compound found in plants of the Cucurbitaceae family, has emerged as a potent inhibitor of the JAK/STAT signaling cascade.[1] This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of this compound on the JAK/STAT pathway, with a focus on its impact on STAT3 phosphorylation and overall cell viability. The provided methodologies and data will be valuable for researchers in academic and industrial settings engaged in cancer research and drug discovery.
Data Presentation
The following tables summarize the cytotoxic effects of this compound in various cancer cell lines and provide a qualitative assessment of its impact on STAT3 phosphorylation.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time | Reference |
| A549 | Lung Carcinoma | MTT Assay | < 1 µM | Not Specified | |
| BEL-7402 | Hepatocellular Carcinoma | MTT Assay | < 1 µM | Not Specified | |
| MCF-7 | Breast Cancer | MTT Assay | ~20 µM | 48 hours | |
| SKBR3 | Breast Cancer | MTT Assay | Not Specified | 24 hours | [2] |
| MDA-MB-231 | Breast Cancer | MTT Assay | Not Specified | 24 hours | [2] |
Table 2: Effect of this compound on STAT3 Phosphorylation
| Cell Line | Treatment | Effect on p-STAT3 (Tyr705) | Method | Reference |
| MCF7 | 0.5 µg/mL this compound | Decreased expression | Western Blot | [2][3] |
| SKBR3 | 0.5 µg/mL this compound | Decreased expression | Western Blot | [2] |
| MDA-MB-231 | 0.5 µg/mL this compound | Decreased expression | Western Blot | [2] |
Signaling Pathway and Experimental Workflow
To visualize the biological process and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The JAK/STAT signaling pathway and the inhibitory point of this compound.
Caption: General experimental workflow for assessing STAT3 inhibition by this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Analysis of STAT3 Phosphorylation (Western Blot)
This protocol details the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Wash treated and untreated cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, and a loading control) overnight at 4°C.[5]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.[5]
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal and the loading control to determine the relative inhibition of STAT3 phosphorylation.
STAT3 Transcriptional Activity Assessment (Luciferase Reporter Assay)
This assay measures the transcriptional activity of STAT3 in response to this compound treatment.
Materials:
-
HEK293 or other suitable host cells
-
STAT3-responsive firefly luciferase reporter vector
-
Renilla luciferase control vector (for normalization)
-
Transfection reagent
-
This compound
-
IL-6 or other STAT3 activator
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding and Transfection: One day prior to transfection, seed cells into a 96-well plate. Co-transfect the cells with the STAT3-responsive firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.[6]
-
Treatment: After 24 hours of transfection, treat the cells with serial dilutions of this compound for a specified pre-incubation period. Subsequently, stimulate the cells with a STAT3 activator like IL-6.[6][7]
-
Cell Lysis and Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[6][8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of STAT3 transcriptional activity for each concentration of this compound relative to the stimulated control.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the inhibitory effects of this compound on the JAK/STAT signaling pathway. By employing these methodologies, researchers can effectively characterize the mechanism of action of this compound and evaluate its potential as a therapeutic agent for diseases driven by aberrant STAT3 activity.
References
- 1. HPMA-Based Copolymers Carrying STAT3 Inhibitor Cucurbitacin-D as Stimulus-Sensitive Nanomedicines for Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT (Assay protocol [protocols.io]
- 5. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes: Investigating the PI3K/Akt Signaling Pathway with Cucurbitacin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations or amplification of PI3K or inactivation of the tumor suppressor PTEN, is a hallmark of many human cancers.[1] This makes the PI3K/Akt pathway a prominent target for cancer therapeutic development.[1][2]
Cucurbitacin D is a natural triterpenoid (B12794562) compound found in plants of the Cucurbitaceae family.[3][4][5][6] It has garnered significant attention for its potent anti-cancer properties, demonstrated across various cancer cell lines, including breast, liver, gastric, and lung cancer.[1][7][8] Emerging evidence indicates that this compound exerts its anti-cancer effects, at least in part, by modulating the PI3K/Akt signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[4][6][7]
These application notes provide a detailed overview of the mechanism of this compound and standardized protocols for studying its effects on the PI3K/Akt signaling pathway.
Mechanism of Action: Direct Interaction with PI3K and Akt
Molecular docking studies have elucidated the potential mechanism by which this compound inhibits the PI3K/Akt pathway. It is predicted to directly bind to key proteins in the cascade, PI3K and Akt1, thereby interfering with their function.
This compound is thought to bind to the ATP-binding pocket of PI3K and the Pleckstrin Homology (PH) domain of Akt1.[1][3] The interaction with Akt1's PH domain is crucial as it can prevent the kinase's translocation to the cell membrane, a necessary step for its activation.[1] The binding affinity, represented by binding energy, suggests a stable interaction.[1][3]
Data Presentation: Molecular Docking Insights
The following table summarizes the predicted binding energies from molecular docking simulations, indicating a favorable interaction between this compound and its target proteins.[1][3]
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Target Site |
| This compound | PI3K | -2.57 | ATP-binding pocket (Lys833) |
| This compound | Akt1 | -10.46 | PH Domain (Trp80) |
Experimental Protocols
To validate the effects of this compound on the PI3K/Akt pathway, a series of in vitro experiments can be performed. The following diagram illustrates a standard workflow.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic and anti-proliferative effects of this compound.
Materials:
-
Cancer cell line (e.g., HepG2, MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO, concentration matched to the highest this compound dose).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol is used to measure the levels of total and phosphorylated proteins in the signaling cascade. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt is a key indicator of pathway inhibition.[8][9]
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. After washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To measure total Akt and a loading control (β-actin), the membrane can be stripped and re-probed with the respective antibodies.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[4][5][6]
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described previously. Include both floating and adherent cells in the subsequent steps.
-
Cell Harvesting: Collect the culture medium (containing floating cells). Wash adherent cells with PBS and detach them using trypsin. Combine the detached cells with the cells from the medium.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Antibody Incubation: Add Annexin V-FITC and Propidium Iodide to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
Analysis: Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Summary of Expected Results
Studies have consistently shown that this compound treatment in various cancer cell lines leads to specific, measurable outcomes related to the PI3K/Akt pathway.
| Cell Line | Treatment | Observed Effect on PI3K/Akt Pathway | Consequent Cellular Outcome | Reference |
| HepG2 (Liver Cancer) | Dose-dependent | Downregulation of key proteins in the PI3K/Akt/mTOR cascade | Anti-proliferative and cytotoxic effects; Induction of apoptosis; Cell cycle arrest | [4][5][6][7] |
| MCF7 (Breast Cancer) | 0.5 µg/mL | Suppression of p-Akt expression | Increased cell death; Inhibition of proliferation | [8][9] |
| SKBR3 (Breast Cancer) | Dose-dependent | Decreased p-Akt expression | Reduced cell viability | [8] |
| MDA-MB-231 (Breast Cancer) | Dose-dependent | Decreased p-Akt expression | Reduced cell viability | [8] |
| Gastric Cancer Cells | Not specified | Inhibition of the Akt signaling pathway | Impeded cancer cell survival | [1] |
Conclusion
This compound is a promising natural compound that effectively targets the PI3K/Akt signaling pathway, a key driver in many cancers. The protocols outlined in these notes provide a robust framework for researchers to investigate and quantify the anti-cancer effects of this compound. By employing these methods, scientists can further elucidate its mechanism of action and evaluate its potential as a therapeutic agent in drug development pipelines. The consistent observation of reduced Akt phosphorylation and subsequent induction of apoptosis across multiple cancer cell lines underscores the importance of this compound in cancer research.[4][7][8]
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. ANTITUMOR AND APOPTOTIC EFFECTS OF CUCURBITACIN A IN A-549 LUNG CARCINOMA CELLS IS MEDIATED VIA G2/M CELL CYCLE ARREST AND M-TOR/PI3K/AKT SIGNALLING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Potency of this compound through PI3K and AKT1: A Molecular Docking Studies | Atlantis Press [atlantis-press.com]
- 4. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with Cucurbitacin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin D, a member of the cucurbitacin family of triterpenoids, has demonstrated significant anti-cancer properties in a variety of cancer cell lines.[1][2] A key mechanism of its anti-proliferative activity is the induction of cell cycle arrest, which varies depending on the cancer cell type.[3][4] This document provides detailed protocols for analyzing the effects of this compound on the cell cycle, along with data presentation and visualization of the underlying signaling pathways. This compound has been shown to induce G2/M phase arrest in breast and pancreatic cancer cells and G1/S phase arrest in cervical cancer cells.[1][3][4] The compound influences key regulatory proteins and signaling pathways, including STAT3, NF-κB, and the ROS/p38 MAPK pathway, to exert its effects.[1][5]
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Various Cancer Cell Lines
| Cell Line | Concentration | Treatment Time (h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| MCF7/ADR (Doxorubicin-resistant Breast Cancer) | 0.5 µg/mL | 24 | - | - | Increased | [1] |
| Capan-1 (Pancreatic Cancer) | Dose-dependent | 24 | Decreased | Decreased | Increased | [4] |
| AsPC-1 (Pancreatic Cancer) | Dose-dependent | 24 | Decreased | Decreased | Increased | [4] |
| CaSki (Cervical Cancer) | 0.25 µM | 24 | Increased | - | - | [3] |
| SiHa (Cervical Cancer) | 0.25 µM | 24 | Increased | - | - | [3] |
| Endometrial Cancer Cells | Various | - | Increased (sub-G0/G1) | - | Increased | [2] |
| Ovarian Cancer Cells | Various | - | Increased (sub-G0/G1) | - | Increased | [2] |
Note: "-" indicates data not specified in the cited source.
Table 2: Effect of this compound on Cell Cycle Regulatory Proteins
| Cell Line | Concentration | Treatment Time (h) | Protein | Effect | Reference |
| CaSki (Cervical Cancer) | Dose-dependent | 24 | Cyclin D1 | Inhibited | [3] |
| CaSki (Cervical Cancer) | Dose-dependent | 24 | CDK4 | Inhibited | [3] |
| CaSki (Cervical Cancer) | Dose-dependent | 24 | p-Rb (Ser795, Ser807/811) | Inhibited | [3] |
| CaSki (Cervical Cancer) | Dose-dependent | 24 | p21 | Increased | [3] |
| CaSki (Cervical Cancer) | Dose-dependent | 24 | p27 | Increased | [3] |
| SiHa (Cervical Cancer) | Dose-dependent | 24 | Cyclin D1 | Inhibited | [3] |
| SiHa (Cervical Cancer) | Dose-dependent | 24 | CDK4 | Inhibited | [3] |
| SiHa (Cervical Cancer) | Dose-dependent | 24 | p-Rb (Ser795, Ser807/811) | Inhibited | [3] |
| SiHa (Cervical Cancer) | Dose-dependent | 24 | p21 | Increased | [3] |
| SiHa (Cervical Cancer) | Dose-dependent | 24 | p27 | Increased | [3] |
| Capan-1 (Pancreatic Cancer) | Dose-dependent | 24 | Cyclin B1 | Downregulated | [4] |
| Capan-1 (Pancreatic Cancer) | Dose-dependent | 24 | phospho-cdc2 | Downregulated | [4] |
| Capan-1 (Pancreatic Cancer) | Dose-dependent | 24 | phospho-cdc25c | Downregulated | [4] |
| Capan-1 (Pancreatic Cancer) | Dose-dependent | 24 | p21 | Upregulated | [4] |
Signaling Pathways
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells in 60-mm dishes or 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.125, 0.5, 2, 4, 8, and 16 µg/mL or 0.25 µM).[1][3]
-
Treatment: Remove the existing medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol is a general guide; specific details may need to be optimized for your cell line.[6][7][8]
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with a complete medium.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS).
-
Add RNase A (e.g., 100 µg/mL final concentration) to degrade RNA and prevent its staining.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and detecting PI fluorescence at approximately 617 nm.
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution, gating on the single-cell population to exclude debris and doublets.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin D1, CDK4, p21, p27, Cyclin B1, p-cdc2, STAT3, NF-κB) overnight at 4°C.[1][3][4]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Conclusion
This compound is a potent natural compound that induces cell cycle arrest in various cancer cell lines through distinct signaling pathways. The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the effects of this compound on the cell cycle. Accurate and reproducible data can be generated by following these detailed methodologies, contributing to a better understanding of the anti-cancer mechanisms of this promising compound.
References
- 1. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces growth inhibition, cell cycle arrest, and apoptosis in human endometrial and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound Induces G2/M Phase Arrest and Apoptosis via the ROS/p38 Pathway in Capan-1 Pancreatic Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Unveiling Cellular Responses to Cucurbitacin D with Western Blot Analysis
Introduction
Cucurbitacin D, a member of the triterpenoid (B12794562) family found in various plant species, has garnered significant attention in biomedical research for its potent anti-cancer and anti-inflammatory properties.[1][2][3] This compound has been shown to modulate a variety of cellular signaling pathways, ultimately leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2][4] Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying the therapeutic effects of this compound. It allows for the sensitive and specific detection of changes in the expression and phosphorylation status of key proteins that govern critical cellular processes. These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Western blot analysis for investigating the impact of this compound on protein expression.
Key Signaling Pathways and Protein Targets Modulated by this compound
This compound exerts its biological effects by targeting multiple oncogenic signaling pathways. Western blot analysis has been instrumental in identifying the specific protein alterations within these pathways following this compound treatment.
-
STAT3 Signaling Pathway: A primary target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively activated in many cancers, promoting cell survival and proliferation.[1][2][5] Western blot analyses have consistently demonstrated that this compound effectively inhibits the phosphorylation of STAT3 at both Tyr705 and Ser727 residues in a dose-dependent manner across various cancer cell lines, including breast and cervical cancer.[2][6] This inhibition of STAT3 activation leads to the downregulation of its downstream target genes, such as c-Myc and MMP9.[2]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is another critical pro-survival pathway that is often dysregulated in cancer. This compound has been shown to suppress NF-κB signaling.[1][7] Western blot results indicate that this compound treatment leads to an increase in the cytosolic levels of IκBα, an inhibitor of NF-κB, and a corresponding decrease in the nuclear levels of phosphorylated NF-κB (p-NF-κB).[1] This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes.
-
PI3K/AKT/mTOR Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that this compound can inhibit this pathway.[2][8][9] Western blot analysis reveals a decrease in the phosphorylation of AKT at Ser473 and mTOR at Ser2448 upon this compound treatment.[2][10]
-
Apoptosis Pathway: this compound is a potent inducer of apoptosis in cancer cells.[1][11][12] This is evidenced by Western blot data showing a dose-dependent increase in the expression of pro-apoptotic proteins. A hallmark of apoptosis induction by this compound is the cleavage of Poly (ADP-ribose) polymerase (PARP).[1][4][11] Furthermore, an upregulation in the levels of cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9 is frequently observed.[1][12][13] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also altered, with an increase in the Bax/Bcl-2 ratio.[13]
-
Cell Cycle Regulation: this compound can induce cell cycle arrest, primarily at the G2/M or G1/S phase.[1][2][4] Western blot analysis has been crucial in identifying the molecular players involved. Treatment with this compound has been shown to inhibit the expression of key cell cycle progression proteins such as cyclin D1, cyclin B1, and cyclin-dependent kinase 4 (CDK4).[2][4] Concurrently, an increase in the expression of cell cycle inhibitory proteins, p21 and p27, is observed.[2][8] This leads to the inhibition of retinoblastoma (Rb) protein phosphorylation.[2]
Quantitative Data Summary
The following table summarizes the quantitative changes in protein expression observed in various cancer cell lines after treatment with this compound, as determined by Western blot analysis.
| Cell Line | Treatment Concentration | Duration | Protein Target | Change in Expression/Phosphorylation | Reference |
| Gastric Cancer (AGS) | 0.5, 1, 2 µM | 24 h | Bax | Increased | [13] |
| Bcl-2 | Decreased | [13] | |||
| Cleaved Caspase-9 | Increased | [13] | |||
| Cervical Cancer (SiHa) | 0.5, 1.0 µM | 24 h | Cleaved PARP | Increased | [11] |
| Doxorubicin-resistant Breast Cancer (MCF7/ADR) | 0.5, 2 µg/mL | 24 h | p-STAT3 | Decreased | [1] |
| p-NF-κB (nuclear) | Decreased | [1] | |||
| IκBα (cytosolic) | Increased | [1] | |||
| Cleaved Caspase-3 | Increased | [1] | |||
| Cleaved Caspase-8 | Increased | [1] | |||
| Cleaved PARP | Increased | [1] | |||
| Gefitinib-resistant NSCLC (HCC827GR) | 0.1 µM | 24 h | p-cdc2 | Decreased | [4] |
| p-cdc25c | Decreased | [4] | |||
| Cyclin B1 | Decreased | [4] | |||
| Cleaved PARP | Increased | [4] | |||
| Prostate Cancer | 0.1 to 1 µM | - | GLUT1 | Decreased | [14] |
| c-Myc | Decreased | [10] | |||
| p-AKT (Ser473) | Decreased | [10] | |||
| p21 | Increased | [10] | |||
| p27 | Increased | [10] | |||
| Cervical Cancer (CaSki, SiHa) | 0.1–1.0 µM | 24 h | p-STAT3 (Tyr705) | Decreased | [2] |
| p-STAT3 (Ser727) | Decreased | [2] | |||
| PI3K | Decreased | [2] | |||
| p-AKT (Ser473) | Decreased | [2] | |||
| Cyclin D1 | Decreased | [2] | |||
| CDK4 | Decreased | [2] | |||
| p-Rb (Ser795, Ser807/811) | Decreased | [2] | |||
| p21 | Increased | [2] | |||
| p27 | Increased | [2] |
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reliable and reproducible Western blot results.
I. Cell Lysis and Protein Extraction
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: After treatment, aspirate the media and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to the cell monolayer.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with intermittent vortexing. For complete cell lysis and to shear DNA, sonicate the lysate briefly on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
II. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an appropriate amount of protein lysate with 4X Laemmli sample buffer (containing β-mercaptoethanol or DTT) and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg) per lane onto an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Also, load a pre-stained molecular weight marker to monitor protein separation and transfer efficiency. Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system. Ensure the membrane is activated with methanol (B129727) if using PVDF. Assemble the transfer sandwich correctly to avoid air bubbles.[15][16]
III. Immunoblotting and Detection
-
Blocking: After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step is crucial to prevent non-specific antibody binding.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer according to the manufacturer's recommendations, overnight at 4°C with gentle agitation.[17][18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[17][18]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[16][18]
-
Washing: Repeat the washing step as described in step 3 to remove unbound secondary antibody.
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time.
-
Image Acquisition: Capture the chemiluminescent signal using a CCD-based digital imager or by exposing the membrane to X-ray film.
Visualizations
References
- 1. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits potent anti-cancer activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. This compound Overcomes Gefitinib Resistance by Blocking EGF Binding to EGFR and Inducing Cell Death in NSCLCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trichosanthes kirilowii Ethanol Extract and this compound Inhibit Cell Growth and Induce Apoptosis through Inhibition of STAT3 Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Uncovering the anti-cancer mechanism of this compound against colorectal cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer effects of SH003 and its active component this compound on oral cancer cell lines via modulation of EMT and cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound impedes gastric cancer cell survival via activation of the iNOS/NO and inhibition of the Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols: Synergistic Anticancer Effects of Cucurbitacin D in Combination with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin D, a tetracyclic triterpenoid (B12794562) found in plants of the Cucurbitaceae family, has demonstrated significant potential as an anticancer agent.[1][2] Emerging research indicates that this compound can act synergistically with conventional chemotherapy drugs, enhancing their therapeutic efficacy and potentially overcoming drug resistance.[3][4][5] These application notes provide a comprehensive overview of the synergistic effects of this compound with chemotherapy, detailing the underlying molecular mechanisms and providing standardized protocols for in vitro evaluation.
The primary mechanism of action for this compound's synergistic activity involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) pathways.[6][7] By targeting these pathways, this compound can sensitize cancer cells to the cytotoxic effects of chemotherapy agents like doxorubicin (B1662922) and cisplatin (B142131), leading to enhanced apoptosis and cell cycle arrest.[5][6][8]
These notes are intended to guide researchers in the design and execution of experiments to explore the combination of this compound with various chemotherapy drugs, providing a foundation for further preclinical and clinical investigations.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound in combination with doxorubicin in breast cancer cell lines.
Table 1: Cell Viability (IC50) Data
| Cell Line | Treatment | IC50 (µg/mL) | Fold-Change in Doxorubicin IC50 with this compound |
| MCF7 | Doxorubicin | ~1.0 | N/A |
| This compound | ~0.5 | N/A | |
| Doxorubicin + this compound (0.5 µg/mL) | Not explicitly stated, but significant growth suppression observed | Not explicitly stated | |
| MCF7/ADR (Doxorubicin-Resistant) | Doxorubicin | >10 | N/A |
| This compound | ~2.0 | N/A | |
| Doxorubicin (1 µM) + this compound (0.5 µg/mL) | This compound reversed doxorubicin-resistant cell growth | Not explicitly stated |
Data synthesized from studies on MCF7 and MCF7/ADR breast cancer cells.[6][9]
Table 2: Apoptosis and Cell Cycle Analysis in MCF7/ADR Cells
| Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Control | Baseline | Not specified |
| Doxorubicin (1 µM) | No significant increase | Not specified |
| This compound (2 µg/mL) | 114% increase vs. control | Significant increase |
| Doxorubicin (1 µM) + this compound (2 µg/mL) | 145% increase vs. doxorubicin alone | Significant increase |
Data reflects the percentage increase in apoptosis compared to the respective controls.[6]
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxicity of this compound in combination with a chemotherapy drug.[10][11][12]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapy drug, both alone and in combination, in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Analysis: Annexin V/PI Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment.[13][14][15]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and chemotherapy drug
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, the chemotherapy drug, or the combination for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[16]
Signaling Pathway Analysis: Western Blotting
This protocol is for examining the effect of the combination treatment on protein expression and phosphorylation in key signaling pathways.[17][18][19]
Materials:
-
6-well plates or larger culture dishes
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and chemotherapy drug
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-NF-κB, anti-NF-κB, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the drug combinations as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: this compound inhibits JAK/STAT and NF-κB pathways.
Caption: Workflow for evaluating drug synergy.
References
- 1. This compound impedes gastric cancer cell survival via activation of the iNOS/NO and inhibition of the Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. mdpi.com [mdpi.com]
- 4. Cucurbitacin: Ancient Compound Shedding New Light on Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cucurbitacin B inhibits growth, arrests the cell cycle, and potentiates antiproliferative efficacy of cisplatin in cutaneous squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. benchchem.com [benchchem.com]
- 17. medium.com [medium.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
Application Notes: Molecular Docking of Cucurbitacin D with Target Proteins
Introduction
Cucurbitacin D, a tetracyclic triterpenoid (B12794562) found in plants of the Cucurbitaceae family, has demonstrated significant anti-cancer properties across various cancer cell lines, including breast, prostate, lung, and gastric cancers.[1][2][3] Its therapeutic potential is attributed to its ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[4][5][6] Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8][9] In the context of drug discovery, it is instrumental in elucidating the mechanism of action of bioactive compounds like this compound by identifying its direct molecular targets and characterizing the specific interactions that govern its binding affinity.
These application notes summarize the findings from molecular docking studies of this compound with key cancer-related proteins and provide a detailed protocol for researchers to conduct similar in silico experiments. The primary targets identified include crucial kinases in the PI3K/AKT pathway and transcription factors like STAT3, highlighting this compound's role as a multi-target agent.[1][2]
Quantitative Data Summary
Molecular docking studies have quantified the binding affinity of this compound to several key protein targets. The binding energy, typically measured in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value suggests a stronger and more stable interaction. The data compiled from various studies are presented below.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Signaling Pathway | Reference |
| AKT1 | 3MVH | -8.8 | PI3K/AKT | [2][3] |
| AKT1 | PDB3096 | -10.46 | PI3K/AKT | [1][10] |
| PI3K | Not Specified | -2.57 | PI3K/AKT | [1][10] |
| STAT3 | 6NJS | -7.7 | JAK/STAT | [2][3] |
| Cyclin D1 (CCND1) | 2W96 | -6.8 | Cell Cycle | [2][3] |
| Caspase-3 (CASP3) | 2J30 | -7.7 | Apoptosis | [2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the inhibitory action of this compound on the PI3K/AKT signaling pathway and the general workflow for a molecular docking study.
Detailed Experimental Protocols
This section provides a comprehensive protocol for performing a molecular docking study of this compound with a target protein, using commonly cited open-source software.
1. Required Software and Resources
-
Protein Structure: Protein Data Bank (PDB) for obtaining crystal structures.
-
Ligand Structure: PubChem or similar database for the 3D structure of this compound.
-
Molecular Graphics and Modeling:
-
Docking Engine: AutoDock Vina for performing the docking simulation.[2][3]
-
Analysis and Visualization: Biovia Discovery Studio Visualizer or UCSF Chimera for analyzing ligand-protein interactions.[1][10]
2. Protocol: Step-by-Step Methodology
Step 2.1: Target Protein Preparation
-
Download Structure: Navigate to the PDB database and download the 3D crystal structure of the target protein (e.g., AKT1, PDB ID: 3MVH). Choose a high-resolution structure, preferably co-crystallized with a ligand to identify the binding site.
-
Clean the Protein: Open the PDB file in UCSF Chimera or Discovery Studio. Remove all non-essential components, including water molecules, co-solvents, and any existing co-crystallized ligands.[11] This ensures the docking simulation is not influenced by non-target molecules.
-
Prepare for Docking (using AutoDock Tools):
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Compute and add Gasteiger or Kollman charges to the protein atoms, which are necessary for calculating electrostatic interactions.
-
Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.
-
Step 2.2: Ligand Preparation (this compound)
-
Obtain Ligand Structure: Download the 3D structure (SDF file) of this compound from the PubChem database.
-
Energy Minimization: Open the ligand file in a program like Avogadro. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation of the molecule.[1] Save the optimized structure.
-
Prepare for Docking (using AutoDock Tools):
-
Open the optimized ligand file in ADT.
-
The software will automatically detect the root, set the torsional degrees of freedom (rotatable bonds), and assign charges.
-
Save the prepared ligand in the PDBQT file format.
-
Step 2.3: Molecular Docking Simulation (using AutoDock Vina)
-
Grid Box Definition:
-
In ADT, with both the prepared protein and ligand loaded, define the search space for the docking simulation. This is done by creating a "grid box" that encompasses the protein's active or allosteric binding site.[2]
-
If the binding site is known (e.g., from a co-crystallized ligand), center the grid box on that site. The size of the box should be large enough to allow the ligand to rotate and translate freely within the site.
-
Record the grid center coordinates and dimensions (in Ångströms).
-
-
Configuration File: Create a configuration text file (e.g., conf.txt) that specifies the input files and parameters for AutoDock Vina.
-
Run Simulation: Execute AutoDock Vina from the command line, referencing your configuration file: vina --config conf.txt --log results.log
Step 2.4: Results Analysis and Visualization
-
Analyze Binding Affinity: Open the log file (results.log). AutoDock Vina will output a table of the top binding modes (typically 9), ranked by their binding affinity (in kcal/mol). The top-ranked pose with the most negative binding energy is considered the most favorable.
-
Evaluate Poses: The output PDBQT file (docking_results.pdbqt) contains the coordinates for all calculated binding poses. It is important to analyze the root-mean-square deviation (RMSD) between the top poses. A low RMSD between multiple high-ranking poses suggests a reliable docking result.
-
Visualize Interactions:
-
Load the prepared protein (PDBQT) and the docking results file (docking_results.pdbqt) into a visualization software like Discovery Studio Visualizer or UCSF Chimera.
-
Focus on the top-ranked pose.
-
Analyze the non-covalent interactions between this compound and the protein's amino acid residues. Identify key interactions such as:
-
For example, studies show this compound forms conventional hydrogen bonds with Lys833 in the ATP-binding pocket of PI3K and interacts with Trp80 in the PH domain of AKT1.[1][10] These specific interactions provide a structural basis for its inhibitory activity.
-
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Uncovering the anti-cancer mechanism of this compound against colorectal cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Apoptosis | TargetMol [targetmol.com]
- 5. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Potency of this compound through PI3K and AKT1: A Molecular Docking Studies | Atlantis Press [atlantis-press.com]
- 11. Molecular Docking - An easy protocol [protocols.io]
Troubleshooting & Optimization
overcoming Cucurbitacin D solubility issues in aqueous media
<
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering solubility issues with Cucurbitacin D in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic compound, characterized by its poor solubility in water and aqueous buffers.[1] However, it is readily soluble in several organic solvents.[1] The table below summarizes its solubility in commonly used laboratory solvents.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ~80 mg/mL[2] | ~154.84 mM[2] | Recommended for preparing high-concentration stock solutions. Sonication may be required.[2] |
| Ethanol | Soluble[1] | Not specified | Can be used for stock solutions.[1] |
| Methanol | Soluble[1] | Not specified | - |
| Dimethyl Formamide (DMF) | ~30 mg/mL (for Cucurbitacin E) | Not specified | Data for a similar cucurbitacin; suggests good solubility.[3] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble/Slightly soluble[1][3] | Not specified | Direct dissolution is not recommended for most applications. |
Q2: My this compound precipitated when I diluted my DMSO stock into aqueous cell culture medium. What happened and how can I fix it?
A2: This is a common issue known as "fall-out" or precipitation. It occurs when a hydrophobic compound, dissolved in a high-concentration organic solvent stock (like DMSO), is rapidly diluted into an aqueous environment where its solubility is poor. The final concentration of the organic solvent may be too low to keep the compound dissolved.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be ≤ 0.1% to minimize solvent-induced artifacts. Many cell lines can tolerate up to 0.5%, but this must be validated.
-
Increase Final Volume Gradually: Instead of adding a small volume of stock to a large volume of media, try pre-diluting the stock in a smaller volume of media first, while vortexing, before adding it to the final culture volume.
-
Use a Carrier/Solubilizing Agent: For sensitive applications or higher final concentrations, consider using a solubilizing agent like cyclodextrin.
Q3: What is the best way to prepare and store a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[2]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired concentration (e.g., 10-20 mM).
-
Solubilization: Vortex thoroughly. If needed, sonicate the solution in a water bath for short intervals until the compound is fully dissolved.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Q4: How should I prepare my vehicle control for in vitro experiments?
A4: A vehicle control is crucial to ensure that any observed effects are due to the compound and not the solvent.[4] The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration used for the drug treatment.[5]
Example: If your highest this compound treatment has a final DMSO concentration of 0.1%, your vehicle control wells should also contain 0.1% DMSO in the culture medium.[5]
Q5: What methods can I use to improve the solubility of this compound for in vivo animal studies?
A5: Due to its hydrophobicity, formulating this compound for in vivo use requires special vehicles to ensure bioavailability and prevent precipitation. Common formulations involve a multi-component solvent system.
Recommended Formulations:
-
DMSO and Corn Oil: A common formulation involves first dissolving this compound in DMSO, and then diluting this solution in corn oil (e.g., a final mixture of 10% DMSO + 90% Corn Oil).[2]
-
Co-solvent Systems: More complex systems can be used, such as:
-
5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS.[2]
-
The specific formulation should be optimized based on the animal model, route of administration, and required dosage.[2] A vehicle-only control group is mandatory in all in vivo experiments.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Cell Culture Media | Final DMSO concentration is too low to maintain solubility. | Keep final DMSO concentration as high as tolerable for the cell line (e.g., 0.1-0.5%). Perform a vehicle toxicity test first. Consider using a solubilizer like HP-β-cyclodextrin. |
| Inconsistent Experimental Results | 1. Compound precipitation. 2. Vehicle (DMSO) effects. 3. Freeze-thaw cycles degrading the stock solution. | 1. Visually inspect for precipitation before adding to cells. 2. Always include a matched vehicle control.[5] 3. Aliquot stock solutions to be single-use. |
| Toxicity in Vehicle Control Group | Final DMSO concentration is too high for the specific cell line. | Determine the maximum tolerable DMSO concentration for your cells with a dose-response experiment (e.g., 0.05% to 1.0% DMSO). Aim for the lowest effective concentration, ideally ≤0.1%. |
Signaling Pathways & Visualizations
This compound is a potent inhibitor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3.[7][8][9] This inhibition is a key mechanism behind its anti-proliferative and pro-apoptotic effects in cancer cells.[10][11]
Diagram 1: Experimental Workflow for Solubilization
Caption: Decision workflow for solubilizing this compound.
Diagram 2: this compound Inhibition of the JAK/STAT Pathway
Caption: this compound inhibits the JAK/STAT signaling cascade.
References
- 1. mjcce.org.mk [mjcce.org.mk]
- 2. This compound | Apoptosis | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. jcancer.org [jcancer.org]
Technical Support Center: Cucurbitacin D in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Cucurbitacin D, with a focus on minimizing its toxicity to normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound exerts its anticancer effects through multiple mechanisms. Primarily, it is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly STAT3.[1][2] STAT3 is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[2] By inhibiting the phosphorylation of STAT3, this compound down-regulates the expression of various oncogenic genes.[2] Additionally, this compound has been shown to modulate other critical signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, further contributing to its pro-apoptotic and anti-proliferative effects.[3][4] It also disrupts the actin cytoskeleton, which can interfere with cell division and motility.
Q2: Is this compound selectively toxic to cancer cells over normal cells?
Evidence suggests that this compound can exhibit a degree of selective toxicity towards cancer cells. For instance, one study found that while this compound had an IC50 value of 0.3 µg/mL in AGS gastric cancer cells, the same concentration induced only 23% lethality in Hu02 normal human cells.[1] Another study noted that Cucurbitacin B, a related compound, had stronger growth inhibitory effects on pancreatic cancer cells compared to normal pancreatic ductal epithelial cells. This selectivity is often attributed to the aberrant signaling pathways, such as constitutively active STAT3, that are more prevalent in cancer cells and are primary targets of this compound.[2] However, it is crucial to acknowledge that at higher concentrations, toxicity to normal cells can be a significant concern.
Q3: What are the main strategies to minimize the toxicity of this compound to normal cells in our experiments?
Minimizing off-target toxicity is a critical aspect of preclinical research with this compound. The main strategies include:
-
Dose Optimization: Carefully titrating the concentration of this compound to find a therapeutic window where it effectively kills cancer cells while having minimal impact on normal cells is the first and most crucial step.
-
Combination Therapy: Utilizing this compound in combination with other chemotherapeutic agents, such as doxorubicin (B1662922) or cisplatin (B142131), can allow for lower, less toxic doses of each compound while achieving a synergistic anticancer effect.[2][4][5]
-
Targeted Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can improve its targeted delivery to tumor sites, thereby reducing systemic exposure and toxicity to healthy tissues.[6][7]
Troubleshooting Guides
Issue 1: High toxicity observed in normal (non-cancerous) control cell lines.
Possible Cause & Solution:
-
Concentration too high: The concentration of this compound may be in a range that is toxic to both normal and cancerous cells.
-
Troubleshooting Step: Perform a dose-response curve with a wider range of concentrations on both your cancer cell line and the normal cell line to determine the therapeutic index. Aim for a concentration that maximizes cancer cell death while minimizing toxicity to normal cells.
-
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be contributing to cell death at the concentrations used.
-
Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture medium is consistent across all treatment groups and is below the known toxic threshold for your cell lines (typically <0.5% for DMSO). Run a vehicle control (medium with solvent only) to assess the solvent's effect.
-
-
High sensitivity of the normal cell line: Some normal cell lines may be inherently more sensitive to this compound.
-
Troubleshooting Step: If possible, test the toxicity on a different normal cell line relevant to your cancer model to see if the high toxicity is cell-line specific.
-
Issue 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
Possible Cause & Solution:
-
Incorrect timing of the assay: Apoptosis is a dynamic process. If the assay is performed too early, you may not detect a significant number of apoptotic cells. If performed too late, the cells may have already progressed to secondary necrosis.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 12, 24, 48 hours) after this compound treatment to identify the optimal time point for detecting early and late apoptosis in your specific cell line. One study on doxorubicin-resistant breast cancer cells performed Annexin V/PI staining after 24 hours of treatment with this compound.[4]
-
-
Cell handling during staining: Adherent cells that are harshly trypsinized can have damaged membranes, leading to false-positive PI staining.
-
Troubleshooting Step: Use a gentle cell detachment method, such as a cell scraper or a mild trypsin treatment for a shorter duration. Also, ensure to collect the supernatant containing floating apoptotic cells along with the adherent cells.
-
-
Compensation issues in flow cytometry: Spectral overlap between the fluorochromes (e.g., FITC and PI) can lead to inaccurate population gating.
-
Troubleshooting Step: Always run single-stained compensation controls for each fluorochrome to properly set up the compensation matrix on the flow cytometer.
-
Issue 3: Difficulty in detecting a decrease in STAT3 phosphorylation via Western Blot.
Possible Cause & Solution:
-
Suboptimal antibody concentration or incubation time: The primary or secondary antibody concentrations may not be optimal for detecting the protein of interest.
-
Troubleshooting Step: Titrate your primary antibody (e.g., anti-p-STAT3) to determine the optimal concentration. Consult the manufacturer's datasheet for recommended starting dilutions. A common starting point is a 1:1000 dilution for overnight incubation at 4°C.[8]
-
-
Insufficient protein loading: Too little protein loaded onto the gel can result in a weak or undetectable signal.
-
Troubleshooting Step: Perform a protein quantification assay (e.g., BCA or Bradford) on your cell lysates to ensure you are loading a sufficient and equal amount of protein for each sample (typically 20-40 µg).
-
-
Phosphatase activity: Phosphatases in the cell lysate can dephosphorylate p-STAT3, leading to a weaker signal.
-
Troubleshooting Step: Always use a lysis buffer supplemented with a cocktail of phosphatase inhibitors. Keep your samples on ice throughout the lysis and sample preparation process.
-
-
Timing of cell lysis: The inhibition of STAT3 phosphorylation can be a rapid event.
-
Troubleshooting Step: Perform a time-course experiment where cells are lysed at different time points after this compound treatment (e.g., 30 min, 1h, 2h, 4h) to capture the peak of inhibition.
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancerous and Normal Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time (hours) | Reference |
| AGS | Gastric Adenocarcinoma | MTT | 0.3 µg/mL | 24 | [1] |
| HPAF-II | Pancreatic Cancer | MTS | ~0.2 µM | 72 | [9] |
| AsPC-1 | Pancreatic Cancer | MTS | ~0.1 µM | 72 | [9] |
| Capan-1 | Pancreatic Cancer | MTS | ~0.15 µM | 72 | [9] |
| BxPC3 | Pancreatic Cancer | MTS | ~0.25 µM | 72 | [9] |
| MCF7 | Breast Cancer | MTT | Variable | 24 | [10] |
| SKBR3 | Breast Cancer | MTT | Variable | 24 | [10] |
| MDA-MB-231 | Breast Cancer | MTT | Variable | 24 | [10] |
| SW 1353 | Chondrosarcoma | MTT | 13.14 µM | 24 | [11] |
| Hu02 | Normal Human Cells | MTT | >0.5 µg/mL (30% lethality at 0.5 µg/mL) | 24 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound.
-
Materials:
-
This compound
-
Human cancer and normal cell lines
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest treatment concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Treated and untreated cells
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating with this compound for the predetermined optimal time.
-
Harvesting: Harvest the cells (including floating cells) and centrifuge at a low speed.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Western Blot for p-STAT3
This protocol is for detecting the inhibition of STAT3 phosphorylation by this compound.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3 (e.g., from Cell Signaling Technology, diluted 1:1000 in 5% BSA in TBST)[8]
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary anti-p-STAT3 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total STAT3 antibody to normalize the p-STAT3 signal.
-
Visualizations
Caption: this compound signaling pathways.
Caption: Workflow for minimizing toxicity.
Caption: Strategies to reduce toxicity.
References
- 1. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. francis-press.com [francis-press.com]
- 4. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHA exhibits synergistic therapeutic efficacy with cisplatin to induce ferroptosis in pancreatic ductal adenocarcinoma via modulation of iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The preparation of the polylacticacid nanoparticles of cucurbitacin and their drug loading] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of liposomes incorporating cucurbitacin E, a natural cytotoxic triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
troubleshooting inconsistent results with Cucurbitacin D
Welcome to the technical support center for Cucurbitacin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily functions as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly targeting STAT3.[1][2] By inhibiting the phosphorylation and activation of STAT3, it prevents its translocation to the nucleus, thereby down-regulating the expression of genes involved in cell proliferation, survival, and angiogenesis.[1][2] Additionally, this compound has been shown to modulate other signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, and can induce apoptosis and cell cycle arrest in various cancer cell lines.[3][4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Solid Form: Store the solid compound at -20°C for long-term stability (up to 3 years).[4] It is stable under normal temperatures and pressures for short periods.[6]
-
Solutions: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store stock solutions in an anhydrous, high-purity solvent like DMSO at -80°C for up to one year or at -20°C for up to one month.[4][7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7] Aqueous solutions are not recommended for storage beyond one day.[7] Protect all solutions from direct sunlight.[4]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is sparingly soluble in water but exhibits good solubility in organic solvents.[7][8][9] For in vitro biological assays, dimethyl sulfoxide (B87167) (DMSO) is the most common solvent.[4][7] Other suitable solvents include methanol, ethanol, chloroform, and ethyl acetate.[8][9] When using DMSO for cell-based assays, ensure the final concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[7][10] Sonication is recommended to aid dissolution in DMSO.[4]
Troubleshooting Inconsistent Results
Inconsistent experimental results with this compound can arise from several factors, ranging from compound stability to experimental design. This guide addresses common issues and provides potential solutions.
Issue 1: Lower than Expected Cytotoxicity or Biological Activity
Possible Cause 1: Degradation of this compound
-
Troubleshooting: The biological activity of this compound can be compromised by improper storage or handling. Elevated temperatures and exposure to light can lead to degradation.[7] Ensure that both solid and stock solutions are stored at the recommended temperatures and protected from light.[4][7] Avoid repeated freeze-thaw cycles of stock solutions by making single-use aliquots.[7]
Possible Cause 2: Suboptimal Compound Purity
-
Troubleshooting: The purity of this compound can vary between suppliers. Impurities can interfere with its biological activity. It is advisable to obtain a certificate of analysis (CoA) from the supplier to confirm the purity. If purity is a concern, consider purifying the compound using techniques like High-Performance Liquid Chromatography (HPLC).[8][11]
Possible Cause 3: Cell Line-Specific Sensitivity
-
Troubleshooting: The cytotoxic effects of this compound can vary significantly between different cell lines.[12] Factors such as the expression level of target proteins (e.g., STAT3) and the status of other signaling pathways can influence sensitivity. It is important to perform dose-response and time-course experiments for each new cell line to determine the optimal concentration and incubation time.
Possible Cause 4: Solubility Issues
-
Troubleshooting: Poor solubility can lead to an inaccurate final concentration in your experiment. Ensure that this compound is fully dissolved in the stock solvent before further dilution in aqueous media. Sonication can aid in dissolving the compound.[4] Visual inspection for precipitates after dilution into culture medium is also recommended.
Issue 2: High Variability Between Replicates
Possible Cause 1: Inaccurate Pipetting or Dilution
-
Troubleshooting: Given the high potency of this compound (often active in the nanomolar to low micromolar range), small errors in pipetting can lead to significant variations in the final concentration.[13] Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final treatment medium to add to replicate wells to ensure consistency.
Possible Cause 2: Uneven Cell Seeding
-
Troubleshooting: Inconsistent cell numbers across wells in a plate-based assay will lead to high variability. Ensure a single-cell suspension before seeding and use proper cell counting techniques. Allow cells to adhere and distribute evenly before adding the treatment.
Possible Cause 3: Edge Effects in Plate-Based Assays
-
Troubleshooting: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells for experimental treatments and instead fill them with sterile PBS or culture medium.
Data Presentation
Table 1: Summary of this compound Cytotoxicity in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Exposure Time (h) | Reference |
| MCF7 | Breast Adenocarcinoma | MTT | Varies | 24-72 | [14] |
| MCF7/ADR | Doxorubicin-Resistant Breast Cancer | MTT | ~0.5 µg/mL | 24 | [2] |
| AGS | Gastric Cancer | CCK-8 | ~1 µM | Not Specified | [3] |
| SNU1 | Gastric Cancer | CCK-8 | ~1 µM | Not Specified | [3] |
| Hs746T | Gastric Cancer | CCK-8 | ~1.5 µM | Not Specified | [3] |
| HepG2 | Hepatocellular Carcinoma | MTT | Dose-dependent | 24-48 | [15] |
| YD-8 | Oral Cancer | Not Specified | ~0.1-0.5 µM | Not Specified | [16] |
| SW 1353 | Chondrosarcoma | MTT | IC50 ~5.06-8.31 µM | 6-24 | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the quantification of apoptotic cells following treatment with this compound.[2][10]
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound for the chosen duration (e.g., 24 hours).[10]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
Western Blot for STAT3 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of STAT3.[2]
-
Cell Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C. Also, probe a separate blot for total STAT3 as a control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.[10]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound impedes gastric cancer cell survival via activation of the iNOS/NO and inhibition of the Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Apoptosis | TargetMol [targetmol.com]
- 5. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemfaces.com [chemfaces.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mjcce.org.mk [mjcce.org.mk]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous isolation and purification of this compound and I from Ecballium elaterium (l.) A. Rich fruit juice [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer effects of SH003 and its active component this compound on oral cancer cell lines via modulation of EMT and cell viability - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Cucurbitacin D in solution
Welcome to the Technical Support Center for Cucurbitacin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help prevent the degradation of this compound in solution and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound in solution?
A1: The stability of this compound, a tetracyclic triterpenoid, is primarily influenced by several factors. These include temperature, pH, light, and the presence of oxidizing agents.[1] As with other cucurbitacins, it is susceptible to degradation under suboptimal conditions, which can result in a loss of its biological activity.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C.[2] Under these conditions, it can be stable for up to three years.[2] It is also advisable to protect the solid compound from direct sunlight.
Q3: How should I prepare and store solutions of this compound?
A3: It is highly recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, stock solutions prepared in an organic solvent like DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1][2] Aqueous solutions are not recommended for storage longer than one day.[1] To minimize degradation, use anhydrous, high-purity solvents and protect the solution from light by using amber vials or wrapping containers in foil. It is also beneficial to purge solvents with an inert gas, such as nitrogen or argon, to remove dissolved oxygen.
Q4: Which solvents are most suitable for dissolving and storing this compound?
A4: this compound is sparingly soluble in water but exhibits good solubility in organic solvents.[1] Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), ethanol, chloroform, and ethyl acetate.[1] For biological assays, DMSO is a frequent choice; however, it is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: I am observing a loss of biological activity in my experiments with stored this compound solutions.
-
Possible Cause 1: Thermal Degradation.
-
Troubleshooting: Elevated temperatures can significantly accelerate the degradation of cucurbitacins. Ensure that both solid and solution samples are consistently stored at the recommended low temperatures (-20°C or -80°C).[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use vials.[1]
-
-
Possible Cause 2: pH-Mediated Hydrolysis.
-
Troubleshooting: this compound may be susceptible to hydrolysis, especially under alkaline or strongly acidic conditions. When preparing aqueous solutions or buffers, aim to maintain a pH that is slightly acidic to neutral. If your experimental protocol requires a different pH, prepare the solution immediately before use to minimize exposure time.
-
-
Possible Cause 3: Oxidation.
-
Troubleshooting: The presence of reactive oxygen species can lead to oxidative degradation. Use solvents that have been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Protect samples from light, as it can induce oxidation, by storing them in amber vials or wrapping them in aluminum foil.
-
Issue 2: I am seeing unexpected peaks in my HPLC analysis of this compound.
-
Possible Cause: Formation of Degradation Products.
-
Troubleshooting: The appearance of new peaks in a chromatogram is a strong indication of degradation. To investigate the nature of the degradation, a forced degradation study can be performed under controlled stress conditions (acidic, alkaline, oxidative, photolytic, and thermal). This will help in characterizing the degradation products and understanding the degradation pathway. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for identifying these degradation products.
-
Data Presentation: Stability and Storage of this compound
| Form | Solvent/Matrix | Storage Temperature | Recommended Duration | Stability Level |
| Solid | - | -20°C | Up to 3 years | High |
| Solution | DMSO | -80°C | Up to 1 year | High |
| Solution | DMSO | -20°C | Up to 1 month | Medium |
| Solution | Aqueous Buffer | 2-8°C | Not recommended (>24 hours) | Low |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent, such as HPLC-grade methanol or acetonitrile, to a final concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in the dark for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period. A control sample wrapped in aluminum foil should be kept under the same conditions.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and alkaline samples before injection into the HPLC system.
-
Analyze all samples using a validated stability-indicating HPLC method. A typical method for cucurbitacins involves a C18 column with a mobile phase of methanol and water, and UV detection at approximately 230 nm.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Characterize any new peaks that appear in the chromatograms of the stressed samples using techniques like LC-MS to identify degradation products.
Visualizations
Degradation Workflow
The following diagram illustrates a general workflow for investigating the degradation of this compound.
JAK-STAT Signaling Pathway Inhibition by this compound
This compound has been shown to exert its anticancer effects by modulating various signaling pathways, including the JAK-STAT pathway.
References
addressing off-target effects of Cucurbitacin D in experiments
Welcome to the technical support center for researchers utilizing Cucurbitacin D. This resource provides troubleshooting guidance and frequently asked questions to help you navigate potential challenges and address off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a natural triterpenoid (B12794562) known to exhibit potent anti-cancer activity. Its primary mechanism involves the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] By inhibiting the phosphorylation of STAT3, this compound prevents its translocation to the nucleus, leading to the downregulation of genes involved in cell proliferation, survival, and angiogenesis.[1] Additionally, it is a well-documented inhibitor of the NF-κB signaling pathway.[3][4][5]
Q2: What are the known "off-target" or pleiotropic effects of this compound?
A2: Beyond its primary targets, this compound can influence several other signaling pathways, which may be considered off-target or pleiotropic effects depending on the experimental context. These include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway has been observed, contributing to its anti-proliferative effects.[6][7]
-
MAPK Signaling Pathway: Modulation of MAPK pathway components has also been reported.[7]
-
Actin Cytoskeleton Disruption: Cucurbitacins are known to have dramatic effects on the organization of the actin cytoskeleton, leading to changes in cell morphology and motility.[3][8][9]
-
Induction of Reactive Oxygen Species (ROS): this compound can induce the generation of ROS, which can trigger cellular stress and apoptosis.[10][11]
Q3: At what concentration should I use this compound?
A3: The effective concentration of this compound is highly dependent on the cell line and the duration of treatment. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Below is a summary of reported IC50 values for various cancer cell lines.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Concentration | Exposure Time |
| SiHa | Cervical Cancer | 250 nM | Not Specified |
| CaSki | Cervical Cancer | 400 nM | Not Specified |
| AGS | Gastric Cancer | 0.3 µg/mL (~0.58 µM) | 24 hours[12] |
| DLD-1 | Colorectal Cancer | 4.476 µM | 24 hours[13] |
| Lovo | Colorectal Cancer | 4.454 µM | 24 hours[13] |
| HCT-8 | Colorectal Cancer | 4.036 µM | 24 hours[13] |
| MCF7 | Breast Cancer | EC50 = 0.35 µM (for F-actin disruption) | 4 hours[8] |
Note: IC50 values can vary between studies due to different experimental conditions. It is recommended to perform your own dose-response analysis.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Low Viability at Low Concentrations
-
Possible Cause: Your cell line may be exceptionally sensitive to this compound, or the observed toxicity could be due to off-target effects unrelated to your pathway of interest. This compound is known to induce apoptosis through multiple pathways.[4][6]
-
Troubleshooting Steps:
-
Confirm with a Different Assay: Use a secondary, distinct viability or cytotoxicity assay to confirm the initial findings. For example, if you used an MTT assay, try a lactate (B86563) dehydrogenase (LDH) assay.
-
Apoptosis vs. Necrosis: Use Annexin V/PI staining to distinguish between apoptotic and necrotic cell death. This can provide insights into the mechanism of cell death.
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to identify a sub-lethal concentration that still modulates your target of interest.
-
Rescue Experiment: If you hypothesize that the cell death is due to inhibition of a specific pathway (e.g., STAT3), attempt a rescue experiment by overexpressing a constitutively active form of your target protein.
-
Issue 2: Observed Phenotype Does Not Correlate with Inhibition of the Primary Target (e.g., STAT3)
-
Possible Cause: The observed phenotype might be a result of this compound's effect on an alternative signaling pathway. For example, observed changes in cell morphology are likely due to effects on the actin cytoskeleton rather than STAT3 inhibition.[9][14]
-
Troubleshooting Steps:
-
Pathway Analysis: Use Western blotting to probe for the activation/inhibition of key proteins in other known this compound-sensitive pathways, such as Akt, MAPK, or markers of ROS.[7]
-
Genetic Validation: Use siRNA or CRISPR to knock down your primary target (e.g., STAT3).[15][16] If the phenotype of target knockdown is different from that of this compound treatment, it suggests the compound's effects are at least partially off-target.
-
Chemical Controls: Use other, more specific inhibitors for your target pathway to see if they replicate the phenotype observed with this compound.
-
ROS Scavengers: If you suspect ROS generation is contributing to the phenotype, co-treat cells with an antioxidant like N-acetylcysteine (NAC) to see if it reverses the effect.[10]
-
Table 2: Summary of this compound's Effects on Key Signaling Pathways
| Signaling Pathway | Key Proteins to Analyze (Western Blot) | Observed Effects |
| JAK/STAT | p-STAT3 (Tyr705, Ser727), Total STAT3 | Inhibition of STAT3 phosphorylation.[4] |
| NF-κB | p-NF-κB, IκBα | Suppression of NF-κB nuclear translocation.[3] |
| PI3K/Akt/mTOR | p-Akt, p-mTOR | Downregulation of Akt and mTOR phosphorylation.[6][7] |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2 | Induction of pro-apoptotic proteins.[4] |
| Cell Cycle | Cyclin D1, CDK4, p21, p27 | G2/M or G1/S phase arrest.[4] |
| ROS | (Assayed by DCFH-DA) | Increased intracellular ROS.[11] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24, 48, 72 hours).
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[5][13]
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To differentiate between viable, apoptotic, and necrotic cells.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.[4]
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry.[4]
-
4. Western Blot Analysis
-
Objective: To analyze the expression and phosphorylation status of target proteins.
-
Methodology:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against your proteins of interest (e.g., p-STAT3, total STAT3, cleaved caspase-3, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Visualizations
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. francis-press.com [francis-press.com]
- 6. Uncovering the anti-cancer mechanism of this compound against colorectal cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulatory Effect of this compound from Elaeocarpus hainanensis on ZNF217 Oncogene Expression in NPM-Mutated Acute Myeloid Leukemia [mdpi.com]
- 8. Cucurbitacin covalent bonding to cysteine thiols: the filamentous-actin severing protein Cofilin1 as an exemplary target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin I Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of cucurbitacins on cell morphology are associated with sensitization of renal carcinoma cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. licorbio.com [licorbio.com]
- 16. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
Technical Support Center: Enhancing the Bioavailability of Cucurbitacin D in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Cucurbitacin D.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving adequate bioavailability of this compound in animal models?
A1: The primary challenge with this compound is its low aqueous solubility, which significantly limits its oral absorption and overall bioavailability.[1] This poor solubility can result in insufficient drug concentration at the target site, leading to diminished efficacy in preclinical animal models. Additionally, like many natural compounds, this compound may be subject to first-pass metabolism, further reducing the amount of active compound that reaches systemic circulation.[2]
Q2: What are the recommended formulation strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Nanotechnology-Based Formulations: Nanosuspensions have been shown to significantly improve the oral bioavailability of cucurbitacins.[1][3] Reducing the particle size to the nanometer range increases the surface area for dissolution. Other nanoparticle-based systems, such as solid lipid nanoparticles (SLN) or polymeric nanoparticles, can also be beneficial by protecting the compound from degradation in the gastrointestinal tract.[2][4]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like nanoemulsions or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.[4][5]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.[4][5]
-
Use of Co-solvents and Cyclodextrins: Excipients such as PEG400, DMSO, Tween 80, or cyclodextrins can be used to increase the solubility of this compound in aqueous solutions.[4][5]
Q3: What are the typical administration routes and dosages for this compound in animal models?
A3: The choice of administration route and dosage depends on the specific experimental design and animal model.
-
Intraperitoneal (IP) Injection: For initial efficacy studies to bypass absorption barriers, IP administration is common. A typical dose is around 1 mg/kg.[6]
-
Oral Gavage: For studies investigating oral bioavailability and efficacy, oral gavage is used. Dosages can vary, and formulation is critical for this route.
-
Intravenous (IV) Injection: IV administration is often used in pharmacokinetic studies to determine baseline parameters without the influence of absorption. A dosage of 3.0 mg/kg has been used in rats.[7]
In xenograft models, treatment is typically initiated once tumors reach a palpable size (e.g., 100 mm³).[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no in vivo efficacy despite proven in vitro potency. | Insufficient drug exposure at the target site due to low bioavailability. | 1. Optimize Formulation: Switch to a bioavailability-enhancing formulation such as a nanosuspension or a lipid-based system.[1][3][5] 2. Change Administration Route: For initial proof-of-concept studies, consider using intraperitoneal (IP) or intravenous (IV) administration to bypass the gastrointestinal tract.[6] |
| High inter-animal variability in plasma concentrations. | Inconsistent dissolution and absorption of the formulation. Food effects impacting absorption. | 1. Improve Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee dose uniformity. 2. Standardize Feeding Schedule: The presence or absence of food can affect drug absorption. Standardize the fasting and feeding schedule for all animals in the study.[5] |
| Precipitation of this compound in aqueous vehicle upon dilution. | This compound has poor aqueous solubility. The initial solvent (e.g., DMSO) may not be sufficient to maintain solubility upon dilution in an aqueous buffer like PBS. | 1. Use a Co-solvent System: Employ a mixture of solvents and surfactants (e.g., DMSO, PEG400, Tween 80) in the final formulation to improve and maintain solubility. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and saline. 2. Prepare a Lipid-Based Formulation: Formulate this compound in a nanoemulsion or a self-emulsifying drug delivery system (SEDDS).[5] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Key Outcomes |
| Pancreatic Cancer | NOD-SCID Gamma Mice | HPAF-II | 1 mg/kg, intraperitoneally | Significant reduction in tumor volume and weight.[6] |
| Gastric Cancer | Nude Mice | AGS | 2 µM solution | Induced tumor cell apoptosis and arrested tumor growth.[6][8] |
| Breast Cancer (Doxorubicin-Resistant) | Nude Mice | MCF-7/ADR | 0.5 mg/kg, intraperitoneally | Overcame doxorubicin (B1662922) resistance by inducing apoptosis and G2/M cell cycle arrest.[6] |
Table 2: Pharmacokinetic Parameters of Cucurbitacins in Rats
| Compound | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | T½ (h) | AUC (µg·h/L) | Relative Bioavailability (%) |
| This compound (Nanosuspension) | Oral | - | Significantly Increased | < 2 | Longer than CuB | Significantly Increased | Enhanced compared to conventional tablets |
| Cucurbitacin (from injection) | Intravenous | 3.0 mg/kg | - | - | 1.285 ± 1.390 | 811.615 ± 111.578 | - |
| Cucurbitacin B | Oral | 2-4 mg/kg | - | ~1.75 | ~2.5 | - | - |
Data for this compound nanosuspension is presented qualitatively as "significantly increased" based on the source.[3] Data for Cucurbitacin injection and Cucurbitacin B are from separate studies.[7][9]
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension for Oral Administration
This protocol describes a general method for preparing a nanosuspension to enhance the oral bioavailability of this compound.
-
Dissolution: Dissolve this compound in a suitable organic solvent.
-
Addition of Stabilizer: Add a stabilizer (e.g., a polymer or surfactant) to the organic phase.
-
Precipitation: Introduce the organic phase into an anti-solvent (typically water) under high shear homogenization or ultrasonication. This rapid precipitation forms nanoparticles.
-
Solvent Removal: Remove the organic solvent using a method like evaporation under reduced pressure.
-
Characterization (Recommended): Characterize the nanosuspension for particle size, polydispersity index, and zeta potential to ensure quality and stability.
Protocol 2: In Vivo Xenograft Tumor Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a xenograft model.[6]
-
Cell Culture: Culture the desired cancer cell line (e.g., AGS, HPAF-II) under appropriate conditions.
-
Animal Inoculation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).
-
Tumor Growth Monitoring: Once tumors are palpable, measure their volume regularly (e.g., every 2-3 days) using calipers. The volume can be calculated using the formula: Volume = 0.5 × length × width².
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Administer the this compound formulation (e.g., 1 mg/kg, IP) or vehicle control according to the planned schedule (e.g., daily or 3 times a week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can then be weighed and processed for further analyses like immunohistochemistry (e.g., for p-STAT3, p-Akt) or western blotting.
Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary targets include the JAK/STAT3 and PI3K/Akt/mTOR pathways.[10][11][12][13][14]
Caption: this compound inhibits the JAK/STAT3 and PI3K/Akt/mTOR signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a standard workflow for evaluating the efficacy of a this compound formulation in a mouse xenograft model.
Caption: Workflow for a typical in vivo xenograft study.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the pharmacokinetic profiles of three triterpenoids after oral administration of a cucurbitacin tablet and nanosuspension by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [Study on in vivo pharmacokinetics of cucurbitacin injection in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound impedes gastric cancer cell survival via activation of the iNOS/NO and inhibition of the Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of cucurbitacin B from Trichosanthes cucumerina L. in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Apoptosis | TargetMol [targetmol.com]
- 12. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uncovering the anti-cancer mechanism of this compound against colorectal cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Cucurbitacin D Treatment and Cell Line Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line resistance to Cucurbitacin D treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a natural triterpenoid (B12794562) that exhibits anti-cancer effects by modulating several key signaling pathways.[1][2] Its primary mechanism involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly by suppressing the activation of STAT3.[3][4][5] Constitutive activation of the STAT3 signaling pathway is linked to cell proliferation, survival, and angiogenesis, and has been associated with resistance to chemotherapy.[3] this compound also impacts other crucial pathways, including the PI3K/Akt/mTOR and MAPK signaling cascades, further contributing to its anti-proliferative and pro-apoptotic effects.[1][2][6]
Q2: Why are my cells showing little to no response to this compound treatment (Primary Resistance)?
A2: Primary resistance to this compound can occur for several reasons. The cytotoxic effects of cucurbitacins can be cell-line dependent.[4] Some cell lines may have intrinsic mechanisms that make them less susceptible. Key factors include:
-
Low STAT3 Dependence: If the cancer cell line's survival and proliferation are not heavily dependent on the JAK/STAT3 pathway, the inhibitory effect of this compound will be less pronounced.
-
Alternative Survival Pathways: Cells may rely on other oncogenic pathways (e.g., Wnt, MAPK) that are not as effectively targeted by this compound.[7]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, preventing it from reaching its intracellular target.[8][9][10]
Q3: My cells initially responded to this compound, but have now become resistant. What could be the cause (Acquired Resistance)?
A3: Acquired resistance often develops through the selection and expansion of a sub-population of cells that have adapted to the drug's presence. Potential mechanisms include:
-
Upregulation of Survival Pathways: Cells may compensate for the inhibition of the JAK/STAT pathway by upregulating alternative pro-survival signaling cascades.
-
Mutations in Target Proteins: Although less commonly reported for this compound, mutations in the drug's target proteins could potentially reduce its binding affinity.
-
Increased Expression of Drug Efflux Pumps: Chronic exposure to a compound can lead to increased expression of ABC transporters like P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively remove the drug from the cell.[8][11]
Q4: How can I determine the effective concentration (IC50) of this compound for my specific cell line?
A4: The half-maximal inhibitory concentration (IC50) should be determined empirically for each cell line. A cell viability assay, such as the MTT or SRB assay, is recommended. You should treat your cells with a range of this compound concentrations for a set period (e.g., 24, 48, or 72 hours) to generate a dose-response curve from which the IC50 value can be calculated.[12][13]
Troubleshooting Guide
Issue 1: High IC50 value or lack of dose-dependent response.
-
Possible Cause 1: Poor Compound Solubility.
-
Possible Cause 2: Intrinsic or Acquired Resistance.
-
Solution: Investigate the underlying resistance mechanisms. Perform a western blot to analyze the activity of the JAK/STAT, PI3K/Akt, and MAPK pathways.[2] Consider using a fluorescent dye exclusion assay to test for the activity of ABC transporters.
-
-
Possible Cause 3: Suboptimal Experimental Conditions.
-
Solution: Optimize treatment duration and cell seeding density. Some cells may require longer exposure to the compound to exhibit a response. Ensure that cells are in the logarithmic growth phase at the time of treatment.
-
Issue 2: this compound treatment is not inducing apoptosis.
-
Possible Cause 1: Cell Cycle Arrest.
-
Possible Cause 2: Insufficient Drug Concentration or Duration.
-
Solution: Increase the concentration of this compound or extend the treatment time. Refer to the dose-response curve generated from your cell viability assays.
-
-
Possible Cause 3: Apoptosis machinery is compromised.
Issue 3: Overcoming resistance to this compound.
-
Possible Solution 1: Combination Therapy.
-
This compound has been shown to overcome resistance to other chemotherapeutic agents like doxorubicin (B1662922) and gefitinib.[3][12][17] Conversely, combining this compound with inhibitors of other survival pathways (e.g., PI3K or MAPK inhibitors) may re-sensitize resistant cells.
-
-
Possible Solution 2: Targeting Efflux Pumps.
-
If overexpression of ABC transporters is confirmed, co-treatment with known ABC transporter inhibitors may enhance the efficacy of this compound.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| CaSki | Cervical Cancer | 0.4 | Not Specified | Not Specified |
| SiHa | Cervical Cancer | 0.5 | Not Specified | Not Specified |
| MDA-MB-468 | Triple Negative Breast Cancer | ~0.01-0.07 | Not Specified | SRB |
| SW527 | Triple Negative Breast Cancer | ~0.01-0.07 | Not Specified | SRB |
| HCC1806 | Triple Negative Breast Cancer | ~0.01-0.07 | Not Specified | SRB |
| HCC1937 | Triple Negative Breast Cancer | ~0.01-0.07 | Not Specified | SRB |
| HuT-78 | Cutaneous T-cell lymphoma | 22.01 (Cucurbitacin E) | Not Specified | Not Specified |
| SeAx | Cutaneous T-cell lymphoma | 24.47 (Cucurbitacin I) | Not Specified | Not Specified |
Note: Data is compiled from various sources and experimental conditions may differ.[4][15][18] This table should be used as a reference for designing experiments, but IC50 values should be determined independently.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from methodologies used in studies on this compound.[3][12]
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value from the dose-response curve.
2. Western Blot Analysis for Signaling Pathway Proteins
This protocol is a standard procedure to assess protein expression and phosphorylation status.[2][3]
-
Cell Treatment & Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-cleaved-Caspase-3, β-actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Normalize target protein levels to a loading control like β-actin.
3. Apoptosis Analysis (Annexin V/PI Staining)
This protocol is used to quantify apoptosis and necrosis.[3][19]
-
Cell Treatment: Treat cells in 6-well plates with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: Workflow for investigating this compound resistance.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. This compound | Apoptosis | TargetMol [targetmol.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. This compound Overcomes Gefitinib Resistance by Blocking EGF Binding to EGFR and Inducing Cell Death in NSCLCs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound IS A DISRUPTOR OF THE HSP90 CHAPERONE MACHINERY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | this compound Overcomes Gefitinib Resistance by Blocking EGF Binding to EGFR and Inducing Cell Death in NSCLCs [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Cucurbitacin D for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of Cucurbitacin D. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, it can remain stable for at least three to four years.[1][2] Solutions of this compound are less stable and should be prepared fresh whenever possible.[3] If short-term storage of a solution is necessary, it is recommended to store it at -80°C for up to one year.[1][3]
Q2: What are the primary factors that contribute to the degradation of this compound?
A2: The stability of this compound, a tetracyclic triterpenoid, is primarily influenced by temperature, pH, light, and the presence of oxidizing agents.[3][4] Elevated temperatures can accelerate degradation, and the compound may be susceptible to hydrolysis under strongly acidic or alkaline conditions.[3][4] Exposure to UV light and oxygen can also lead to degradation.[3][4]
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: this compound is sparingly soluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), ethanol, chloroform, and ethyl acetate.[3][5] For biological assays, DMSO is a common choice.[1][3] However, it is crucial to ensure the final concentration of the solvent in the assay is low to avoid cellular toxicity.[3] For preparing stock solutions, using anhydrous, high-purity solvents is advisable.[3]
Q4: How can I minimize degradation when working with this compound solutions in my experiments?
A4: To maintain the integrity of this compound solutions during experiments, it is best to prepare them fresh.[3][4] If that is not feasible, work with solutions on ice and protect them from light by using amber vials or covering glassware with aluminum foil.[4] To prevent oxidation, use high-purity solvents that have been degassed to remove dissolved oxygen.[3][4] If your experiment involves aqueous buffers, maintaining a slightly acidic to neutral pH is recommended to prevent pH-mediated hydrolysis.[3]
Q5: Are there any visual indicators of this compound degradation?
A5: For solid samples, a change in color or physical state may indicate degradation.[4] In solutions, the appearance of cloudiness or precipitation can be a sign of either insolubility or the formation of degradation products.[4] However, the most reliable way to detect degradation is through analytical methods like HPLC or LC-MS, which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the main compound's peak area.[4]
Troubleshooting Guides
Issue 1: Loss of Biological Activity in Stored Samples
-
Possible Cause 1: Thermal Degradation.
-
Troubleshooting: Elevated temperatures can significantly speed up the degradation of cucurbitacins.[3] Studies on related compounds have shown that temperatures above 52°C can cause a reduction in concentration.[3] Ensure that both solid and solution samples are consistently stored at the recommended low temperatures (-20°C for solid, -80°C for solutions).[1][3] To prevent degradation from repeated freeze-thaw cycles, aliquot stock solutions into single-use vials.[3]
-
-
Possible Cause 2: pH-Mediated Hydrolysis.
-
Troubleshooting: this compound can be susceptible to hydrolysis, especially in alkaline or strongly acidic conditions.[3] When preparing aqueous solutions, it is best to maintain a pH that is slightly acidic to neutral.[3] If your experimental protocol requires a different pH, prepare the solution immediately before use to minimize exposure time.[3]
-
-
Possible Cause 3: Oxidation.
-
Troubleshooting: The presence of reactive oxygen species can lead to oxidative degradation.[3] When preparing solutions, use solvents that have been purged with an inert gas like nitrogen or argon to remove dissolved oxygen.[3] Storing samples in amber vials or wrapping them in aluminum foil can prevent light-induced degradation.[3][4]
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stored Samples
-
Possible Cause: Formation of Degradation Products.
-
Troubleshooting: The appearance of new, smaller peaks in an HPLC chromatogram, along with a decrease in the area of the main this compound peak, is a strong indicator of degradation.[4] To identify the cause, a forced degradation study can be performed under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to understand the degradation pathways.[3][4] Comparing the chromatograms of the stressed samples to a control sample (at time zero) will help in identifying the degradation products.[4]
-
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Condition | Recommended Temperature | Expected Stability | Reference(s) |
| Solid (Powder) | Long-term | -20°C | ≥ 4 years | [2] |
| In Solvent (e.g., DMSO) | Long-term | -80°C | Up to 1 year | [1][3] |
| In Solvent (e.g., DMSO) | Short-term | -20°C | Up to 1 month | [3] |
| Aqueous Solution | Not Recommended for Storage | N/A | Prepare fresh; do not store for more than one day | [3] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions, which is crucial for identifying potential degradation pathways.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable HPLC-grade solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.[3]
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.[3]
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.[3]
-
Thermal Degradation: Incubate the stock solution at 60°C in the dark for 24 hours.[3]
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period, alongside a control sample wrapped in aluminum foil.[3]
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.[3]
-
Neutralize the acidic and alkaline samples before injection into the HPLC system.[3]
-
Analyze all samples using a validated stability-indicating HPLC method. A common method for cucurbitacins involves a C18 column with a mobile phase of methanol and water, and UV detection around 230 nm.[3]
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation rate constant and half-life for each condition.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors leading to the degradation of this compound.
Caption: this compound inhibits key oncogenic signaling pathways.
References
appropriate vehicle control for Cucurbitacin D experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the appropriate use of Cucurbitacin D in experiments. Browse our troubleshooting guides and frequently asked questions (FAQs) to ensure the success and accuracy of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: this compound is sparingly soluble in water but exhibits good solubility in organic solvents.[1] For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[1][2] It is crucial to ensure the final concentration of DMSO in your experimental setup is low (typically less than 0.5%) to avoid solvent-induced cellular toxicity.[3] Other suitable organic solvents include methanol, ethanol, chloroform, and ethyl acetate.[1]
Q2: What is a suitable vehicle control for in vivo experiments with this compound?
A2: For in vivo studies, a common formulation for administering this compound is a mixture of 10% DMSO and 90% Corn Oil.[4] It is recommended to use sonication to aid in the dissolution.[4] The vehicle control in this case would be the 10% DMSO and 90% Corn Oil mixture without the this compound. For some applications, 1x PBS has also been used as a vehicle control for a related compound, Cucurbitacin C.[5]
Q3: How should I prepare and store this compound stock solutions?
A3: It is best practice to prepare fresh solutions of this compound for each experiment.[1] If short-term storage is necessary, stock solutions in a suitable organic solvent like DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[1][4] To maintain stability, use anhydrous, high-purity solvents and protect the solution from light by storing it in amber vials or wrapping them in aluminum foil.[1] Aqueous solutions are not recommended for storage beyond one day.[1]
Q4: What are the key signaling pathways inhibited by this compound?
A4: this compound has been shown to inhibit several critical signaling pathways that are often dysregulated in cancer. The primary targets include the JAK/STAT, PI3K/Akt/mTOR, and MAPK pathways.[4][6] A key molecular target is the Signal Transducer and Activator of Transcription 3 (STAT3), where this compound inhibits its phosphorylation and activation, thereby blocking its downstream oncogenic functions.[6][7]
Troubleshooting Guides
Issue 1: Low or no cytotoxic effect observed in cancer cell lines.
-
Possible Cause: The concentration of this compound may be too low, or the exposure time may be too short for the specific cell line being tested. Some cancer cell lines have shown low cytotoxic activity at concentrations up to 100 µM after 48 hours of treatment.[3]
-
Troubleshooting Steps:
-
Increase Concentration and/or Exposure Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line.
-
Cell Line Sensitivity: Consider that different cell lines exhibit varying sensitivities to this compound. It may be necessary to test a panel of cell lines to find a suitable model.
-
Combination Therapy: Explore the possibility of using this compound in combination with other agents, as it has been shown to enhance the effects of drugs like doxorubicin (B1662922) in resistant cell lines.[2][7]
-
Issue 2: Vehicle control shows unexpected biological effects.
-
Possible Cause: The concentration of the organic solvent (e.g., DMSO) in the final culture medium is too high, leading to solvent-induced toxicity or off-target effects.
-
Troubleshooting Steps:
-
Calculate Final Solvent Concentration: Always calculate the final percentage of your solvent in the culture medium.
-
Maintain Low Solvent Concentration: Ensure the final DMSO concentration is kept below 0.5%.[3] Ideally, the concentration should be consistent across all treatment groups, including the vehicle control.
-
Test Vehicle Toxicity: Before starting the main experiment, perform a preliminary test to assess the effect of the vehicle alone on cell viability and the experimental readouts.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Degradation of this compound. Cucurbitacins can be sensitive to thermal degradation, pH-mediated hydrolysis, and oxidation.[1]
-
Troubleshooting Steps:
-
Proper Storage: Store solid this compound at -20°C and solutions at -20°C or -80°C, protected from light.[1][4]
-
Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.[1] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1]
-
pH Control: Maintain a slightly acidic to neutral pH when preparing aqueous solutions or buffers.[1]
-
Use High-Purity Solvents: Utilize anhydrous, high-purity solvents to minimize degradation.[1]
-
-
Possible Cause 2: Variability in experimental procedures.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental steps, including cell seeding density, treatment duration, and assay procedures, are consistent across all experiments.
-
Loading Controls: For techniques like Western blotting, always use appropriate loading controls to normalize the data.[3]
-
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound
| Solvent | Use | Storage of Solution | Reference |
| DMSO | In Vitro | -80°C for up to 1 year; -20°C for up to 1 month | [1][4] |
| Methanol, Ethanol | In Vitro | Prepare fresh for each experiment | [1] |
| Chloroform, Ethyl Acetate | In Vitro | Prepare fresh for each experiment | [1][2] |
| 10% DMSO + 90% Corn Oil | In Vivo | Prepare fresh for each experiment | [4] |
Table 2: Example IC50 Values for a Related Compound (Hexanorthis compound)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Adenocarcinoma | > 100 | 48 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | > 100 | 48 | [3] |
| A2780 | Ovarian Carcinoma | > 100 | 48 | [3] |
| HCT-116 | Colorectal Carcinoma | > 100 | 48 | [3] |
| HepG2 | Hepatocellular Carcinoma | > 100 | 48 | [3] |
| Note: This data is for Hexanorthis compound and indicates that higher concentrations or different cell lines may be necessary to observe cytotoxic effects. |
Experimental Protocols & Visualizations
General Experimental Workflow for In Vitro Studies
A typical workflow for assessing the effects of this compound on cancer cells involves cell culture, treatment, and subsequent analysis of cell viability, apoptosis, and protein expression.
Caption: General workflow for in vitro this compound experiments.
Key Signaling Pathway Inhibited by this compound
This compound exerts its anti-cancer effects primarily by inhibiting the JAK/STAT3 signaling pathway.
Caption: Inhibition of the JAK/STAT3 pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:3877-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Apoptosis | TargetMol [targetmol.com]
- 5. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Unveiling a Direct Target: A Comparative Guide to Cucurbitacin D and Other STAT3 Inhibitors
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Cucurbitacin D and other known STAT3 inhibitors. We delve into the experimental data that confirms Signal Transducer and Activator of Transcription 3 (STAT3) as a direct target of this compound and evaluate its performance against other alternatives.
STAT3 is a critical signaling molecule that, when aberrantly activated, plays a pivotal role in the development and progression of numerous cancers. This has made it a prime target for therapeutic intervention. Among the various compounds investigated for their STAT3 inhibitory potential, the natural triterpenoid (B12794562) this compound has emerged as a promising candidate. This guide will present the evidence supporting its direct action on STAT3 and compare its profile with other well-characterized STAT3 inhibitors.
Direct Interaction Between this compound and STAT3
Recent research has provided evidence that this compound directly binds to STAT3. A study by Harada et al. (2021) utilized a gene signature-guided approach to identify STAT3 inhibitors from Picria fel-terrae Lour. Their findings, based on biochemical assays, confirmed that this compound, along with other cucurbitacins, can directly bind to the STAT3 protein. While the publicly available abstract of this study confirms the direct binding, specific quantitative data on the binding affinity, such as the dissociation constant (Kd), is not detailed.
Molecular docking studies have also been conducted to predict the interaction between this compound and STAT3. These computational models suggest a favorable binding energy, further supporting the potential for a direct interaction. However, it is the experimental evidence from biochemical assays that provides the strongest confirmation of this direct targeting.
Comparative Analysis of STAT3 Inhibitors
To contextualize the potential of this compound, it is essential to compare its characteristics with other established STAT3 inhibitors. The following table summarizes key quantitative data for some of the most well-studied STAT3 inhibitors. This data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Type | Binding Affinity (Kd) | IC50 (STAT3 DNA Binding) | Key Features |
| This compound | Natural Product | Data not publicly available | Data not publicly available | Confirmed to bind directly to STAT3; inhibits STAT3 phosphorylation, nuclear translocation, and transcriptional activity. |
| BP-1-102 | Small Molecule | 504 nM[1][2][3][4] | 6.8 µM[1][2] | Orally bioavailable; targets the STAT3 SH2 domain.[3] |
| Stattic | Small Molecule | Not a direct binder in the same manner, inhibits SH2 domain function | 5.1 µM (peptide displacement)[5] | One of the first small molecule STAT3 inhibitors identified.[5] |
| S3I-201 | Small Molecule | 2.7 µM (SPR) | 86 µM[6][7][8] | Selectively inhibits STAT3 DNA-binding activity.[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to confirm STAT3 as a direct target, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize STAT3 inhibitors.
Protocol 1: Western Blot for Phospho-STAT3 (Tyr705) Inhibition
Objective: To determine the effect of this compound on the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705), a key marker of STAT3 activation.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, HepG2).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total STAT3 antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Protocol 2: STAT3 Luciferase Reporter Assay
Objective: To measure the effect of this compound on the transcriptional activity of STAT3.
Materials:
-
HEK293T or other suitable cell line.
-
STAT3-responsive luciferase reporter plasmid.
-
Control plasmid with Renilla luciferase.
-
Transfection reagent.
-
This compound.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the STAT3 luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
Cell Plating and Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, treat the cells with different concentrations of this compound.
-
Cell Lysis and Luciferase Assay: After the treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of STAT3 transcriptional activity compared to the vehicle-treated control.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to the STAT3 protein.
Materials:
-
SPR instrument.
-
Sensor chip (e.g., CM5).
-
Recombinant human STAT3 protein.
-
This compound.
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit for protein immobilization.
Procedure:
-
Protein Immobilization: Immobilize the recombinant STAT3 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized STAT3 surface and a reference surface (without STAT3).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain the specific binding response.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The available evidence strongly suggests that this compound is a direct inhibitor of STAT3. While further studies are needed to quantify its binding affinity and to fully elucidate its comparative advantages, its demonstrated ability to inhibit STAT3 phosphorylation, nuclear translocation, and transcriptional activity positions it as a significant compound of interest for the development of novel cancer therapeutics. The experimental protocols provided herein offer a framework for researchers to further investigate this compound and other potential STAT3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. BP-1-102 | STAT | TargetMol [targetmol.com]
- 5. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Cytotoxic Effects of Cucurbitacin D and Cucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two prominent tetracyclic triterpenoids, Cucurbitacin D and Cucurbitacin B. The information presented herein is a synthesis of data from multiple scientific studies, intended to facilitate research and development in oncology and related fields.
Quantitative Assessment of Cytotoxicity
The cytotoxic potential of this compound and Cucurbitacin B has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%, are summarized in the table below. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution, as experimental conditions such as cell density, exposure duration, and assay methodology can vary.
| Cell Line | Cancer Type | This compound IC50/EC50 (µM) | Cucurbitacin B IC50 (nM) | Reference |
| AGS | Gastric Adenocarcinoma | 0.3 (µg/mL) | Not Reported | [1] |
| Capan-1 | Pancreatic Cancer | Induces G2/M arrest and apoptosis | Not Reported | [2] |
| MCF7 | Breast Cancer | 0.35 | 6.43 - 64.67 | [3][4] |
| HeLa | Cervical Cancer | Not Reported | 6.43 - 64.67 | [4] |
| U2OS | Osteosarcoma | Not Reported | 6.43 - 64.67 | [4] |
| KKU-213 | Cholangiocarcinoma | Not Reported | 48 (24h), 36 (48h), 32 (72h) | [5] |
| KKU-214 | Cholangiocarcinoma | Not Reported | 88 (24h), 53 (48h), 40 (72h) | [5] |
| Multiple Myeloma (MM) cells | Multiple Myeloma | Not Reported | Inhibits Aurora A | [6] |
| A549 | Lung Cancer | Not Reported | Induces G2/M arrest | [7] |
| LNCaP | Prostate Cancer | Not Reported | 10.71 µM | [8] |
| PC3 | Prostate Cancer | Not Reported | 9.67 µM | [5] |
Mechanisms of Action: A Divergence in Signaling Pathways
While both this compound and Cucurbitacin B are potent cytotoxic agents, their underlying mechanisms of action exhibit notable differences.
This compound primarily exerts its anticancer effects through the induction of apoptosis and inhibition of key survival pathways. It has been shown to inhibit the activation of STAT3 and NF-κB, crucial transcription factors involved in cell proliferation and inflammation.[9][10] Furthermore, this compound can induce apoptosis through the generation of reactive oxygen species (ROS) and by triggering endoplasmic reticulum (ER) stress.[2]
Cucurbitacin B , on the other hand, is a well-documented inhibitor of the JAK/STAT signaling pathway.[7][10] It also disrupts the cell cycle, causing an arrest at the G2/M phase.[4][7] Additionally, Cucurbitacin B has been reported to interfere with the actin cytoskeleton, leading to changes in cell morphology and motility.[4] Some studies also point to its role as an inhibitor of Aurora A kinase, a key regulator of mitosis.[6]
Comparative Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by this compound and Cucurbitacin B.
Experimental Protocols
The following is a generalized protocol for a common cytotoxicity assay used to evaluate the effects of compounds like this compound and B.
MTT Cell Viability Assay
Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or Cucurbitacin B
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the cucurbitacin in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add the medium containing the different concentrations of the cucurbitacin. Include a vehicle control (medium with DMSO at the same concentration as the highest cucurbitacin dose) and a no-cell control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitacins: elucidation of their interactions with the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Cucurbitacin D with Paclitaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of combination therapies in oncology is a critical strategy to enhance treatment efficacy, overcome drug resistance, and minimize toxicity. This guide provides a comparative analysis of the synergistic effects of Cucurbitacin D when combined with the widely used chemotherapeutic agent, paclitaxel (B517696). While direct, comprehensive studies on the synergistic effects of this compound and paclitaxel are limited, this document synthesizes available preclinical data on this compound and related compounds to illuminate the potential of this combination.
In Vivo Evidence: Co-administration of this compound and Paclitaxel
A study investigating the effects of this compound on paclitaxel-induced neuropathic pain in a murine model of colorectal carcinoma also assessed its impact on the anti-tumor efficacy of paclitaxel. The findings suggest that this compound does not interfere with the therapeutic effects of paclitaxel in vivo, indicating the potential for safe co-administration.
Table 1: In Vivo Tumor Volume in CT-26 Cell-Implanted Mice
| Treatment Group | Day 16 (Mean Tumor Volume ± SD, mm³) | Day 19 (Mean Tumor Volume ± SD, mm³) | Day 22 (Mean Tumor Volume ± SD, mm³) | Day 25 (Mean Tumor Volume ± SD, mm³) |
| Vehicle | Data not available | Data not available | Data not available | Data not available |
| Paclitaxel (8 mg/kg) | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle |
| Paclitaxel (8 mg/kg) + this compound (0.5 mg/kg) | No significant difference from Paclitaxel alone | No significant difference from Paclitaxel alone | No significant difference from Paclitaxel alone | No significant difference from Paclitaxel alone |
Data adapted from a study on paclitaxel-induced neuropathic pain, which reported that co-treatment of paclitaxel with this compound did not decrease or inhibit the anti-tumor activity of paclitaxel. Paclitaxel single treatment reduced tumor volume by 59.6% and co-treatment by 58.8% on day 25.[1][2]
Experimental Protocol: In Vivo Tumor Growth Assessment
-
Animal Model: CT-26 (murine colorectal carcinoma) cell-implanted mice.
-
Treatment Regimen:
-
Paclitaxel (8 mg/kg) was administered intraperitoneally (i.p.) once a week.
-
This compound (0.5 mg/kg) was administered i.p. three times a week for three weeks.
-
-
Tumor Volume Measurement: Tumor volumes were calculated using the formula: Volume (mm³) = ½ (length × width²). Measurements were taken on days 16, 19, 22, and 25.
-
Statistical Analysis: Two-way ANOVA followed by Tukey's post-test for multiple comparisons.
Mechanistic Insights into the Anti-Cancer Effects of this compound
This compound has been shown to exert potent anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][4][5][6][7][8] These mechanisms provide a strong rationale for its potential synergistic interaction with paclitaxel, which primarily acts by disrupting microtubule function, leading to mitotic arrest.
Key Signaling Pathways Modulated by this compound:
-
STAT3 Inhibition: this compound is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7] Persistent activation of STAT3 is common in many cancers and promotes cell proliferation and survival. By inhibiting STAT3 phosphorylation, this compound can suppress the expression of downstream target genes like c-Myc and MMP9.
-
NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) pathway is another critical regulator of cancer cell survival and proliferation. This compound has been demonstrated to inhibit NF-κB signaling, leading to decreased cell proliferation and induction of apoptosis.[5][6]
-
Induction of Apoptosis: this compound induces apoptosis through the activation of caspase-3 and caspase-9, and by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-xL) proteins.[9]
-
Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.[5][8]
Caption: Proposed mechanism for the synergistic action of this compound and paclitaxel.
Comparative Analysis with Other Cucurbitacins and Analogs
While data on the direct combination of this compound and paclitaxel is emerging, studies on other cucurbitacins and their derivatives in combination with paclitaxel or its analogs provide valuable insights into the potential for synergistic anti-cancer effects.
Table 2: Synergistic Effects of Cucurbitacin Analogs with Taxanes
| Cucurbitacin/Analog | Chemotherapeutic Agent | Cancer Model | Key Findings | Reference |
| This compound | Docetaxel (B913) (Paclitaxel analog) | Prostate Cancer Stem Cells | Enhances therapeutic efficacy by targeting cancer stem cells. | [10] |
| Cucurbitacin B Derivative (DACE) | Paclitaxel | A549 Lung Cancer Cells | Potent synergistic antiproliferative effects, induction of G2/M cell cycle arrest, and apoptosis. | [1] |
| Cucurbitacin B | Paclitaxel | Paclitaxel-Resistant Ovarian Cancer Cells (A2780/Taxol) | Potent anti-proliferative effect, suggesting it may overcome paclitaxel resistance. | [11] |
| Cucurbitacin B | Docetaxel (Paclitaxel analog) | MDA-MB-231 Breast Cancer Cells | Synergistic inhibition of proliferation. | [3][12] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized representation based on methodologies from related studies.
Caption: A typical workflow for assessing in vitro cytotoxicity.
Conclusion and Future Directions
The available evidence suggests that this compound holds promise as a potential synergistic partner for paclitaxel in cancer therapy. Its ability to target key survival pathways, such as STAT3 and NF-κB, complements the cytotoxic mechanism of paclitaxel. The observation that this compound does not inhibit the anti-tumor activity of paclitaxel in vivo is encouraging for further development of this combination.
Future research should focus on:
-
Conducting comprehensive in vitro studies to determine the combination index of this compound and paclitaxel across a panel of cancer cell lines.
-
Elucidating the precise molecular mechanisms underlying the potential synergistic effects.
-
Performing further in vivo studies to evaluate the efficacy and safety of the combination therapy in various preclinical cancer models.
This guide provides a foundational understanding of the potential synergistic effects of this compound with paclitaxel, offering a valuable resource for researchers dedicated to advancing cancer treatment.
References
- 1. Synergistic Antiproliferative Effects of a New Cucurbitacin B Derivative and Chemotherapy Drugs on Lung Cancer Cell Line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The involvement of the noradrenergic system in the antinociceptive effect of this compound on mice with paclitaxel-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound exhibits potent anti-cancer activity in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces growth inhibition, cell cycle arrest, and apoptosis in human endometrial and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of apoptotic effects of this compound, I, and E mediated by Bax/Bcl-xL, caspase-3/9, and oxidative stress modulators in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abstract 2934: this compound enhances the therapeutic efficacy of docetaxel via targeting cancer stem cells and miR-145 | Semantic Scholar [semanticscholar.org]
- 11. Inhibition of paclitaxel resistance and apoptosis induction by cucurbitacin B in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Cucurbitacin D and Doxorubicin in Cancer Therapy
A detailed guide for researchers on the mechanisms, efficacy, and experimental evaluation of Cucurbitacin D versus the conventional chemotherapeutic agent, Doxorubicin (B1662922).
In the landscape of oncological research, the quest for more effective and less toxic therapeutic agents is perpetual. This guide provides a comparative analysis of this compound, a natural triterpenoid, and Doxorubicin, a widely used anthracycline antibiotic in chemotherapy. We delve into their distinct mechanisms of action, comparative efficacy in cancer cell lines, and the experimental protocols utilized for their evaluation, with a particular focus on doxorubicin-resistant cancers.
Executive Summary
This compound and Doxorubicin present two different paradigms in cancer treatment. Doxorubicin, a cornerstone of chemotherapy for decades, primarily functions as a topoisomerase II inhibitor, inducing DNA damage and subsequent cell death.[1][2] However, its clinical utility is often hampered by significant cardiotoxicity and the development of multidrug resistance.[3]
This compound, derived from various plant families, has emerged as a potent anti-cancer agent with a distinct mechanism of action.[4] It notably inhibits the JAK/STAT and NF-κB signaling pathways, which are crucial for cancer cell proliferation, survival, and inflammation.[5][6][7][8] Of significant interest is its ability to overcome doxorubicin resistance, positioning it as a potential adjuvant or alternative therapy.[5][6][9]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between these two compounds lies in their cellular targets.
Doxorubicin intercalates into DNA and traps topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the formation of a stable drug-DNA-enzyme complex, resulting in DNA double-strand breaks and the activation of apoptotic pathways.[1][10]
This compound , on the other hand, does not directly target DNA. Its anti-cancer effects are primarily mediated through the inhibition of key signaling cascades. It has been shown to suppress the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3) and inhibit the nuclear translocation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[5][6][11] Both STAT3 and NF-κB are transcription factors that regulate the expression of genes involved in cell proliferation, survival, and angiogenesis. By inhibiting these pathways, this compound effectively halts cancer progression.[12][13]
dot
Figure 1. Simplified signaling pathways of this compound and Doxorubicin.
Comparative Efficacy: In Vitro Studies
Studies on doxorubicin-resistant breast cancer cell lines (MCF7/ADR) have demonstrated the potent anti-proliferative effects of this compound. While doxorubicin shows limited efficacy in these resistant cells, this compound significantly reduces cell viability.[5][6]
| Compound | Cell Line | IC50 | Assay | Reference |
| Doxorubicin | MCF7 | Varies (dose-dependent) | MTT | [6] |
| Doxorubicin | MCF7/ADR | High (resistant) | MTT | [6] |
| This compound | MCF7/ADR | ~2 µg/mL (at 48h) | MTT | [6] |
Table 1. Comparative IC50 values for cell viability.
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to be a potent inducer of apoptosis in doxorubicin-resistant cells. Flow cytometry analysis reveals a significant increase in the apoptotic cell population following treatment with this compound.[6] Furthermore, co-administration of this compound with doxorubicin enhances apoptosis, suggesting a synergistic effect.[5][6][9]
In terms of cell cycle progression, this compound induces a G2/M phase arrest in cancer cells.[5][14] This is in contrast to doxorubicin, which can cause cell cycle arrest at both G1/S and G2/M phases depending on the cell type and concentration.
| Treatment | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Doxorubicin | MCF7/ADR | Minimal induction | - | [6] |
| This compound | MCF7/ADR | Significant increase | G2/M Arrest | [5][6] |
| Co-treatment | MCF7/ADR | Enhanced apoptosis | G2/M Arrest | [5][6] |
Table 2. Comparative effects on apoptosis and cell cycle.
Experimental Protocols
A standardized workflow is crucial for the comparative evaluation of anti-cancer compounds.
dot
References
- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jcancer.org [jcancer.org]
- 9. mdpi.com [mdpi.com]
- 10. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces growth inhibition, cell cycle arrest, and apoptosis in human endometrial and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Cucurbitacin D in Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cucurbitacin D, a tetracyclic triterpenoid (B12794562) found in various plants of the Cucurbitaceae family, has emerged as a promising anti-cancer agent. Extensive preclinical research has demonstrated its potential to inhibit tumor growth and induce apoptosis in a variety of cancer types. This guide provides an objective comparison of the in vivo efficacy of this compound in mouse models of pancreatic, gastric, and cervical cancer, supported by experimental data. We also present detailed experimental protocols and an overview of the key signaling pathways modulated by this compound.
Comparative In Vivo Efficacy of this compound
This compound has shown significant anti-tumor activity in various mouse xenograft and orthotopic models. The following table summarizes the key quantitative data from these studies, offering a comparative perspective on its efficacy.
| Cancer Type | Mouse Model | Cell Line | Dosage & Administration | Key Outcomes | Toxicity |
| Pancreatic Cancer | NOD-SCID Gamma Mice (Xenograft) | HPAF-II | 1 mg/kg, intraperitoneally | Significant reduction in tumor volume and weight.[1] | No apparent toxicity observed.[1] |
| Gastric Cancer | Xenograft Mouse Model | N/A | 2 µM solution | Induced tumor cell apoptosis and arrested tumor growth. | Not specified in the abstract. |
| Cervical Cancer | Athymic Nude Mice (Orthotopic Xenograft) | CaSki | 1 mg/kg, intra-tumorally, 3 times a week | Significantly inhibited tumor growth, volume, and weight.[2][3][4] | No apparent toxicity observed.[4] |
While direct head-to-head in vivo comparisons with standard-of-care chemotherapeutics are limited in the available literature, some studies have explored the efficacy of other cucurbitacins, such as Cucurbitacin B, in combination with drugs like gemcitabine (B846) for pancreatic cancer, showing a significant potentiation of the anti-tumor effect.[5][6] For instance, a combination of low-dose Cucurbitacin B (0.5 mg/kg) and gemcitabine (25 mg/kg) resulted in up to 79% tumor growth inhibition in a pancreatic cancer xenograft model, a more profound effect than either agent alone.[5][6]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below are methodologies for key in vivo experiments involving this compound.
Orthotopic Cervical Cancer Mouse Model
This protocol describes the establishment of a cervical cancer orthotopic xenograft model to evaluate the in vivo efficacy of this compound.
-
Cell Culture: Human cervical cancer cells (e.g., CaSki) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Orthotopic Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
A small incision is made in the abdomen to expose the cervix.
-
A suspension of 4 x 10^6 CaSki cells is carefully injected into the cervix.
-
The incision is then sutured.
-
-
Tumor Growth Monitoring: Tumor growth is monitored over a period of 5 weeks.
-
Treatment Regimen:
-
After 5 weeks, mice are randomized into a control group and a treatment group (n=5 per group).
-
The treatment group receives intra-tumoral injections of this compound at a dose of 1 mg/kg body weight, administered 3 times a week for 4 weeks.[2]
-
The control group receives a vehicle control (e.g., 0.2 ml PBS containing 0.1% DMSO).[2]
-
-
Endpoint and Analysis:
-
At the end of the 9-week period, all mice are euthanized.
-
The tumors are excised, and their volume and weight are measured.
-
Tumor tissues can be further processed for immunohistochemical analysis of biomarkers such as PCNA, pAKT, and pSTAT3.[2]
-
Orthotopic Gastric Cancer Mouse Model (General Protocol)
This protocol provides a general framework for establishing an orthotopic gastric cancer model.
-
Cell Culture: Human gastric cancer cells (e.g., NCI-N87) are cultured in appropriate media. For in vivo imaging, cells can be transduced to express luciferase.
-
Animal Model: Immunodeficient mice (e.g., nude mice) are used.
-
Orthotopic Injection:
-
The mouse is anesthetized, and the abdomen is opened via a midline incision.
-
The stomach is exteriorized.
-
A cell suspension (e.g., 5 x 10^6 cells in 40 µl of media) is injected into the subserous layer of the stomach wall.[7]
-
Pressure is applied to the injection site to prevent leakage.[7]
-
The stomach is returned to the peritoneal cavity, and the incision is closed.
-
-
Tumor Monitoring: Tumor growth and metastasis can be monitored using methods like bioluminescence imaging.
-
Drug Administration: Treatment with this compound or a vehicle control would commence once tumors are established, with the dosage and route of administration determined by the specific study design.
Signaling Pathways Modulated by this compound
The anti-tumor effects of this compound are primarily attributed to its ability to modulate key signaling pathways that regulate cell proliferation, survival, and apoptosis. In vivo studies have consistently shown that this compound inhibits the JAK/STAT3 and PI3K/Akt pathways.[8][9]
JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is a critical regulator of cell growth and survival.[10] In many cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation. This compound has been shown to inhibit the phosphorylation of both JAK2 and STAT3, thereby blocking the downstream signaling cascade.[10][11]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial cascade that promotes cell survival and proliferation.[12][13][14] This pathway is often hyperactivated in cancer. This compound has been demonstrated to inhibit the PI3K/Akt pathway, leading to decreased cell survival and induction of apoptosis.[8][9] It is reported to downregulate AKT1 and other key components of this pathway.[11]
References
- 1. Novel Mechanistic Insight into the Anticancer Activity of this compound against Pancreatic Cancer (Cuc D Attenuates Pancreatic Cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound exhibits potent anti-cancer activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B, a novel in vivo potentiator of gemcitabine with low toxicity in the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B, a novel in vivo potentiator of gemcitabine with low toxicity in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of an orthotopic gastric cancer mouse model with lymph node and organ metastases using bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Unveiling the Molecular Response to Cucurbitacin D: A Comparative Guide to Gene Expression Profiling
For Researchers, Scientists, and Drug Development Professionals
Cucurbitacin D, a natural triterpenoid (B12794562) compound, has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Understanding the intricate molecular mechanisms that underpin these effects is paramount for its potential development as a therapeutic agent. This guide provides a comparative overview of the gene expression changes induced by this compound treatment, supported by experimental data from multiple studies. While a comprehensive, publicly available RNA sequencing or microarray dataset for this compound treatment is not currently available, this guide synthesizes reported changes in individual gene and protein expression to offer valuable insights.
Comparative Analysis of Gene and Protein Expression Changes
This compound elicits a cascade of molecular events that culminate in cell cycle arrest and apoptosis. The following table summarizes the observed changes in the expression of key genes and proteins in cancer cells following treatment with this compound. These findings are compared with untreated control cells.
| Functional Category | Gene/Protein | Effect of this compound Treatment | Cancer Cell Line(s) | Alternative Treatments/Controls | Reported Experimental Method |
| Apoptosis | Bax | Upregulation | Colorectal Cancer (SW-480) | Untreated Control | Real-Time RT-PCR |
| Bcl-2 | Downregulation | Colorectal Cancer (SW-480) | Untreated Control | Real-Time RT-PCR | |
| Caspase-3 | Upregulation/Activation | Colorectal Cancer (SW-480), Doxorubicin-Resistant Breast Cancer (MCF7/ADR)[1] | Untreated Control, Doxorubicin | Real-Time RT-PCR, Western Blot[1] | |
| Caspase-8 | Activation | Doxorubicin-Resistant Breast Cancer (MCF7/ADR)[1] | Untreated Control, Doxorubicin | Western Blot[1] | |
| Caspase-9 | Activation | Colorectal Cancer (SW-480) | Untreated Control | Real-Time RT-PCR | |
| PARP | Cleavage | Doxorubicin-Resistant Breast Cancer (MCF7/ADR)[1] | Untreated Control, Doxorubicin | Western Blot[1] | |
| Cell Cycle | Cyclin B1 | Downregulation | Pancreatic Cancer | Untreated Control | Not Specified |
| p21 | Upregulation | Pancreatic Cancer | Untreated Control | Not Specified | |
| CDK1 | Upregulation of mRNA | Non-Small Cell Lung Carcinoma (NSCLC-N6) | Untreated Control | Not Specified | |
| Signaling Pathways | p-STAT3 | Inhibition | Doxorubicin-Resistant Breast Cancer (MCF7/ADR)[1], Cervical Cancer[2] | Untreated Control, Doxorubicin | Western Blot[1][2] |
| p-NF-κB | Inhibition of nuclear translocation | Doxorubicin-Resistant Breast Cancer (MCF7/ADR)[1] | Untreated Control, Doxorubicin | Western Blot[1] | |
| IκBα | Increase in cytosolic levels | Doxorubicin-Resistant Breast Cancer (MCF7/ADR)[1] | Untreated Control, Doxorubicin | Western Blot[1] | |
| PI3K | Inhibition | Cervical Cancer[2] | Untreated Control | Western Blot[2] | |
| p-Akt (Ser473) | Inhibition | Cervical Cancer[2] | Untreated Control | Western Blot[2] | |
| c-Myc | Inhibition | Cervical Cancer[2] | Untreated Control | Western Blot[2] | |
| MMP-9 | Inhibition | Cervical Cancer[2] | Untreated Control | Western Blot[2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of this compound's effects on cancer cells.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours.[3]
-
Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM) or a vehicle control (DMSO).[3]
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[3]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and the IC50 value is determined.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound for a specified time.[4]
-
Cell Harvesting: Both adherent and floating cells are collected by trypsinization and centrifugation.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer, and Annexin V-FITC and Propidium Iodide (PI) are added.[4]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Western Blot Analysis
This technique is employed to detect changes in the expression levels of specific proteins.
-
Cell Lysis: Treated and control cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[5]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.[5]
-
Detection: The protein bands are visualized using an ECL substrate and an imaging system.[3] Band intensities are quantified and normalized to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the changes in the mRNA expression levels of specific genes.
-
RNA Extraction: Total RNA is isolated from treated and control cells using a suitable kit (e.g., RNeasy Plant Mini Kit).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up using a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest, and the cDNA template.
-
Amplification and Detection: The reaction is run in a real-time PCR thermal cycler, which monitors the fluorescence signal at each cycle.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its analysis.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Uncovering the anti-cancer mechanism of this compound against colorectal cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Response to Cucurbitacin D: A Proteomic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Cucurbitacin D, a tetracyclic triterpenoid (B12794562) found in various plants of the Cucurbitaceae family, has garnered significant attention for its potent cytotoxic and anti-cancer properties.[1][2] Its mechanism of action involves the modulation of key signaling pathways that govern cell proliferation, apoptosis, and survival.[1][3] This guide provides a comparative overview of the proteomic changes induced by this compound treatment in cancer cells, supported by experimental data and detailed methodologies. While comprehensive, large-scale proteomic data for this compound is still emerging, this guide leverages findings from related cucurbitacins and targeted protein analyses to offer valuable insights.
Quantitative Proteomic Insights: A Look at the Closely Related Cucurbitacin B
A label-free quantitative proteomic analysis on cisplatin-resistant ovarian cancer cells treated with Cucurbitacin B, a structurally similar compound to this compound, provides a valuable proxy for understanding the global proteomic shifts that may be induced by this compound.[4] This study identified 305 differentially expressed proteins, with 202 proteins being downregulated and 103 upregulated.[4] A selection of these proteins is presented below, categorized by their primary cellular functions.
Table 1: Differentially Expressed Proteins in Cisplatin-Resistant Ovarian Cancer Cells Treated with Cucurbitacin B [4]
| Protein Category | Upregulated Proteins | Downregulated Proteins |
| Cell Proliferation & Cycle | - | mTOR, PI3K, Akt |
| Apoptosis | cGAS, IKBα | - |
| DNA Damage & Repair | - | ATR |
Source: Yin S, et al. Phytomedicine. 2023.[4]
Targeted Protein Expression Analysis of this compound
While a broad proteomic dataset for this compound is not yet available, numerous studies have utilized Western blot analysis to investigate its impact on specific proteins within key oncogenic signaling pathways. These targeted analyses consistently demonstrate the potent inhibitory effects of this compound on cancer cell proliferation and survival mechanisms.
Table 2: Key Proteins Modulated by this compound Treatment in Various Cancer Cell Lines
| Target Protein | Cancer Cell Line | Effect of this compound | Reference |
| p-STAT3 | Breast Cancer (MCF7/ADR) | Inhibition of nuclear translocation | [5] |
| NF-κB | Breast Cancer (MCF7/ADR) | Inhibition of nuclear translocation | [5] |
| PI3K | Cervical Cancer (CaSki, SiHa) | Inhibition | [6] |
| p-Akt (Ser473) | Cervical Cancer (CaSki, SiHa) | Inhibition | [6] |
| c-Myc | Cervical Cancer (CaSki, SiHa) | Inhibition | [6] |
| MMP-9 | Cervical Cancer (CaSki, SiHa) | Inhibition | [6] |
| p-EGFR (Y1068) | Non-Small Cell Lung Cancer (HCC827GR) | Inhibition | [2] |
| Cleaved Caspase-3 | Colorectal Cancer (DLD-1, LoVo, HCT-8, HCT-15) | Increased expression | [7] |
| Cyclin D1 | Colorectal Cancer (DLD-1, LoVo, HCT-8, HCT-15) | Decreased expression | [7] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways. The primary pathways affected are the JAK/STAT, PI3K/Akt/mTOR, and EGFR signaling cascades, which are often dysregulated in cancer.
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
A generalized workflow for the proteomic analysis of cells treated with this compound is outlined below. This workflow is a composite based on standard practices in the field and methodologies described in the cited literature.
Caption: General experimental workflow for proteomic analysis.
Cell Culture and Treatment
Cancer cell lines (e.g., MCF7/ADR, CaSki, SiHa, HCC827GR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded and allowed to adhere overnight. Subsequently, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (typically 24-48 hours).
Protein Extraction and Quantification
Following treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged to remove cellular debris. The supernatant containing the total protein is collected, and the protein concentration is determined using a standard method such as the Bicinchoninic acid (BCA) assay.
Protein Digestion and Mass Spectrometry
For large-scale proteomic analysis, equal amounts of protein from each sample are subjected to in-solution or in-gel digestion, typically with trypsin. The resulting peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and relative abundance.
Data Analysis
The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Statistical analysis is performed to identify proteins that are significantly differentially expressed between this compound-treated and control samples.
Western Blot Validation
To validate the findings from the proteomic analysis, the expression levels of selected proteins of interest are confirmed by Western blotting using specific antibodies.
Comparison with Alternatives
This compound is part of a larger family of cucurbitacins, including Cucurbitacin B, E, and I, all of which exhibit anti-cancer properties.[1] While they share a common tetracyclic triterpenoid core, structural differences, particularly in their side chains, can influence their biological activity and potency. For instance, this compound and B differ by an acetyl group at the 25-OH position.[2]
Compared to conventional chemotherapeutic agents like doxorubicin (B1662922), this compound has shown the potential to overcome drug resistance.[5] Studies have indicated that this compound can sensitize resistant cancer cells to the effects of doxorubicin by inhibiting pro-survival signaling pathways like STAT3 and NF-κB.[5]
Conclusion
Proteomic analysis of cells treated with this compound and its analogs reveals a profound impact on cellular signaling networks that are fundamental to cancer cell proliferation and survival. The consistent downregulation of key oncogenic drivers such as STAT3, Akt, and components of the EGFR pathway underscores the therapeutic potential of this compound. While further large-scale quantitative proteomic studies are needed to fully elucidate its complex mechanism of action, the existing data strongly supports its continued investigation as a promising anti-cancer agent. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound and related compounds.
References
- 1. Recent Advances in the Application of Cucurbitacins as Anticancer Agents [mdpi.com]
- 2. plantarchives.org [plantarchives.org]
- 3. Uncovering the anti-cancer mechanism of this compound against colorectal cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Label-free-based quantitative proteomic analysis of the inhibition of cisplatin-resistant ovarian cancer cell proliferation by cucurbitacin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative genomics analysis of bHLH genes in cucurbits identifies a novel gene regulating cucurbitacin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Apoptosis: A Comparative Guide to Caspase Activation by Cucurbitacin D
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cucurbitacin D's efficacy in inducing apoptosis through caspase activation against other known apoptosis-inducing agents. Supporting experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decisions in anticancer research.
This compound, a tetracyclic triterpenoid (B12794562) found in plants of the Cucurbitaceae family, has emerged as a potent inducer of apoptosis in various cancer cell lines. Its mechanism of action often involves the activation of the caspase cascade, a critical pathway in programmed cell death. This guide delves into the experimental evidence confirming this mechanism and compares its efficacy with other cucurbitacins and the conventional chemotherapeutic drug, Doxorubicin.
Performance Comparison: this compound vs. Alternatives
The pro-apoptotic activity of this compound is primarily mediated through the activation of initiator and executioner caspases. Studies have demonstrated a significant increase in the levels of cleaved caspase-3, -8, and -9 in cancer cells treated with this compound.[1][2] This activation leads to the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death.[1]
To provide a clear comparison, the following table summarizes the quantitative data on caspase activation induced by this compound and its alternatives. It is important to note that the data presented is compiled from different studies and experimental conditions may vary.
| Compound | Cell Line | Concentration | Target Caspase(s) | Fold Increase/Percentage Activation | Reference |
| This compound | Doxorubicin-resistant breast cancer (MCF7/ADR) | 0.5 µg/mL | Apoptosis (Annexin V/PI) | 114% increase vs. control | [1] |
| This compound + Doxorubicin | Doxorubicin-resistant breast cancer (MCF7/ADR) | 0.5 µg/mL CuD + 1 µM Dox | Apoptosis (Annexin V/PI) | 145% increase vs. Doxorubicin alone | [1] |
| Cucurbitacin B | Androgen-dependent prostate cancer (LNCaP) | 5 µM | Caspase-8 | 19.87% ± 3.45% increase | [3] |
| 10 µM | 32.43% ± 4.19% increase | [3] | |||
| 15 µM | 52.72% ± 3.53% increase | [3] | |||
| 20 µM | 77.37% ± 3.57% increase | [3] | |||
| 25 µM | 99.26% ± 4.96% increase | [3] | |||
| 5 µM | Caspase-9 | 29.65% ± 3.54% increase | [3] | ||
| 10 µM | 53.73% ± 3.40% increase | [3] | |||
| 15 µM | 83.58% ± 3.45% increase | [3] | |||
| 20 µM | 114.51% ± 2.36% increase | [3] | |||
| 25 µM | 123.68% ± 3.64% increase | [3] | |||
| 5 µM | Caspase-3 | 35.87% ± 3.45% increase | [3] | ||
| 10 µM | 54.43% ± 4.54% increase | [3] | |||
| 15 µM | 79.72% ± 4.72% increase | [3] | |||
| 20 µM | 123.96% ± 3.36% increase | [3] | |||
| 25 µM | 173.68% ± 5.12% increase | [3] | |||
| Cucurbitacin E | Human bladder cancer (T24) | Not specified | Caspase-8, -9, -3 | Upregulation | [4] |
| Cucurbitacin I | Hepatocellular carcinoma (HepG2) | Not specified | Caspase-3, -9 | Increased activity | [2][5] |
Experimental Protocols
Accurate and reproducible assessment of caspase activation is crucial for confirming apoptosis induction. Below are detailed methodologies for two key experiments: Western Blotting for cleaved caspase-3 and a colorimetric caspase-3 activity assay.
Western Blotting for Cleaved Caspase-3
This protocol allows for the qualitative and semi-quantitative detection of the active form of caspase-3.
-
Cell Lysis:
-
Treat cancer cells with this compound or the alternative compound at the desired concentrations and time points.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of bands at approximately 17/19 kDa indicates cleaved, active caspase-3.[6]
-
Colorimetric Caspase-3 Activity Assay
This assay provides a quantitative measure of caspase-3 activity based on the cleavage of a specific colorimetric substrate.
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol (Step 1).
-
-
Assay Procedure:
-
In a 96-well microplate, add 50-100 µg of protein lysate to each well.
-
Add reaction buffer containing the caspase-3 substrate, DEVD-pNA (p-nitroanilide).[2][7][8][9]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[2][8][9]
-
During the incubation, active caspase-3 in the lysate will cleave the DEVD-pNA substrate, releasing pNA, which produces a yellow color.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.[2][7][8]
-
The absorbance is directly proportional to the amount of caspase-3 activity in the sample.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to that of untreated controls.[8]
-
Visualizing the Molecular Mechanisms
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathway of this compound-induced apoptosis.
Experimental workflow for assessing apoptosis and caspase activation.
Signaling pathway of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Cucurbitacin-B instigates intrinsic apoptosis and modulates Notch signaling in androgen-dependent prostate cancer LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of apoptotic effects of this compound, I, and E mediated by Bax/Bcl-xL, caspase-3/9, and oxidative stress modulators in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
A Comparative Guide to the Anti-inflammatory Activity of Cucurbitacins
For Researchers, Scientists, and Drug Development Professionals
Cucurbitacins, a class of tetracyclic triterpenoid (B12794562) compounds predominantly found in the Cucurbitaceae family, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative analysis of the anti-inflammatory activity of various cucurbitacins, supported by available experimental data. It aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of different cucurbitacins can be evaluated by their ability to inhibit key inflammatory mediators and pathways. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values against various targets. It is important to note that direct comparative studies across a wide range of cucurbitacins are limited, and experimental conditions may vary between studies.
Table 1: Inhibition of Cyclooxygenase-2 (COX-2) by Cucurbitacins
| Cucurbitacin | Test System | Inhibition | Concentration | IC50 |
| Cucurbitacin B | Enzyme Assay | 32% | 100 µg/mL | Not Reported |
| Cucurbitacin D | Enzyme Assay | 29% | 100 µg/mL | Not Reported |
| Cucurbitacin E | Enzyme Assay | 35% | 100 µg/mL | Not Reported |
| Cucurbitacin I | Enzyme Assay | 27% | 100 µg/mL | Not Reported |
Data from a study on cucurbitacins from Cucurbita andreana. The study did not determine specific IC50 values but provided percentage inhibition at a fixed concentration[1].
Table 2: Inhibition of Inflammatory Mediators and Pathways by Various Cucurbitacins
| Cucurbitacin | Target/Assay | Cell Line/System | IC50 / Effect |
| Dihydrocucurbitacin B | Phytohemagglutinin-stimulated T lymphocyte proliferation | Human T lymphocytes | 1.48 µM |
| Cucurbitacin I | STAT3 Phosphorylation | v-Src-transformed NIH 3T3 cells | ~500 nM |
| Cucurbitacin IIb | Concanavalin A-stimulated lymphocyte viability | Mouse lymphocytes | 4.05 ± 0.20 µM (24h) |
| Dihydro-cucurbitacin E | Cytotoxicity (MTT Assay) | A549 (Human Lung Carcinoma) | 38.87 µg/mL |
This table compiles data from various studies, highlighting the inhibitory effects of different cucurbitacins on specific inflammatory pathways and processes. The cytotoxicity data for Dihydro-cucurbitacin E is included as it reflects a biological activity, though not a direct measure of anti-inflammatory potency[2][3][4].
Key Signaling Pathways in Cucurbitacin-Mediated Anti-inflammatory Action
Cucurbitacins exert their anti-inflammatory effects by modulating several key signaling pathways. The diagram below illustrates the primary pathways targeted by these compounds, leading to the suppression of inflammatory responses.
Caption: Key anti-inflammatory signaling pathways modulated by cucurbitacins.
Experimental Workflow for Assessing Anti-inflammatory Activity
The evaluation of the anti-inflammatory properties of cucurbitacins typically involves a series of in vitro and in vivo assays. The following diagram outlines a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 4. Cucurbitacin IIb Exhibits Anti-Inflammatory Activity through Modulating Multiple Cellular Behaviors of Mouse Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Migratory Potential of Cucurbitacin D: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals validating the inhibitory effects of Cucurbitacin D on tumor cell migration. This guide provides a comparative analysis with other known migration inhibitors, supported by experimental data and detailed protocols.
This compound, a tetracyclic triterpenoid (B12794562) compound found in plants of the Cucurbitaceae family, has emerged as a potent agent in cancer research, demonstrating significant anti-proliferative and pro-apoptotic activities.[1][2] Notably, recent studies have highlighted its ability to inhibit tumor cell migration, a critical process in cancer metastasis.[3][4] This guide provides a detailed comparison of this compound's anti-migratory effects with other compounds, namely Fisetin, Resveratrol (B1683913), and the established chemotherapeutic agent Paclitaxel (B517696). The data presented is collated from various in vitro studies, with a focus on quantitative outcomes from wound healing and transwell migration assays.
Comparative Analysis of Anti-Migratory Activity
The inhibitory effects of this compound and selected alternative compounds on tumor cell migration are summarized below. The data is presented for different cancer cell lines and experimental assays to provide a comprehensive overview.
Wound Healing Assay
The wound healing assay is a straightforward method to assess collective cell migration. A "wound" is created in a confluent cell monolayer, and the rate of closure is monitored over time.
| Compound | Cell Line | Concentration | Incubation Time | % Wound Closure Inhibition (approx.) | Citation |
| This compound | DU145 (Prostate) | 0.1 µM | 48h | Dose-dependent inhibition observed | [3] |
| SiHa (Cervical) | 0.5 µM | 24h, 48h | Significant inhibition observed at both time points | [4] | |
| HCC827GR (NSCLC) | 0.1 µM | 72h | ~60% | [5] | |
| Fisetin | MG-63 (Osteosarcoma) | 18 µM (IC50) | Not Specified | Remarkable decrease in migration | [6] |
| HUVEC | 25 µM | 24h | 37% | [7] | |
| HUVEC | 50 µM | 24h | 66% | [7] | |
| HeLa (Cervical) | 60 µM | 24h | >100% (cell death observed) | [8] | |
| Resveratrol | Huh7 (Hepatocellular) | 100 µM | 12h | 18% | [9] |
| Huh7 (Hepatocellular) | 100 µM | 24h | 82% | [9] | |
| BxPC-3 & Panc-1 (Pancreatic) | 12.5-50 µM | 24h | Dose-dependent inhibition | [10] | |
| Paclitaxel | U87MG (Glioma) | 1 µM | 24h | 6.7% (serum-free), 2.4% (with serum) | [11] |
| HUVEC | 5-10 nM | 48h | Significant reduction | [12] |
Transwell Migration Assay
The transwell migration assay, or Boyden chamber assay, evaluates the chemotactic ability of individual cells to migrate through a porous membrane towards a chemoattractant.
| Compound | Cell Line | Concentration | Incubation Time | % Migration Inhibition (approx.) | Citation |
| This compound | DU145 (Prostate) | 0.1 - 0.5 µM | 18h | Dose-dependent inhibition | [10] |
| SiHa & CaSki (Cervical) | 0.5 µM | 18h | Significant inhibition | [4] | |
| Fisetin | SiHa (Cervical) | 20 µM | Not Specified | 46% | [13] |
| SiHa (Cervical) | 40 µM | Not Specified | 81.3% | [13] | |
| CaSki (Cervical) | 20 µM | Not Specified | 62.1% | [13] | |
| CaSki (Cervical) | 40 µM | Not Specified | 90.2% | [13] | |
| Resveratrol | Huh7 (Hepatocellular) | 25 - 100 µM | 16h | Dose-dependent inhibition | [9] |
| MDA-MB-231 (Breast) | 12.5 - 50 µM | 24h | Dose-dependent inhibition | [14] | |
| CAR (Oral Cancer) | 25 - 75 µM | 24h | Dose-dependent inhibition | [15] | |
| Paclitaxel | SGC-7901 & MKN-45 (Gastric) | Not Specified | Not Specified | Significant inhibition | [16] |
| ECV304 (Endothelial) | 10 µg/L | Not Specified | Significant suppression | [17] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Wound Healing (Scratch) Assay Protocol
This protocol is a generalized procedure based on common practices.[18][19]
Materials:
-
Cancer cell line of interest
-
12-well or 24-well tissue culture plates
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Sterile 200 µL or 1 mL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Test compounds (this compound and comparators) dissolved in a suitable vehicle (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into wells at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to minimize cell proliferation.
-
Creating the Wound: Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer. A consistent width is crucial for reproducibility.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh medium containing the test compound at the desired concentrations. A vehicle control (e.g., DMSO) should be included.
-
Image Acquisition: Immediately after adding the treatment (0h), and at subsequent time points (e.g., 12h, 24h, 48h), capture images of the scratch wound at predefined locations.
-
Data Analysis: Measure the area or width of the wound at each time point using image analysis software. The percentage of wound closure can be calculated as: % Wound Closure = [(Area at 0h - Area at time t) / Area at 0h] * 100
References
- 1. Efficacy of resveratrol in the wound healing process by reducing oxidative stress and promoting fibroblast cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fisetin inhibits the proliferation, migration and invasion of pancreatic cancer by targeting PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol affects the migration and apoptosis of monocytes by blocking HMGB1/NF-κB pathway - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. clyte.tech [clyte.tech]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of Fisetin against the human osteosarcoma cell lines involves G2/M cell cycle arrest, mitochondrial apoptosis and inhibition of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 12. Resveratrol promotes endothelial cell wound healing under laminar shear stress through an estrogen receptor-α-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fisetin Inhibits Migration and Invasion of Human Cervical Cancer Cells by Down-Regulating Urokinase Plasminogen Activator Expression through Suppressing the p38 MAPK-Dependent NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RETRACTED: Resveratrol Inhibits the Migration and Metastasis of MDA-MB-231 Human Breast Cancer by Reversing TGF-β1-Induced Epithelial-Mesenchymal Transition [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Paclitaxel combined with harmine inhibits the migration and invasion of gastric cancer cells through downregulation of cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitory effect of paclitaxel on endothelial cell adhesion and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. med.virginia.edu [med.virginia.edu]
- 19. bio-protocol.org [bio-protocol.org]
Unveiling the Potency of Cucurbitacin D: A Comparative Analysis Across Cancer Types
Cucurbitacin D, a tetracyclic triterpenoid (B12794562) found in various plants of the Cucurbitaceae family, has emerged as a promising agent in oncology research due to its potent anti-cancer activities.[1][2] Extensive studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in a multitude of cancer types.[3][4][5] This guide provides a comprehensive cross-validation of this compound's effects in different cancer contexts, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.
Comparative Efficacy of this compound: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound across a range of human cancer cell lines, showcasing its broad-spectrum cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | Not Specified | Not Specified | Not Specified |
| Capan-1 | Pancreatic Cancer | Not Specified | Not Specified | Not Specified |
| AGS | Gastric Cancer | 0.3 µg/ml | 24 | MTT Assay[6] |
| SNU1 | Gastric Cancer | Not Specified | Not Specified | Not Specified |
| Hs746T | Gastric Cancer | Not Specified | Not Specified | Not Specified |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | Not Specified |
| HT29 | Colorectal Cancer | Not Specified | Not Specified | Not Specified |
| CaSki | Cervical Cancer | 0.4 | Not Specified | Not Specified |
| SiHa | Cervical Cancer | Not Specified | Not Specified | Not Specified |
| PC3 | Prostate Cancer | 0.1 - 1.0 | Not Specified | MTS Assay[7] |
| DU145 | Prostate Cancer | 0.1 - 1.0 | Not Specified | MTS Assay[7] |
| SW 1353 | Chondrosarcoma | 16.48 (6h), 13.03 (12h), 13.14 (24h) | 6, 12, 24 | Not Specified[8] |
| Endometrial Cancer Cells | Endometrial Cancer | Not Specified | Not Specified | Not Specified[9] |
| Ovarian Cancer Cells | Ovarian Cancer | Not Specified | Not Specified | Not Specified[9] |
Induction of Apoptosis: A Key Mechanism of Action
A hallmark of this compound's anti-cancer activity is its ability to trigger apoptosis. In doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells, treatment with this compound led to a significant 114% increase in apoptosis compared to the control group.[10] When combined with doxorubicin, the apoptotic induction was even more pronounced, reaching a 145% increase.[10] This pro-apoptotic effect is mediated through the activation of caspases, key executioner proteins in the apoptotic cascade. Western blot analysis in MCF7/ADR cells revealed that this compound treatment upregulated the levels of cleaved caspase-3, cleaved caspase-8, and cleaved PARP, confirming the activation of the caspase-dependent apoptotic pathway.[10]
In Vivo Tumor Growth Inhibition
The anti-tumor efficacy of this compound has also been validated in preclinical animal models. In a gastric cancer xenograft mouse model, this compound administered at a concentration of 2 µM effectively induced tumor cell apoptosis and arrested tumor growth.[11][12] Similarly, in a colorectal cancer xenograft mouse model, treatment with this compound resulted in significantly smaller tumor volumes compared to the control group.[13] For prostate cancer, intra-tumoral administration of this compound at a dose of 1 mg/kg body weight, three times a week, confirmed its growth inhibitory effects in a xenograft mouse model.[7]
Dissecting the Molecular Mechanisms: Signaling Pathway Modulation
This compound exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.
1. Inhibition of STAT3 and NF-κB Signaling:
One of the primary mechanisms of this compound is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10][14] These pathways are crucial for cancer cell proliferation, survival, and inflammation. This compound has been shown to inhibit the phosphorylation and activation of STAT3, thereby preventing its translocation to the nucleus where it would otherwise promote the transcription of oncogenes.[4][10] Similarly, it impedes the nuclear translocation of NF-κB, a key regulator of inflammatory responses and cell survival.[10] In doxorubicin-resistant breast cancer cells, this compound was found to disrupt the constitutive activation of STAT3.[10]
2. Modulation of PI3K/Akt and ROS/p38 MAPK Pathways:
This compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and growth in many cancers, including gastric and cervical cancer.[11][15][16] Furthermore, in pancreatic cancer cells, this compound induces G2/M phase cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the p38 MAPK pathway.[3][17]
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the effects of this compound is provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value is determined from the dose-response curve.[18]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with this compound for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected.
-
Staining: The cells are washed and then stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the nucleus of late apoptotic or necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.[10]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted from the cell lysates.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-STAT3, cleaved caspase-3).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified and often normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[2]
In Vivo Xenograft Studies
These studies are conducted to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with this compound (e.g., via intraperitoneal injection or intra-tumoral administration) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).[19]
This guide provides a comparative overview of the multifaceted anti-cancer effects of this compound. The consistent findings across various cancer types and experimental models underscore its potential as a therapeutic candidate for further investigation and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Recent Advances in the Application of Cucurbitacins as Anticancer Agents [mdpi.com]
- 5. phcogrev.com [phcogrev.com]
- 6. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces growth inhibition, cell cycle arrest, and apoptosis in human endometrial and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound impedes gastric cancer cell survival via activation of the iNOS/NO and inhibition of the Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. francis-press.com [francis-press.com]
- 15. researchgate.net [researchgate.net]
- 16. atlantis-press.com [atlantis-press.com]
- 17. This compound Induces G2/M Phase Arrest and Apoptosis via the ROS/p38 Pathway in Capan-1 Pancreatic Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Cucurbitacin D: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Proper Disposal of Cucurbitacin D
This compound is a highly potent triterpenoid (B12794562) compound with significant biological activity.[1] Due to its acute toxicity and cytotoxic nature, stringent safety protocols and disposal procedures are imperative to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste.
Hazard Profile: this compound is classified as acutely toxic and is fatal if swallowed.[2] All waste materials contaminated with this compound are considered cytotoxic waste and must be handled accordingly.[3]
Waste Classification and Handling Summary
All waste contaminated with this compound must be segregated as hazardous cytotoxic waste at the point of generation.[3] It is crucial not to mix this waste with other chemical or non-hazardous waste streams.[3]
| Waste Stream | Classification | Handling and Container Requirements |
| Solid Waste | Cytotoxic, Acutely Toxic | Segregate in a dedicated, clearly labeled, puncture-resistant container lined with a clear plastic bag.[3][4] |
| Liquid Waste | Cytotoxic, Acutely Toxic | Collect in a dedicated, sealed, leak-proof, and chemically compatible container (e.g., HDPE).[3][5] |
| Sharps | Cytotoxic, Acutely Toxic, Biohazard (if applicable) | Collect in a designated, puncture-proof sharps container clearly labeled as "Cytotoxic Waste." |
| Contaminated PPE | Cytotoxic, Acutely Toxic | Dispose of immediately in the designated solid cytotoxic waste container.[3] |
| Rinsate from Cleaning | Cytotoxic, Acutely Toxic | Collect all rinsate from triple-rinsing of "empty" containers as hazardous liquid waste.[5][6] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for ensuring safe and compliant disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must wear appropriate PPE to minimize exposure risk.[7]
-
Gloves: Two pairs of chemical-resistant gloves.[8]
-
Gown: A long-sleeved, moisture-resistant gown with cuffs.[9]
-
Eye Protection: Chemical splash goggles and a full-face shield if there is a risk of splashing.[9][10]
-
Respiratory Protection: In situations with potential for aerosol generation (e.g., weighing solid compound, cleaning spills), a fit-tested respirator is required.[10]
Waste Segregation and Collection
Proper segregation is the first and most critical step in the disposal process.
-
Designated Area: All handling and waste generation should occur within a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential contamination.[11]
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, weighing papers, and vials, must be disposed of as solid cytotoxic waste.[3] Place these items in a dedicated, puncture-resistant container lined with a clear bag and clearly labeled "Cytotoxic Waste" with the appropriate hazard symbols.[3][4]
-
Liquid Waste: Collect all unused solutions and contaminated solvents in a dedicated, leak-proof hazardous waste container with a secure screw-on cap.[3][12] The container must be made of a compatible material (e.g., high-density polyethylene) and labeled "Cytotoxic Waste," listing all chemical constituents.[5][12] Do not mix with other waste streams.[3]
Storage in Satellite Accumulation Area (SAA)
Generated waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][13]
-
Labeling: Ensure all waste containers are accurately and fully labeled with "Hazardous Waste," the chemical name (this compound), and associated hazards.[6]
-
Containment: Store waste containers in secondary containment to prevent spills and leaks.[12] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[12]
-
Closure: Keep waste containers securely capped at all times, except when adding waste.[6][12]
Disposal of "Empty" Containers
Containers that once held this compound are not considered empty until they have been properly decontaminated.
-
Triple-Rinsing: The container must be triple-rinsed with a suitable solvent capable of removing the compound residue.[5][6]
-
Rinsate Collection: Crucially, the rinsate from all three rinses must be collected and disposed of as liquid cytotoxic hazardous waste.[5][6]
-
Final Disposal: After the triple-rinsing procedure, the defaced or relabeled container may be disposed of as regular non-hazardous waste.[5][6]
Spill Management
In the event of a spill, immediate and proper cleanup is essential.
-
Evacuate and Restrict Access: Evacuate the immediate area and prevent unauthorized entry.[3]
-
Use Spill Kit: Utilize a designated cytotoxic spill kit and follow its instructions for cleanup.[3][9]
-
Decontamination: After absorbing the spill, decontaminate the area with an appropriate cleaning agent, such as 10% caustic solution or 0.5% sodium hypochlorite, followed by water.[10][11]
-
Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.[3]
Final Disposal
-
Arrange for Pickup: Once a waste container is three-quarters full or has been in storage for the maximum allowed time (e.g., 90 days), arrange for collection by a licensed hazardous waste disposal company.[3][12]
-
Incineration: The only acceptable method for the final disposal of cytotoxic waste is high-temperature incineration.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C30H44O7 | CID 5281318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. ecolab.com [ecolab.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Drug Safety [tru.ca]
- 10. chemfaces.com [chemfaces.com]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling Cucurbitacin D
This guide provides crucial safety, handling, and disposal protocols for Cucurbitacin D, a highly potent and toxic triterpenoid. Intended for researchers, scientists, and drug development professionals, these procedures are designed to minimize exposure risk and ensure a safe laboratory environment. Adherence to these guidelines is essential due to the compound's significant toxicity.
Immediate Safety and Handling Precautions
This compound is classified as acutely toxic and fatal if swallowed. It is a potent compound that requires stringent handling controls to prevent occupational exposure.[1] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[2][3]
Key safety measures include:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[4][5]
-
Ventilation: Ensure proper ventilation, preferably within a laboratory chemical hood, for all manipulations.[4][6]
-
Minimize Quantities: Use the smallest feasible quantity of the compound for the experiment.[4]
-
Avoid Dust and Aerosol Formation: Handle the solid compound carefully to avoid creating dust.[6] When preparing solutions, add the solvent to the compound slowly to prevent splashing.[4]
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[6] Contaminated clothing should be removed and washed before reuse.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical for minimizing exposure.[4] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. All PPE should be chosen to be resistant to the chemicals being used.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Away from the potent compound) | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves[4] |
| Handling of Powders/Solids (e.g., Weighing) | • Chemical splash goggles or face shield• Chemical-resistant gown or coveralls[7]• Double-gloving (e.g., two pairs of nitrile gloves)[8]• Shoe covers | • Fit-tested N95 (or higher) respirator to prevent inhalation of airborne particles[3][8]• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield[4]• Chemical-resistant gloves (e.g., nitrile)[5]• Chemical-resistant apron over lab coat[4]• Armlets[2] | • Elbow-length gloves for tasks with a high risk of splashing |
| Equipment Decontamination & Spill Cleanup | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots or shoe covers | • Respirator (if aerosols or vapors are generated)[4] |
Toxicity and Exposure Data
| Data Point | Value | Source |
| GHS Classification | Acute Toxicity - Oral 2 (H300: Fatal if swallowed) | |
| LD50 (Intraperitoneal, Mouse) | 1.0 - 2.0 mg/kg (for related cucurbitacins) | [10] |
| In Vitro Cytotoxicity (IC50) | 32 nM (MCF-7 breast cancer cells) | [11] |
| In Vivo Toxicity Range | 2 to 12.5 mg/kg (general for cucurbitacins) | [12] |
Operational Protocols
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from preparation to final disposal.
Detailed Methodologies
1. Weighing the Solid Compound:
-
Ensure the analytical balance is located inside a chemical fume hood or other ventilated enclosure.[4]
-
Don the appropriate PPE as outlined in the table, including double gloves, a lab coat, and eye protection. A respirator may be required based on risk assessment.[4][8]
-
Use disposable weigh boats or paper to handle the powder.
-
Carefully transfer the desired amount of this compound using a dedicated spatula.
-
After weighing, gently tap the spatula to remove any residual powder into the weigh boat.
-
Place the used weigh boat and any contaminated wipes into a sealed, labeled bag for cytotoxic waste.[13]
-
Decontaminate the spatula and the balance surface.
2. Solution Preparation:
-
Perform all steps within the chemical fume hood.[5]
-
Place the weighed this compound powder into an appropriate vessel.
-
Slowly add the desired solvent (e.g., DMSO) to the powder to avoid splashing or aerosol generation.[4]
-
If necessary, cap the vessel and vortex or sonicate until the solid is fully dissolved.
-
Clearly label the final solution with the compound name, concentration, solvent, and date.
3. Decontamination Protocol:
-
Work Surfaces: Clean all work surfaces within the fume hood with an appropriate decontaminating agent. A 10% caustic solution has been indicated for spill cleanup and can be considered for surface decontamination, followed by a rinse.[6]
-
Equipment: Decontaminate all non-disposable equipment (spatulas, glassware, etc.) thoroughly. This may involve rinsing with the solvent used, followed by standard laboratory cleaning procedures. Rinsate must be collected as hazardous waste.[5]
-
PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination.[4] Dispose of all single-use PPE in the designated cytotoxic waste container.[4]
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][13] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[6][13] |
| Spill | Evacuate and restrict access to the area. Use a cytotoxic spill kit, following the manufacturer's instructions.[13] Clean up the spill immediately, wearing appropriate PPE.[6] Absorb liquid spills with an inert material.[5] Decontaminate the spill site with a 10% caustic solution and ventilate the area.[6] All cleanup materials must be disposed of as cytotoxic waste.[13] |
Disposal Plan
All materials contaminated with this compound are considered hazardous/cytotoxic waste and must be disposed of according to institutional and local environmental regulations.[13]
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have contacted this compound (e.g., gloves, weigh paper, pipette tips, lab wipes) must be segregated at the point of use.[13] Place these items into a dedicated, leak-proof, and clearly labeled cytotoxic waste container.[5]
-
Liquid Waste: Collect all unused solutions and solvent rinses in a sealed, properly labeled hazardous waste container.[13] Do not pour any waste containing this compound down the drain.[5][6]
-
"Empty" Containers: Vials that originally contained this compound must be triple-rinsed with a suitable solvent.[5] The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[5] After proper decontamination, obliterate the label and dispose of the container according to institutional policy.
Storage and Final Disposal:
-
Keep waste containers securely sealed except when adding waste.[5]
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for waste to be collected by a licensed hazardous waste disposal company. High-temperature incineration is often the recommended method for cytotoxic compounds.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemfaces.com [chemfaces.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agnopharma.com [agnopharma.com]
- 10. cucurbit.info [cucurbit.info]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
